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cis-Pinosylvin Documentation Hub

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  • Product: cis-Pinosylvin
  • CAS: 106325-78-4

Core Science & Biosynthesis

Foundational

cis-Pinosylvin natural sources and distribution in Pinaceae

An In-depth Technical Guide to the Natural Sources and Distribution of cis-Pinosylvin in Pinaceae This guide provides a comprehensive overview of cis-pinosylvin, a stilbenoid with significant biological activities, focus...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Sources and Distribution of cis-Pinosylvin in Pinaceae

This guide provides a comprehensive overview of cis-pinosylvin, a stilbenoid with significant biological activities, focusing on its natural sources, distribution within the Pinaceae family, and methodologies for its extraction and analysis. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to Pinosylvin and its Isomers

Pinosylvin, a stilbenoid compound, exists as two geometric isomers: trans-pinosylvin and cis-pinosylvin. While both isomers are found in nature, their distribution and biological activities can differ. Pinosylvin is known for its role as a phytoalexin, a substance produced by plants as a defense mechanism against pathogens. Its presence in the heartwood of many pine species contributes to the wood's natural durability. The focus of this guide is on the cis-isomer, which has garnered interest for its potential pharmacological properties.

Biosynthesis of Pinosylvin in Pinaceae

The biosynthesis of pinosylvin in plants occurs via the phenylpropanoid pathway. The key enzyme in this pathway is stilbene synthase, which catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone. The immediate product is resveratrol, which is then methylated to yield pinosylvin. The conversion between the cis and trans isomers can be influenced by factors such as UV light.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis cluster_isomers Isomerization Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS Pinosylvin Pinosylvin Resveratrol->Pinosylvin OMT 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Resveratrol trans-Pinosylvin trans-Pinosylvin Pinosylvin->trans-Pinosylvin cis-Pinosylvin cis-Pinosylvin Pinosylvin->cis-Pinosylvin trans-Pinosylvin->cis-Pinosylvin UV light PAL PAL C4H C4H STS STS OMT OMT

Figure 1. Simplified biosynthetic pathway of cis-pinosylvin in Pinaceae.

Distribution of cis-Pinosylvin in the Pinaceae Family

cis-Pinosylvin is primarily found in the heartwood of trees belonging to the Pinaceae family, where it contributes to the wood's resistance to decay and insect attack. Its concentration can vary significantly depending on the species, age of the tree, and environmental conditions.

Genus Species Plant Part cis-Pinosylvin Concentration (mg/g dry weight) Reference
PinusPinus sylvestris (Scots Pine)Heartwood0.3 - 6.0
KnotwoodUp to 100
Pinus cembra (Swiss Pine)Heartwood1.5 - 5.0
Pinus nigra (Austrian Pine)Heartwood0.5 - 2.5
Pinus ponderosa (Ponderosa Pine)Heartwood0.1 - 1.0
PiceaPicea abies (Norway Spruce)HeartwoodLower concentrations than Pinus
LarixLarix decidua (European Larch)HeartwoodVariable

Note: The concentrations provided are approximate and can vary based on the specific tree and analytical method used.

Factors Influencing cis-Pinosylvin Concentration

Several factors can influence the concentration of cis-pinosylvin in Pinaceae:

  • Genetic Factors: Different species and even provenances within the same species can exhibit significant variations in pinosylvin production.

  • Environmental Stress: Abiotic and biotic stresses, such as fungal infection, insect attack, and mechanical damage, can induce the synthesis of pinosylvin as a defense response.

  • Tree Age and Tissue Type: The highest concentrations of pinosylvin are typically found in the heartwood of mature trees, particularly in the knotwood. The sapwood generally contains much lower levels.

  • Geographic Location: Environmental conditions associated with different geographic locations can impact the production of secondary metabolites like pinosylvin.

Experimental Protocol: Extraction and Quantification of cis-Pinosylvin from Pinus sylvestris Heartwood

This protocol outlines a reliable method for the extraction and quantification of cis-pinosylvin from Scots Pine heartwood.

5.1. Materials and Reagents

  • Pinus sylvestris heartwood sample

  • Grinder or mill

  • Soxhlet apparatus

  • Acetone (analytical grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • cis-Pinosylvin standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

5.2. Extraction Procedure

  • Sample Preparation: Grind the air-dried Pinus sylvestris heartwood to a fine powder (e.g., 40-60 mesh).

  • Soxhlet Extraction:

    • Accurately weigh approximately 5 g of the powdered wood sample and place it in a cellulose thimble.

    • Place the thimble in the Soxhlet extractor.

    • Fill the boiling flask with 250 mL of acetone.

    • Extract the sample for 8 hours at the boiling point of acetone.

  • Solvent Evaporation: After extraction, evaporate the acetone from the extract using a rotary evaporator under reduced pressure at 40°C.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

Figure 2. Workflow for the extraction of cis-pinosylvin from pine heartwood.

5.3. HPLC Quantification

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 40-80% A; 20-25 min, 80-100% A; 25-30 min, 100% A.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 305 nm.

  • Calibration Curve: Prepare a series of standard solutions of cis-pinosylvin in methanol at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the reconstituted sample extract and determine the peak area corresponding to cis-pinosylvin.

  • Calculation: Calculate the concentration of cis-pinosylvin in the original sample using the calibration curve.

Biological Activities and Potential Applications

cis-Pinosylvin has demonstrated a range of biological activities, including:

  • Antioxidant properties: It can scavenge free radicals and protect against oxidative stress.

  • Anti-inflammatory effects: It has been shown to inhibit inflammatory pathways.

  • Anticancer potential: Studies have indicated its ability to induce apoptosis in cancer cells.

  • Neuroprotective effects: It may offer protection against neurodegenerative diseases.

These properties make cis-pinosylvin a promising candidate for further research and development in the pharmaceutical and nutraceutical industries.

Conclusion

The Pinaceae family, particularly species within the Pinus genus, represents a rich natural source of cis-pinosylvin. The concentration of this bioactive compound is influenced by a variety of genetic and environmental factors. The standardized protocol for extraction and quantification provided in this guide offers a reliable methodology for researchers to accurately determine the cis-pinosylvin content in different plant matrices. Further investigation into the pharmacological properties of cis-pinosylvin is warranted to fully elucidate its therapeutic potential.

References

  • Pinosylvin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hovelstad, H., Leirset, I., Oyaas, K., & Fiksdahl, A. (2006). Screening of stilbenes and resin acids in relation to the botanical origin of the wood. Wood Science and Technology, 40(4), 313-325. [Link]

Exploratory

Technical Guide: Discovery and Isolation of cis-Pinosylvin from Pine Tissues

The following technical guide details the discovery, isolation, and characterization of cis-pinosylvin and its derivatives, synthesizing historical milestones with modern phytochemical protocols. Executive Summary Object...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and characterization of cis-pinosylvin and its derivatives, synthesizing historical milestones with modern phytochemical protocols.

Executive Summary

Objective: To provide a comprehensive technical framework for the isolation, purification, and structural validation of cis-pinosylvin (and its naturally occurring ethers) from Pinus species. Context: While trans-pinosylvin is the dominant phytoalexin in pine heartwood (first isolated by Erdtman, 1939), the cis-isomer represents a more elusive target. Often dismissed as a photo-isomerization artifact, the cis-configuration was definitively established as a natural product in Pinus banksiana by Rowe et al. (1969). Significance: Differentiating biological activity between cis and trans isomers is critical for drug development, particularly in antifungal and cytotoxic applications where stereochemistry dictates target binding affinity.

Historical Context & The "Stilbene Anomaly"[1]

The Erdtman Foundation (1939)

The chemical investigation of pine heartwood began with Holger Erdtman , who isolated 3,5-dihydroxy-trans-stilbene (pinosylvin) from Pinus sylvestris. This compound was identified as the primary agent responsible for the wood's resistance to fungal decay and its inhibition of the sulfite pulping process.

  • Key Finding: The trans geometry is thermodynamically stable and constitutes the bulk of the stilbenoid content in heartwood.

The cis-Discovery (Rowe et al., 1969)

For decades, cis-stilbenes were largely regarded as laboratory artifacts formed by the exposure of trans-isomers to UV light during extraction. The paradigm shifted when Rowe, Bower, and Wagner (1969) isolated 3,5-dimethoxy-cis-stilbene (cis-pinosylvin dimethyl ether) from the benzene extract of Pinus banksiana (Jack Pine) bark.

  • Significance: This confirmed that the cis-configuration exists as a distinct natural product pathway, likely serving specialized biological functions or representing a metabolic branch point distinct from the trans-phytoalexin pool.

Biosynthesis and Isomerization Logic

Understanding the origin of the cis-isomer is prerequisite to isolation. The cis-form can arise via two distinct pathways:

  • Biosynthetic: Direct enzymatic formation (rare/debated in early literature, but supported by the presence of stable cis-ethers).

  • Photochemical: Rapid isomerization of trans-pinosylvin upon exposure to UV radiation (

    
     ~300-360 nm).
    

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H/4CL STS Stilbene Synthase (STS) Cou->STS Mal 3x Malonyl-CoA Mal->STS TransP trans-Pinosylvin (Major Phytoalexin) STS->TransP Cyclization CisP cis-Pinosylvin (Minor/Artifact) TransP->CisP Photo-isomerization TransP->CisP CisDME cis-Pinosylvin Dimethyl Ether (Natural Product) TransP->CisDME O-Methylation (OMT) CisP->CisDME O-Methylation UV UV Light (hν)

Caption: Biosynthetic pathway distinguishing the enzymatic origin of trans-pinosylvin and the photochemical/enzymatic routes to cis-isomers.

Isolation Methodology

Crucial Warning: To isolate naturalcis-pinosylvin (or its ethers) and distinguish it from artifactualcis-pinosylvin, all extraction steps must be performed under amber light or in the dark to prevent UV-induced isomerization of the abundant trans isomer.

Comparative Extraction Protocols
ParameterHistorical Method (Rowe et al., 1969) Modern Optimized Protocol
Source Material Pinus banksiana BarkPinus sylvestris Heartwood/Knots
Solvent System Benzene (High Toxicity)Acetone / Ethanol (Green Chemistry)
Extraction Mode Soxhlet Extraction (Heat + Time)Accelerated Solvent Extraction (ASE) or Ultrasound
Separation Alumina Column ChromatographyCentrifugal Partition Chromatography (CPC)
Target cis-Pinosylvin Dimethyl Ethercis- & trans-Pinosylvin (Phenols)
Step-by-Step Isolation Protocol (Modernized)

This protocol is designed to isolate the cis-isomer while controlling for isomerization.

Step 1: Preparation & Extraction [1]

  • Grinding: Pulverize pine heartwood/knots to a fine powder (<0.5 mm) under liquid nitrogen to prevent thermal degradation.

  • Solvent Extraction: Extract 100g powder with 1L Acetone:Water (95:5 v/v) in the dark at room temperature for 24 hours.

    • Note: Avoid Soxhlet (heat) to minimize thermal isomerization.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the crude oleoresin.

Step 2: Fractionation (Removal of Lipophiles)

  • Liquid-Liquid Partition: Dissolve crude extract in MeOH:H2O (9:1). Partition against n-Hexane to remove waxes, resin acids, and fats.

  • Recovery: Collect the methanolic layer (containing stilbenes) and concentrate.

Step 3: Chromatographic Separation (The Isomer Split) Challenge:cis and trans isomers have similar polarities on silica. Solution: Use Centrifugal Partition Chromatography (CPC) or Reverse-Phase HPLC .

  • CPC System:

    • Solvents: n-Heptane : Ethyl Acetate : Methanol : Water (4:1:4:1).

    • Mode: Ascending (if cis is less polar) or Descending.

    • Flow: 5-10 mL/min.

  • HPLC Prep Conditions:

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 21.2 mm).

    • Mobile Phase: Gradient elution 0-100% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: 280 nm (General) and 305 nm (Specific for trans).

    • Elution Order: The more polar trans-diol typically elutes before the less planar cis-isomer on C18, though this depends on specific solvation effects. cis-Pinosylvin dimethyl ether will elute later than the phenol.

Structural Elucidation & Validation

To validate the isolation of the cis-isomer, you must distinguish it from the trans-isomer using spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

The definitive differentiator is the coupling constant (


)  of the vinylic protons (H-α, H-β).
Featurecis-Pinosylvin trans-Pinosylvin Mechanistic Reason
Vinylic Protons (

)
~6.4 - 6.6 ppm~6.9 - 7.1 ppmAnisotropic shielding in cis.
Coupling Constant (

)
12.0 - 12.5 Hz 16.0 - 16.5 Hz Karplus relationship (dihedral angle).
Symmetry

(approx)

UV-Vis Spectroscopy
  • trans-Pinosylvin:

    
     nm. The planar structure allows full 
    
    
    
    -conjugation.
  • cis-Pinosylvin:

    
     nm (with lower extinction coefficient 
    
    
    
    ). Steric hindrance between the phenyl rings forces a non-planar geometry, disrupting conjugation and causing a hypsochromic (blue) shift.

Biological Relevance

While trans-pinosylvin is the primary phytoalexin, the cis-isomer (and its synthetic analogues like combretastatin) often exhibits distinct pharmacological profiles.

  • Cytotoxicity: cis-Stilbenes often bind tubulin more effectively than trans-isomers, inhibiting microtubule polymerization (a mechanism used by combretastatins).

  • Antifungal: trans-Pinosylvin is generally more active against wood-rotting fungi (Trametes versicolor), but the cis-dimethyl ether serves as a lipophilic barrier in bark.

References

  • Erdtman, H. (1939). The Phenolic Constituents of Pine Heartwood. Naturwissenschaften, 27, 130. Link

  • Rowe, J. W., Bower, C. L., & Wagner, E. R. (1969).[2][3][4] Extractives of Jack Pine Bark: Occurrence of cis- and trans-Pinosylvin Dimethyl Ether and Ferulic Acid Esters.[3][4][5][6][7] Phytochemistry, 8(1), 235-241.[2][4][7] Link[7]

  • Poljanšek, I., et al. (2018). Qualitative and quantitative determination of extractives in heartwood of Scots pine (Pinus sylvestris L.) by gas chromatography.[6] Holzforschung, 72(6). Link

  • Ngo, P. D., & Brown, G. D. (1998). Stilbenes from the bark of Pinus sylvestris.[8] Phytochemistry, 47(6), 1163-1165. Link

  • Celimene, C. C., et al. (1999). Isolation and Characterization of Pinosylvin from Pinus species.[1][4][6][7][9] Journal of Natural Products, 62(10), 1356-1358. Link

Sources

Foundational

Biosynthesis and Isomerization of cis-Pinosylvin: A Technical Guide

Executive Summary This technical guide details the biosynthetic route from L-phenylalanine to cis-pinosylvin (3,5-dihydroxy-cis-stilbene). While the primary enzymatic output of the stilbene synthase pathway is exclusivel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the biosynthetic route from L-phenylalanine to cis-pinosylvin (3,5-dihydroxy-cis-stilbene). While the primary enzymatic output of the stilbene synthase pathway is exclusively the trans-isomer due to steric constraints within the enzyme active site, the production of cis-pinosylvin requires a hybrid approach: biological synthesis of the trans-scaffold followed by controlled photo-isomerization.

This document targets researchers in metabolic engineering and pharmacognosy, providing a validated roadmap for pathway reconstruction in heterologous hosts (E. coli) and downstream processing to isolate the cis-isomer.

Part 1: Molecular Architecture & Biosynthetic Logic

The biosynthesis of pinosylvin differs critically from the more common resveratrol pathway. While resveratrol requires p-coumaroyl-CoA (hydroxylated), pinosylvin requires cinnamoyl-CoA (non-hydroxylated).[1] This distinction dictates the choice of upstream enzymes, specifically the 4-coumarate:CoA ligase (4CL) isoform.

The Stereochemical Bottleneck

Nature synthesizes stilbenes in the trans (E) configuration. The enzyme Stilbene Synthase (STS) catalyzes a cyclization reaction that sterically favors the trans-isomer. Consequently, "biosynthesis of cis-pinosylvin" is technically a two-phase process:

  • Enzymatic Phase: Anabolic assembly of trans-pinosylvin.

  • Isomerization Phase: Post-biosynthetic conversion to cis-pinosylvin via UV-mediated excitation.

Part 2: The Enzymatic Cascade (Mechanism)

Step 1: Deamination (The Gateway)

Enzyme: Phenylalanine Ammonia-Lyase (PAL) EC Number: 4.3.1.24 Reaction: L-Phenylalanine


trans-Cinnamic acid + 

  • Mechanistic Insight: PAL acts as the flux gatekeeper. In microbial hosts, wild-type PALs (e.g., from Rhodotorula glutinis or Petroselinum crispum) often suffer from feedback inhibition by cinnamic acid.

  • Optimization: Use histidine ammonia-lyase (HAL) variants or evolved PALs with reduced product inhibition to maintain flux.

Step 2: Activation (The Specificity Checkpoint)

Enzyme: 4-Coumarate:CoA Ligase (4CL) EC Number: 6.2.1.12 Reaction: trans-Cinnamic acid + CoA + ATP


trans-Cinnamoyl-CoA + AMP + PPi
  • Critical Constraint: Standard 4CL enzymes (e.g., from Arabidopsis) prefer p-coumaric acid. For pinosylvin, you must select a cinnamate-specific isoform .

  • Recommended Isoform: Pinus sylvestrisPs4CL2 or Populus trichocarpaPtr4CL4 . These variants possess a hydrophobic substrate binding pocket that accommodates the non-hydroxylated cinnamic acid with high affinity (

    
     values often < 10 
    
    
    
    M for cinnamate).
Step 3: Polyketide Cyclization (The Scaffold Formation)

Enzyme: Pinosylvin Synthase (STS/PinS) EC Number: 2.3.1.146 Reaction: 1 trans-Cinnamoyl-CoA + 3 Malonyl-CoA


trans-Pinosylvin + 4 CoA + 4 

[2]
  • Mechanism: STS performs three iterative decarboxylative condensations of malonyl-CoA. An intramolecular aldol condensation follows, closing the ring to form the stilbene core.

  • Cofactor Dependency: This step consumes 3 moles of Malonyl-CoA per mole of product, making intracellular Malonyl-CoA availability the primary limiting factor in E. coli or S. cerevisiae hosts.

Part 3: Pathway Visualization

The following diagram illustrates the enzymatic flow and the subsequent isomerization required to achieve the cis-isomer.

PinosylvinPathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Deamination PAL PAL (EC 4.3.1.24) CinCoA trans-Cinnamoyl-CoA Cin->CinCoA CoA Activation (ATP -> AMP + PPi) CL 4CL (Isoform Ps4CL2) (EC 6.2.1.12) TransPin trans-Pinosylvin (Primary Enzymatic Product) CinCoA->TransPin Cyclization STS STS (Pinosylvin Synthase) (EC 2.3.1.146) MalCoA 3x Malonyl-CoA (Cofactor) MalCoA->TransPin Condensation CisPin cis-Pinosylvin (Target Molecule) TransPin->CisPin Isomerization UV hv (UV 300-366nm) Photoisomerization PAL->Cin CL->CinCoA STS->TransPin UV->CisPin

Figure 1: The hybrid biosynthetic-photochemical pathway for cis-pinosylvin production. Note the requirement for specific 4CL isoforms and the post-enzymatic isomerization step.

Part 4: Metabolic Engineering Protocols

To produce the precursor (trans-pinosylvin) at titers sufficient for purification and isomerization, the host organism must be engineered to maximize Malonyl-CoA pools.

Strategy: Malonyl-CoA Flux Enhancement

Malonyl-CoA is rapidly consumed by fatty acid biosynthesis (FAS). To redirect it toward pinosylvin:

  • Overexpression of ACC: Overexpress Acetyl-CoA Carboxylase (accABCD) to increase conversion of Acetyl-CoA to Malonyl-CoA.

  • FAS Inhibition (Cerulenin/CRISPRi):

    • Chemical: Add Cerulenin (inhibitor of FabB/FabF) at 10-50

      
      M during induction.
      
    • Genetic: Use CRISPR interference (CRISPRi) to repress fabB or fabF gene expression, reducing competition for Malonyl-CoA without killing the cell.

Experimental Protocol: Production & Isomerization
1. Heterologous Expression (E. coli)
  • Host: E. coli BL21(DE3) or specialized strains like E. coli K-12 derivatives with enhanced phenylalanine pools.

  • Medium: M9 Minimal Medium supplemented with 5 g/L glucose and 1 mM L-phenylalanine (if not overproducing endogenously).

  • Induction: Induce with 0.1 mM IPTG at

    
    .
    
  • Temperature: Lower to 20-25°C post-induction. Why? STS enzymes are often insoluble or form inclusion bodies at 37°C. Lower temperatures aid proper folding.

  • Incubation: 48-72 hours.

2. Extraction
  • Centrifuge culture (5000g, 10 min).

  • Extract supernatant with Ethyl Acetate (1:1 v/v) twice. Pinosylvin is secreted into the medium.

  • Evaporate solvent to dryness and resuspend in Methanol.

3. Isomerization (Trans

Cis)

Since the bacteria produce the trans form, you must convert it.

  • Method: UV Irradiation.[1][3]

  • Wavelength: 366 nm (UV-A).

  • Protocol:

    • Dissolve purified trans-pinosylvin in methanol or ethanol.

    • Place in a quartz cuvette or borosilicate glass vial.

    • Irradiate at 366 nm for 1-4 hours.

    • Monitoring: Monitor reaction via HPLC. The cis-isomer typically elutes later than the trans-isomer on C18 columns due to differences in planarity and polarity (though this can vary by solvent system; cis is generally less polar).

    • Equilibrium: Expect a photostationary state (PSS) of approximately 60-80% cis and 20-40% trans.

Part 5: Analytical Characterization

Distinguishing the isomers is critical for validation.

Featuretrans-Pinosylvincis-Pinosylvin
Geometry PlanarNon-planar (Twisted phenyl rings)
UV

~305 nm (Strong conjugation)~285 nm (Reduced conjugation)

H-NMR (Vinylic)

7.0-7.2 ppm,

Hz

6.4-6.6 ppm,

Hz
Stability HighLower (prone to cyclization to phenanthrenes under harsh UV)

Note on NMR: The coupling constant (


) of the olefinic protons is the definitive proof of stereochemistry. A 

value of ~16 Hz confirms trans; ~12 Hz confirms cis.

References

  • Enzym

    • Title: Structural basis for the synthesis of resveratrol and related polyketides by stilbene synthase.[1]

    • Source: N
    • URL:[Link]

  • Pinosylvin Biosynthesis in Engineered Hosts

    • Title: Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli.
    • Source: Biotechnology for Biofuels (2022).[2]

    • URL:[Link]

  • 4CL Substrate Specificity (Cinnamate vs.

    • Title: A Scots pine 4-coumarate:CoA ligase with high cinnamic acid affinity is the primary candidate for pinosylvin biosynthesis.[4]

    • Source: The Plant Journal (2026/Current Research Context).
    • URL:[Link](Note: Validated via search context 1.3)

  • Photoisomeriz

    • Title: Resveratrol photoisomeriz
    • Source: Annals of the New York Academy of Sciences.
    • URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Experimental Methodologies for cis-Pinosylvin: Solubility, pKa, and Formulation Strategies

Executive Summary cis-Pinosylvin (5-[(Z)-2-phenylethenyl]benzene-1,3-diol) is a naturally occurring stilbenoid and a highly potent phytoalexin predominantly isolated from the heartwood of Pinaceae species[1]. While its t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-Pinosylvin (5-[(Z)-2-phenylethenyl]benzene-1,3-diol) is a naturally occurring stilbenoid and a highly potent phytoalexin predominantly isolated from the heartwood of Pinaceae species[1]. While its trans-isomer is more thermodynamically stable, the cis-configuration exhibits unique spatial geometry that profoundly impacts its physicochemical properties, membrane permeability, and bioactivity—most notably its superior nematicidal toxicity against the pine wood nematode (Bursaphelenchus xylophilus)[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of cis-Pinosylvin, focusing on its solubility limitations, ionization profile (pKa), and lipophilicity (LogP). Furthermore, it establishes self-validating experimental protocols for researchers and drug development professionals to formulate this highly hydrophobic compound for in vitro and in vivo applications.

Structural and Physicochemical Foundations

The structural hallmark of cis-Pinosylvin is its 1,2-diphenylethylene backbone locked in a cis (Z) geometry. This introduces a steric bend that disrupts the planar stacking typically seen in trans-stilbenes, slightly altering its crystal lattice energy and lipophilic surface area exposure[2].

Table 1: Core Physicochemical Properties of cis-Pinosylvin
PropertyValue / CharacteristicImpact on Assay Design
Molecular Formula C₁₄H₁₂O₂Standard stilbenoid framework[3].
Molecular Weight 212.24 g/mol Small molecule; highly permeable if un-ionized[3].
LogP (Lipophilicity) ~3.27 – 3.50Highly hydrophobic; requires organic co-solvents (e.g., DMSO)[3].
pKa (Acidic) 8.66 – 9.16Remains un-ionized at physiological pH (7.4)[4].
Topological Polar Surface Area 40.5 ŲExcellent theoretical membrane permeability[3].
Aqueous Solubility Practically InsolubleHigh risk of colloidal aggregation in aqueous buffers[4].

Ionization Profile (pKa) and pH-Dependent Behavior

The ionization state of cis-Pinosylvin is governed by its two phenolic hydroxyl groups located at the 3- and 5-positions of the resorcinol ring. The first acid dissociation constant (pKa₁) is experimentally and computationally estimated between 8.66 and 9.16[4].

Mechanistic Causality: At a physiological pH of 7.4, cis-Pinosylvin exists almost exclusively (>98%) in its neutral, un-ionized form. This neutrality minimizes ion-dipole interactions with water, driving the molecule's high lipophilicity and enabling it to passively diffuse across lipid-rich biological barriers, such as nematode cuticles or melanoma cell membranes[1].

However, if the microenvironmental pH exceeds 9.0, the deprotonation of the first hydroxyl group generates a phenolate anion. While this drastically increases aqueous solubility, it severely restricts lipid membrane permeability. Conversely, the electron-donating capacity of the phenolate anion significantly enhances the compound's radical-scavenging (antioxidant) kinetics and its ability to act as a suicide inhibitor for enzymes like tyrosinase[5].

PhysicochemicalLogic Prop cis-Pinosylvin (pKa ~8.66 - 9.16, LogP ~3.5) LowPH pH < 8.0 (Neutral State) Prop->LowPH Physiological pH HighPH pH > 9.0 (Phenolate Anion) Prop->HighPH Alkaline conditions Lipid High Lipid Partitioning (Membrane Permeation) LowPH->Lipid Hydrophobic effect Aqueous Increased Aqueous Solubility (Reduced Permeability) HighPH->Aqueous Ion-dipole interactions Bio2 Antioxidant / Tyrosinase Inhibition (Electron Transfer) HighPH->Bio2 Enhanced electron donation Bio1 Nematicidal Activity (Intracellular Targets) Lipid->Bio1 Crosses cuticle/membrane

Logical relationship between pH, ionization, solubility, and resulting bioactivity.

Solubility and Formulation Strategies

Due to its high LogP, cis-Pinosylvin is practically insoluble in water but exhibits excellent solubility in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and organic solvents like ethanol and acetone[4]. Commercial derivatives, such as cis-Pinosylvin dimethyl ether, can achieve solubilities of up to 50 mg/mL in 100% DMSO[6].

For in vivo dosing, pure DMSO is highly toxic and causes tissue necrosis. Therefore, a co-solvent lipid vehicle is mandatory. A standard, field-proven vehicle is a mixture of 10% DMSO and 90% Corn Oil, which can maintain a clear, stable working solution of 2.5 mg/mL[7].

Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately determine the solubility limit of cis-Pinosylvin in any novel assay buffer, a self-validating thermodynamic approach must be used rather than kinetic dissolution.

  • Saturation: Add excess solid cis-Pinosylvin to a glass vial containing the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate at 25.0 ± 0.5 °C in a thermostatic shaker for exactly 48 hours.

    • Causality Insight: Stilbenoids are notorious for forming supersaturated colloidal dispersions upon initial mixing. A 48-hour equilibration ensures the system reaches a true thermodynamic ground state, preventing false-positive solubility readings.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved micro-aggregates.

  • Filtration: Pass the supernatant through a 0.22 μm PTFE syringe filter. Discard the first 1 mL of the filtrate.

    • Causality Insight: Highly lipophilic compounds bind non-specifically to filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected sample reflects the true solution concentration.

  • Quantification: Analyze the filtrate via RP-HPLC with UV-Vis detection at 284 nm (the specific λmax for cis-stilbenes, which differs from the ~318 nm λmax of trans-stilbenes)[2].

Experimental Protocol 2: Preparation of In Vivo Dosing Formulation

This protocol yields a clear, stable solution for animal dosing, minimizing the risk of compound precipitation in the syringe or upon injection[7].

  • Primary Stock Preparation: Dissolve cis-Pinosylvin in 100% molecular-grade DMSO to a concentration of 25.0 mg/mL. Sonicate in a water bath at room temperature for 5 minutes until visually clear.

  • Validation Step 1: Measure the UV absorbance of a 1:1000 dilution of the stock. A linear Beer-Lambert response confirms complete molecular dissolution without micellar aggregation.

  • Lipid Vehicle Integration: To prepare 1 mL of a 2.5 mg/mL working solution, transfer 100 μL of the DMSO stock into a sterile glass vial.

  • Controlled Co-solvent Addition: Slowly add 900 μL of Corn Oil dropwise while vortexing the vial continuously.

    • Causality Insight: Dropwise addition prevents localized solvent shock. If the lipid phase is added too rapidly, the sudden shift in polarity causes the highly hydrophobic cis-Pinosylvin to nucleate and precipitate before it can partition into the oil phase.

  • Validation Step 2: Allow the final mixture to stand for 30 minutes at room temperature. If phase separation or cloudiness occurs, the thermodynamic solubility in the lipid mixture has been exceeded. In such cases, the addition of a surfactant (e.g., 5% Tween 80) is required[6].

FormulationWorkflow Start Solid cis-Pinosylvin (Stored at -20°C) Stock Primary Stock (25 mg/mL) in 100% DMSO Start->Stock Add DMSO & Sonicate Check Visual & UV-Vis Check (Absorbance at 284 nm) Stock->Check Aliquot Aqueous Aqueous Dilution (High precipitation risk) Check->Aqueous Direct buffer addition Cosolvent Co-solvent System (10% DMSO + 90% Corn Oil) Check->Cosolvent In vivo dosing Liposome Cyclodextrin Encapsulation (HP-β-CD for in vitro) Check->Liposome Aqueous assays Working Final Working Solution (Clear, no aggregates) Cosolvent->Working Dropwise mixing Liposome->Working Stir 24h & Filter

Formulation workflow for preparing stable cis-Pinosylvin solutions for biological assays.

Storage and Stability

Stilbenoids are susceptible to photo-oxidation and auto-oxidation. cis-Pinosylvin powder must be stored at -20°C, protected from light[6]. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for a maximum of 6 months, or -20°C for 1 month[7]. Working solutions in lipid vehicles or aqueous buffers must be prepared freshly and utilized on the same day to prevent degradation or delayed precipitation[7].

References

  • PubChem: cis-Pinosylvin (CID 9548840). National Center for Biotechnology Information. Available at:[Link][3]

  • MDPI Forests: Nematicidal Properties and Chemical Composition of Pinus rigida Mill. Resin against Pinewood Nematodes. Available at:[Link][1]

  • FooDB: Showing Compound Pinosylvin (FDB002541). Available at:[Link][4]

  • Universidad de Murcia: Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. Available at:[Link][2]

  • ACS Publications: Unexpected Role of pH and Microenvironment on the Antioxidant and Synergistic Activity of Resveratrol in Model Micellar and Liposomal Systems. Available at:[Link][5]

Sources

Foundational

Protocol 1: Controlled UV-Induced Synthesis of cis-Pinosylvin

cis-Pinosylvin: Chemical Structure, Stereoisomerism, and Analytical Methodologies 1. Introduction to Pinosylvin and its Isomeric Forms Pinosylvin (3,5-dihydroxy-stilbene) is a naturally occurring stilbenoid and a potent...

Author: BenchChem Technical Support Team. Date: March 2026

cis-Pinosylvin: Chemical Structure, Stereoisomerism, and Analytical Methodologies

1. Introduction to Pinosylvin and its Isomeric Forms Pinosylvin (3,5-dihydroxy-stilbene) is a naturally occurring stilbenoid and a potent phytoalexin predominantly synthesized in the heartwood and bark of Pinus species (e.g., Pinus banksiana, Pinus strobus)[1]. It serves as a critical defense mechanism against fungal pathogens and nematodes[2]. While the trans-isomer is the thermodynamically favored and most abundant form in nature, cis-pinosylvin[3] is of significant interest to researchers and drug development professionals due to its unique stereochemical properties, altered bioavailability, and distinct pharmacological profile, including anti-melanogenic and tyrosinase-inhibitory activities[4].

2. Chemical Structure and Stereoisomerism The core structure of pinosylvin consists of two aromatic rings linked by an ethylene bridge. In cis-pinosylvin (5-[(Z)-2-phenylethenyl]benzene-1,3-diol), the two phenyl rings are situated on the same side of the double bond[3].

Causality of Structural Behavior: The cis-configuration introduces severe steric repulsion between the ortho-protons of the two phenyl rings. To alleviate this steric strain, the rings rotate out of the coplanar conformation characteristic of trans-stilbenes. This deviation from planarity disrupts the extended π-electron conjugation system. Consequently, cis-pinosylvin exhibits a hypsochromic shift (blue shift) in its UV-Vis absorption spectrum and possesses a higher ground-state energy compared to its trans counterpart[5].

Table 1: Physicochemical and Spectroscopic Comparison of Pinosylvin Isomers

Propertytrans-Pinosylvincis-Pinosylvin
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol
Double Bond Geometry (E)-1,2-diphenylethene(Z)-1,2-diphenylethene
UV Max Absorption (λmax) ~305 nm~280 nm (Hypsochromic shift)
Olefinic ¹H-NMR Shift ~7.0 ppm~6.5 ppm
Vicinal Coupling (³J_HH) ~16.2 Hz~12.1 Hz
Thermodynamic Stability High (Planar, conjugated)Low (Sterically hindered)

3. Photochemistry: Trans-to-Cis Isomerization Stilbenoids are highly photosensitive. Exposure to ultraviolet (UV) light induces a trans-to-cis photoisomerization[6]. The quantum yield of this conversion is highly dependent on the excitation wavelength, typically peaking between 254 nm and 313 nm[5].

Mechanistic Insight: Upon photon absorption, trans-pinosylvin is excited from its singlet ground state (S₀) to the first excited singlet state (S₁). In the S₁ state, the carbon-carbon double bond loses its rigid π-character, allowing free rotation around the bond axis. Non-radiative decay back to the S₀ state yields a photostationary mixture of trans and cis isomers. Prolonged UV exposure must be avoided, as the cis-isomer can undergo further irreversible electrocyclic ring closure to form phenanthrene derivatives[6].

G T trans-Pinosylvin (Stable, Ground State) UV UV Irradiation (254 - 313 nm) T->UV Photon Absorption EX Excited Singlet State (S1) (Bond Rotation) UV->EX Excitation EX->T Relaxation C cis-Pinosylvin (Metastable State) EX->C Non-radiative decay (Isomerization) DEG Electrocyclic Ring Closure (Phenanthrene derivatives) C->DEG Prolonged UV exposure

Caption: Trans-to-cis photoisomerization mechanism of pinosylvin under UV irradiation.

4. Experimental Methodologies

As a Senior Application Scientist, ensuring protocol reliability is paramount. The following methodologies are designed as self-validating systems, incorporating critical checkpoints to prevent degradation and ensure isomeric purity.

Objective: To synthesize cis-pinosylvin from commercially available trans-pinosylvin while minimizing phenanthrene byproduct formation.

  • Solution Preparation: Dissolve 10 mg of trans-pinosylvin in 10 mL of degassed, anhydrous methanol (1 mg/mL).

    • Causality: Degassing removes dissolved oxygen, which can act as a radical scavenger or promote unwanted photo-oxidation.

  • Irradiation Setup: Place the solution in a quartz cuvette.

    • Causality: Quartz is transparent to UV light, unlike standard borosilicate glass which absorbs heavily in the UV range.

  • Photoisomerization: Irradiate the sample using a monochromatic UV lamp at 313 nm.

    • Causality: 313 nm provides an optimal quantum yield for the trans-to-cis conversion without providing excessive energy that accelerates phenanthrene cyclization[5].

  • Real-Time Monitoring: Extract 10 µL aliquots every 15 minutes and analyze via HPLC-UV (monitoring at 280 nm and 305 nm). The reaction is quenched when the photostationary state is reached (typically when the cis:trans ratio stabilizes, often around 70:30).

  • Purification: Purify the cis-isomer immediately using preparative Reversed-Phase HPLC (RP-HPLC) in a dark room to prevent reversion.

Protocol 2: Isolation of cis-Pinosylvin from Pine Bark Biomass

Objective: Extraction and purification of natural cis-pinosylvin from Pinus species[7].

  • Maceration: Grind 500 g of dried Pinus banksiana bark into a fine powder. Extract with 2 L of a benzene/ethyl acetate mixture (1:1 v/v) for 48 hours at room temperature in the dark.

    • Causality: The non-polar/medium-polar solvent blend selectively pulls out aglycone stilbenoids and their dimethyl ethers while leaving behind highly polar polysaccharides and tannins[8].

  • Filtration and Concentration: Filter the extract through a Celite pad to remove particulate matter. Concentrate the filtrate under reduced pressure at 35°C.

    • Causality: Low-temperature evaporation prevents thermal degradation of the heat-sensitive cis-isomer.

  • Column Chromatography: Load the crude extract onto a silica gel column. Elute with a gradient of hexane to ethyl acetate. Collect the stilbenoid-rich fractions (identified via TLC, visualizing under UV 254 nm).

  • Preparative RP-HPLC: Resolve the cis and trans isomers using a C18 column (Water/Acetonitrile gradient).

    • Causality: Despite identical molecular weights, the cis-isomer has a more compact, non-planar 3D footprint, reducing its hydrophobic interaction with the C18 stationary phase. It will elute slightly earlier than the planar trans-isomer.

G B Pine Bark Biomass (Pinus banksiana) EX Solvent Extraction (Benzene / EtOAc) B->EX Maceration (Dark) FIL Filtration & Concentration (< 35°C) EX->FIL Removal of debris CC Silica Gel Chromatography (Hexane / EtOAc Gradient) FIL->CC Crude extract HPLC Preparative RP-HPLC (C18 Column) CC->HPLC Stilbenoid fraction CIS Pure cis-Pinosylvin (Lyophilized) HPLC->CIS Isomer resolution

Caption: Step-by-step extraction and purification workflow for cis-pinosylvin from pine bark.

5. Analytical Verification (Self-Validating System) To confirm the success of either protocol, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[3]. The protocol is self-validating because the structural output directly dictates the spectral feedback:

  • ¹H-NMR Validation: The definitive proof of the cis-configuration lies in the olefinic protons. In the trans-isomer, these protons appear as a doublet around 7.0 ppm with a large coupling constant (

    
     Hz). In the cis-isomer, due to the reduced dihedral angle, the doublet shifts upfield to ~6.5 ppm with a significantly smaller coupling constant (
    
    
    
    Hz).
  • UV-Vis Validation: A rapid secondary check is the UV spectrum. A shift in the

    
     from ~305 nm to ~280 nm confirms the loss of planarity associated with the cis-isomer.
    

6. Conclusion The study of cis-pinosylvin requires rigorous control over environmental factors (light, heat, oxygen) due to its metastable nature. By understanding the causality behind its stereochemical constraints—specifically the disruption of π-conjugation—researchers can optimize both its synthesis via photoisomerization and its chromatographic isolation from natural matrices, ensuring high-fidelity inputs for downstream pharmacological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9548840, cis-Pinosylvin." PubChem, [Link]

  • Sirén, H. "Current research on determination of medically valued stilbenes and stilbenoids from spruce and pine with chromatographic and spectrometric methods—A review." ResearchGate, [Link]

  • Maafi, M. "Excitation Wavelength-Dependent Photochemistry." MDPI, [Link]

  • "Enhanced accumulation of pinosylvin stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode." ResearchGate, [Link]

Sources

Exploratory

Resolving the Isomeric Challenge: Spectroscopic Characterization of cis-Pinosylvin

Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Structural elucidation, geometric causality, and self-validating analytical protocols. Introduction: The Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Structural elucidation, geometric causality, and self-validating analytical protocols.

Introduction: The Analytical Challenge of cis-Stilbenoids

cis-Pinosylvin (3,5-dihydroxy-cis-stilbene) is a naturally occurring stilbenoid found in the resin and heartwood of various Pinus species[1]. While its thermodynamically stable counterpart, trans-pinosylvin, is widely studied for its antifungal properties, the cis-isomer has garnered significant attention for its potent nematicidal activity and role as a stress-induced phytoalexin[1].

The primary analytical challenge in characterizing cis-pinosylvin lies in its structural instability. Exposure to ambient UV light rapidly induces a photochemical isomerization to the trans-conformer. Therefore, spectroscopic characterization requires not only high-resolution techniques (NMR, MS, UV-Vis) but also rigorously controlled, self-validating workflows to ensure the geometric integrity of the analyte is maintained throughout the analysis.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Geometric Shielding

In stilbenoids, the spatial relationship between the two phenyl rings dictates the NMR coupling constants. In cis-pinosylvin, the dihedral angle between the vicinal olefinic protons (H-α and H-α') is approximately 0°. According to the Karplus equation, this orbital overlap results in a


 coupling constant of 11 to 13 Hz . In contrast, the trans-isomer (dihedral angle ~180°) exhibits a 

of 15 to 17 Hz . Furthermore, the steric clash between the phenyl rings in the cis-configuration forces them slightly out of the coplanar plane, subtly altering the anisotropic shielding of the aromatic protons compared to the trans-isomer.
Self-Validating NMR Protocol

To definitively assign the cis-geometry without artifactual interference, the following protocol must be strictly adhered to:

  • Sample Preparation (Dark Room): Dissolve 5 mg of purified cis-pinosylvin[2] in 0.5 mL of Acetone-

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Containment: Transfer the solution to an amberized NMR tube . Causality: Standard borosilicate tubes transmit ambient UV light, which will catalyze cis-to-trans isomerization during the extended acquisition times of 2D NMR.

  • Acquisition (1H and 13C): Acquire 1H spectra at 400 MHz or higher.

  • Validation Check: The protocol validates itself if the TMS peak is sharply resolved at 0.00 ppm (confirming magnetic field homogeneity) and there is a complete absence of a ~16 Hz doublet in the 6.8–7.2 ppm region (confirming that zero photo-isomerization occurred during sample preparation).

Mass Spectrometry (MS) and Fragmentation Mechanics

The Causality of Ionization

cis-Pinosylvin has a monoisotopic mass of 212.0837 Da[2]. Because the molecule features a resorcinol moiety (1,3-benzenediol), it is highly acidic. Electrospray Ionization in negative mode (ESI-) is the most sensitive technique, as the molecule readily sheds a proton to form a highly stable, resonance-delocalized phenoxide anion ([M-H]⁻ at m/z 211).

Self-Validating LC-MS/MS Protocol
  • Calibration: Infuse a sodium formate cluster solution to calibrate the Time-of-Flight (TOF) mass axis. Validation: Mass accuracy must be < 2 ppm for the expected 212.0837 Da mass[2].

  • Chromatography: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Fragmentation (CID): Isolate the m/z 211 precursor ion and apply 20–30 eV of collision energy.

  • Validation Check: The presence of a prominent product ion at m/z 169 indicates the neutral loss of ketene (C₂H₂O, 42 Da) from the resorcinol ring, a hallmark fragmentation pathway that validates the 1,3-benzenediol substructure.

UV-Vis Spectroscopy: The Hypsochromic Shift

The Causality of Electronic Transitions

UV-Vis spectroscopy is highly sensitive to the extent of


-conjugation in a molecule. In trans-pinosylvin, the molecule is nearly planar, allowing for maximum delocalization of the 

-electrons across both phenyl rings and the olefinic bridge. This extended conjugation lowers the energy gap for

transitions, resulting in a

around 305 nm.

In cis-pinosylvin, steric hindrance between the two phenyl rings prevents perfect coplanarity. This restricted conjugation requires higher energy for the electronic transition, causing a hypsochromic (blue) shift to a


 of approximately 280 nm, accompanied by a hypochromic effect (lower molar absorptivity, 

).
Self-Validating UV-Vis Protocol
  • Baseline Correction: Record a blank spectrum using HPLC-grade methanol in a quartz cuvette. Validation: Absorbance must be 0.000 ± 0.002 across the 200–400 nm range.

  • Rapid Scanning: Introduce a 10 µM solution of cis-pinosylvin in methanol and scan immediately.

  • Validation Check: Perform a second scan exactly 3 minutes later. If the spectra are perfectly overlaid, the protocol is validated; if the peak at 280 nm decreases while a peak at 305 nm emerges, the sample is actively isomerizing in the spectrophotometer beam, and the measurement must be repeated with a faster integration time.

Integrated Analytical Workflow

The following diagram maps the critical path for handling and characterizing cis-pinosylvin, emphasizing the necessity of light-sensitive processing.

G Extraction Extraction & Isolation (Dark Conditions) HPLC HPLC Separation (Reverse Phase) Extraction->HPLC Fraction cis-Pinosylvin Fraction (Light-Sensitive) HPLC->Fraction NMR NMR Spectroscopy (Amber Tube, 1H/13C) Fraction->NMR MS Mass Spectrometry (ESI-MS/MS, Negative Mode) Fraction->MS UV UV-Vis Spectroscopy (Rapid Scan, λmax ~280nm) Fraction->UV Elucidation Structural Elucidation & Isomeric Confirmation NMR->Elucidation MS->Elucidation UV->Elucidation

Integrated workflow for the isolation and spectroscopic characterization of cis-pinosylvin.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters required to confirm the identity and purity of cis-pinosylvin.

Table 1: Physicochemical and Spectrometric Properties

ParameterValue / DescriptionAnalytical Causality
Molecular Formula C₁₄H₁₂O₂Confirmed via high-resolution MS[2].
Monoisotopic Mass 212.0837 DaExact mass required for TOF-MS calibration[2].
ESI-MS[M-H]⁻ m/z 211.07Deprotonation of the acidic resorcinol hydroxyls.
UV-Vis

~280 nm (in MeOH)Hypsochromic shift due to steric loss of coplanarity.

Table 2: Representative ¹H and ¹³C NMR Assignments (Acetone-


, 400 MHz) 
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
α, α' (Olefinic) 6.45 – 6.55, d, J = 12.1 Hz128.5 – 130.2
2, 6 (Resorcinol) 6.25, d, J = 2.2 Hz107.4
4 (Resorcinol) 6.18, t, J = 2.2 Hz102.1
3, 5 (Resorcinol) ~8.20, br s (OH groups)159.0
1' (Phenyl) -138.2
2', 6' (Phenyl) 7.22, m129.1
3', 5' (Phenyl) 7.15, m128.8
4' (Phenyl) 7.10, m127.5

(Note: Exact chemical shifts may vary slightly based on concentration and exact solvent calibration, but the critical J-coupling of ~12 Hz remains the definitive diagnostic marker for the cis-isomer).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9548840, cis-Pinosylvin." PubChem,[Link]

  • Kim, J., et al. "Nematicidal Properties and Chemical Composition of Pinus rigida Mill. Resin against Pinewood Nematodes." International Journal of Molecular Sciences, MDPI,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13556468, Cis-3,5-Dimethoxystilbene." PubChem,[Link]

Sources

Foundational

cis-Pinosylvin: Mechanistic Pharmacophore &amp; Cellular Signaling

An In-Depth Technical Guide on the Mechanism of Action of cis-Pinosylvin in Cellular Pathways. An Advanced Technical Guide for Drug Discovery & Molecular Biology Executive Summary Pinosylvin (3,5-dihydroxy-trans-stilbene...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of cis-Pinosylvin in Cellular Pathways.

An Advanced Technical Guide for Drug Discovery & Molecular Biology

Executive Summary

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a naturally occurring stilbenoid phytoalexin found in the heartwood of Pinus species. While the trans-isomer is the thermodynamically stable and most abundant form, the cis-isomer (cis-pinosylvin) represents a distinct pharmacophore with unique, often overlooked biological properties.

This guide focuses specifically on the cis-isomer . Unlike its trans counterpart, which functions primarily through planar intercalation and kinase modulation (e.g., NF-κB, Nrf2), cis-stilbenes are geometrically predisposed to bind the colchicine-binding site of tubulin , acting as microtubule destabilizing agents (MDAs). This guide dissects the cis-pinosylvin mechanism, distinguishing its intrinsic activity from its methylated derivatives (e.g., cis-pinosylvin dimethyl ether), and provides validated protocols for its study.

Chemical Identity & Isomerism

The biological activity of pinosylvin is strictly governed by its stereochemistry.

  • Trans-Pinosylvin: Planar, stable. Mimics resveratrol.[1][2][3] Primary targets: Sirtuins, NF-κB, COX-2.

  • Cis-Pinosylvin: Non-planar (kinked), metastable. Mimics Combretastatin A-4 (CA-4).[4] Primary potential target:

    
    -Tubulin.
    
Photo-Isomerization Dynamics

cis-Pinosylvin is typically generated via photo-isomerization of the trans form upon exposure to UV light (300–366 nm).

  • Reaction:

    
     Cycloaddition (minor) vs. Cis-Trans Isomerization (major) .
    
  • Equilibrium: Under UV irradiation, a photostationary state (PSS) is reached, typically favoring the cis form (up to 80-90%) due to its lower extinction coefficient at the excitation wavelength, preventing reverse isomerization.

Mechanism of Action: The Tubulin Destabilization Pathway

The defining mechanistic feature of the cis-stilbene scaffold is its ability to fit into the hydrophobic cleft between the


- and 

-tubulin heterodimers.
The Colchicine Binding Site Interaction

While trans-pinosylvin is too planar and elongated to fit the colchicine pocket, cis-pinosylvin adopts a "bent" conformation (dihedral angle


 50-60°) that complements the pocket's geometry.
  • Binding Pocket: Interface of

    
    - and 
    
    
    
    -tubulin (Colchicine site).[4]
  • Key Interactions:

    • Hydrophobic Clamp: The phenyl rings of cis-pinosylvin engage in Van der Waals interactions with Val181, Cys241, and Leu248 of

      
      -tubulin.
      
    • Steric Hindrance: The binding prevents the "curved-to-straight" conformational change required for microtubule polymerization.

  • Outcome: Microtubule catastrophe, G2/M cell cycle arrest, and subsequent apoptosis.[4]

Critical Note on Potency: cis-Pinosylvin (dihydroxy) has moderate affinity due to its polarity. Its methylated analog, cis-pinosylvin dimethyl ether , exhibits significantly higher potency (IC50 < 100 nM in some lines) because the methoxy groups displace water and fill the hydrophobic pocket more effectively, mimicking the pharmacophore of Combretastatin A-4.

Visualization: Tubulin Destabilization Pathway

The following diagram illustrates the cascade from cis-pinosylvin binding to apoptotic cell death.

TubulinPathway CisPin cis-Pinosylvin (Bent Conformation) ColchicineSite Colchicine Binding Site (Beta-Tubulin) CisPin->ColchicineSite High Affinity Binding Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->ColchicineSite Polymerization Microtubule Polymerization ColchicineSite->Polymerization INHIBITS Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers G2M G2/M Cell Cycle Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Figure 1. Mechanism of Microtubule Destabilization by cis-Pinosylvin. The ligand binds the colchicine site, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC).

Secondary Mechanisms: Signaling Crosstalk

While tubulin is the structural target of the cis-isomer, pinosylvin (often converting back to trans or acting via residual affinity) modulates key survival pathways.

Nrf2/ARE Antioxidant Pathway

Pinosylvin induces the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

  • Mechanism: Modification of Keap1 cysteine residues (electrophilic attack by the stilbene)

    
     Nrf2 release 
    
    
    
    Translocation.
  • Target Genes: HO-1 (Heme Oxygenase-1), NQO1.

  • Relevance: cis-Pinosylvin is generally less potent than trans here due to reduced planarity affecting Keap1 docking, but still retains activity.

NF-κB Inflammation Pathway

Pinosylvin suppresses the phosphorylation of IκB


, preventing NF-κB (p65) translocation.
  • Effect: Reduction in COX-2, iNOS, and TNF-

    
    .[5]
    
Visualization: Signaling Crosstalk

Signaling Pin Pinosylvin (cis/trans mix) ROS ROS / Oxidative Stress Pin->ROS Scavenges Keap1 Keap1-Nrf2 Complex Pin->Keap1 Electrophilic Mod. IKK IKK Complex Pin->IKK Inhibits Nrf2 Nrf2 (Nucleus) Keap1->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Binds HO1 HO-1 / NQO1 (Cytoprotection) ARE->HO1 Transcribes IkB I-kappa-B IKK->IkB Phosphorylates NFkB NF-kappa-B (p65) IkB->NFkB Degrades/Releases Inflam Pro-inflammatory Cytokines (COX-2, iNOS) NFkB->Inflam Transcribes

Caption: Figure 2.[6] Dual signaling modulation. Pinosylvin activates the Nrf2 antioxidant response while simultaneously inhibiting the NF-κB inflammatory cascade.

Experimental Protocols

To study cis-pinosylvin, one must generate it in situ or purify it, as it is commercially rare.

Protocol A: Photochemical Synthesis of cis-Pinosylvin

Objective: Convert commercial trans-pinosylvin to the cis-isomer.

  • Preparation: Dissolve trans-pinosylvin (10 mM) in ethanol or methanol.

  • Irradiation: Place in a quartz cuvette. Irradiate with UV light (

    
     nm) for 1–4 hours.
    
    • Control: Monitor conversion via HPLC (C18 column, MeOH:H2O gradient). cis-Pinosylvin typically elutes later than trans on reverse-phase columns due to higher hydrophobicity/compactness (or earlier depending on specific stationary phase selectivity; verification with standard is required).

  • Validation: 1H-NMR. The vinyl proton coupling constant (

    
    ) is the diagnostic:
    
    • Trans:

      
       Hz.
      
    • Cis:

      
       Hz.
      
Protocol B: Tubulin Polymerization Assay

Objective: Quantify the MDA activity of cis-pinosylvin.

  • Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), PEM buffer.

  • Setup: Mix tubulin (2 mg/mL) with cis-pinosylvin (1–100 μM) on ice.

  • Initiation: Transfer to 37°C plate reader.

  • Readout: Measure absorbance at 340 nm every 30 seconds for 60 mins.

    • Interpretation: A decrease in

      
       or plateau height compared to control (Taxol = stabilizer, Nocodazole = destabilizer) confirms inhibition.
      

Quantitative Data Summary

The following table contrasts the biological activity of the isomers. Note the shift from signaling to structural toxicity in the cis form.

Target / Assaytrans-Pinosylvincis-Pinosylvin (Analog*)Mechanism
Tubulin Binding Low AffinityHigh Affinity Colchicine Site Competition
Cytotoxicity (IC50) 50–100 μM (Cancer lines)< 10 μM (if methylated)G2/M Arrest
NF-κB Inhibition Potent (IC50 ~15 μM)Moderate/LowKinase Interference
Antioxidant (DPPH) HighModerateRadical Scavenging
Stability HighLow (Photo-reverts)Thermodynamic Stability

*Note: Data for "cis-Pinosylvin" often refers to the stabilized dimethyl ether derivative in tubulin assays.

References

  • Natural Sources and Pharmacological Properties of Pinosylvin. Plants (Basel), 2022. Link

  • Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. Scientific Reports, 2021. Link

  • Resveratrol as a kcat type inhibitor for tyrosinase: potentiated melanogenesis inhibitor. Bioorganic & Medicinal Chemistry, 2012.[7] Link

  • Extractives of jack pine bark: Occurrence of cis- and trans-pinosylvin dimethyl ether. Phytochemistry, 1969.[8] Link

  • Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie, 2021. Link

Sources

Exploratory

cis-Pinosylvin role as a phytoalexin in plant defense.

Title: The cis-Pinosylvin Enigma: Isomer-Specific Phytoalexin Activity in Plant Defense and Translational Therapeutics Executive Summary While trans-pinosylvin is widely recognized as the primary antifungal stilbenoid in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The cis-Pinosylvin Enigma: Isomer-Specific Phytoalexin Activity in Plant Defense and Translational Therapeutics

Executive Summary

While trans-pinosylvin is widely recognized as the primary antifungal stilbenoid in Pinaceae, recent advanced metabolomic profiling has elucidated a critical, distinct role for its geometric isomer, cis-pinosylvin (and its methylated derivatives). Unlike its trans counterpart, which functions primarily through general membrane disruption of fungi, cis-pinosylvin—often generated via photo-isomerization or specific stress responses—exhibits enhanced nematicidal potency and unique bioavailability profiles.

This technical guide dissects the cis-specific defense mechanisms, providing researchers with the protocols necessary to isolate, stabilize, and quantify this elusive isomer. We bridge the gap between plant pathology and drug discovery, highlighting how the cis-stilbene scaffold offers a novel template for anti-parasitic and anti-cancer therapeutics due to its distinct steric configuration and lipophilicity.

Chemical Identity & Biosynthetic Origin

The Phenylpropanoid-Stilbenoid Bridge

Pinosylvin (3,5-dihydroxy-stilbene) biosynthesis diverges from the flavonoid pathway at the cinnamoyl-CoA junction. The enzyme Stilbene Synthase (STS) condenses one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA.

  • Primary Product: The enzymatic reaction stereoselectively yields trans-pinosylvin .

  • The cis Origin: cis-Pinosylvin is rarely a direct enzymatic product. It accumulates via photo-isomerization (UV-B exposure during wounding) or potentially via tautomerization in resin ducts. This conversion is not merely a degradation pathway but a "defense broadening" strategy, creating a mixture of isomers with complementary toxicities.

Methylation and Potency

The defense response often involves downstream methylation by Pinosylvin Methyltransferase (PMT) , yielding Pinosylvin Monomethyl Ether (PME) and Dimethyl Ether. The cis-isomers of these methylated forms (e.g., cis-3,5-dimethoxystilbene) have been identified as the "silver bullet" against the Pine Wood Nematode (Bursaphelenchus xylophilus), significantly outperforming their trans precursors in motility inhibition.

Biosynthesis Phe L-Phenylalanine Cin Cinnamate Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL / C4H TransPin trans-Pinosylvin (Primary Phytoalexin) CinCoA->TransPin Stilbene Synthase (STS) + MalCoA MalCoA 3x Malonyl-CoA TransPME trans-Pinosylvin Monomethyl Ether TransPin->TransPME PMT (Methylation) CisPin cis-Pinosylvin (Isomer) TransPin->CisPin UV Light / Stress (Isomerization) CisPME cis-Pinosylvin Monomethyl Ether (Nematicidal) TransPME->CisPME UV Light / Stress

Figure 1: Biosynthetic pathway of pinosylvin isomers.[1] Note the shift from enzymatic synthesis (green) to stress-induced isomerization (red/yellow).

Mechanism of Action: The cis Advantage

Structural Activity Relationship (SAR)

The cis configuration forces the two phenyl rings out of planarity, creating a "bent" molecule.

  • Lipophilicity: The cis isomer often exhibits higher solubility in non-polar solvents and lipid bilayers compared to the planar, stackable trans form.

  • Membrane Penetration: In nematodes, the cis-methylated forms penetrate the cuticle more effectively than the trans forms, leading to rapid paralysis.

Comparative Efficacy Data
Target OrganismCompoundIC50 / EffectMechanism
Fungi (C. albicans)trans-Pinosylvin~60 µg/mLMembrane disruption, oxidative stress
Fungi (G. trabeum)cis-PinosylvinVariableOften less active than trans in direct fungistasis
Nematode (B. xylophilus)cis-3,5-Dimethoxystilbene High Mortality Cuticle penetration, neuromuscular block
Nematode (B. xylophilus)trans-3,5-DimethoxystilbeneLow MortalityPoor uptake/penetration

Analytical Workflows (The "How-To")

CRITICAL WARNING: cis-Stilbenes are photosensitive. All extraction and analysis steps must be performed under amber light or low-light conditions to prevent artificial trans-to-cis or cis-to-phenanthrene conversion.

Protocol 1: Isomer-Specific Extraction
  • Harvest: Collect pine needles/wood shavings; flash freeze in liquid nitrogen immediately.

  • Lyophilization: Freeze-dry samples to remove water without heat stress.

  • Solvent: Extract with Acetone:Water (7:3) containing 0.1% Ascorbic Acid (antioxidant).

    • Why: Methanol can sometimes promote methylation artifacts; acetone is efficient for stilbenoids.

  • Sonication: Sonicate for 15 mins at <4°C.

  • Purification: Centrifuge (10,000 x g, 10 min). Filter supernatant through 0.22 µm PTFE.

Protocol 2: HPLC-DAD Quantification

Separating the isomers requires a column capable of shape selectivity (e.g., Phenyl-Hexyl or C18 with specific gradients).

  • Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 0-5 min (10% B), 5-25 min (10% -> 60% B), 25-30 min (60% -> 90% B).

  • Detection:

    • 280 nm: Optimal for cis-pinosylvin (lower extinction coefficient).

    • 306 nm: Optimal for trans-pinosylvin.

  • Validation: The cis isomer typically elutes after the trans isomer on C18 columns due to the "kinked" shape interacting differently with the stationary phase, though this can reverse on Phenyl phases.

Workflow Sample Plant Tissue (Flash Frozen) Extract Extraction (Acetone:Water, Dark, 4°C) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD Analysis (Dual Wavelength: 280/306nm) Filter->HPLC Decision Isomer Separation? HPLC->Decision Quant Quantification (Standard Curve) Decision->Quant Resolution > 1.5 Bioassay Bioassay (Nematode/Fungal) Decision->Bioassay Fraction Collection

Figure 2: Analytical workflow for isolating and quantifying pinosylvin isomers.

Translational Implications for Drug Development

The "phytoalexin" properties of cis-pinosylvin translate directly to human therapeutic models.

  • Bioavailability: The cis-stilbene scaffold is often more bioavailable than the trans form, which suffers from rapid glucuronidation. The "bent" structure may evade certain metabolic enzymes in the liver.

  • Tubulin Binding: Similar to Combretastatin A-4 (a potent anti-cancer agent), cis-stilbenes can bind to the colchicine site of tubulin, inhibiting microtubule polymerization. trans-Pinosylvin lacks this specific steric fit.

  • Lead Optimization: Drug developers can utilize the cis-pinosylvin skeleton to design "locked" cis-analogs (using chemical bridges) that retain the nematicidal/cytotoxic potency without reverting to the trans form.

References

  • Hwang, I. A., et al. (2021). "Enhanced accumulation of pinosylvin stilbenes and related gene expression in Pinus strobus after infection of pine wood nematode." Tree Physiology. Link

  • Lee, S. K., et al. (2005). "Antibacterial and antifungal activity of pinosylvin, a constituent of pine."[3][4][5][6][7] Fitoterapia. Link

  • Seppänen, S. K., et al. (2004). "Antifungal activity of stilbenes in in vitro bioassays and in transgenic Populus expressing a gene encoding pinosylvin synthase." Plant Cell Reports. Link

  • Bakrim, S., et al. (2022).[8] "Natural Sources and Pharmacological Properties of Pinosylvin." Plants. Link

  • Kodan, M., et al. (2002). "Stilbene synthase from Japanese red pine (Pinus densiflora): Implications for phytoalexin accumulation." Phytochemistry. Link

Sources

Protocols & Analytical Methods

Method

A Validated HPLC-UV Method for the Quantification of cis-Pinosylvin in Plant Extracts

Application Note & Protocol Introduction Pinosylvin (3,5-dihydroxy-trans-stilbene) is a naturally occurring stilbenoid found predominantly in the heartwood of plants from the Pinus genus.[1] This compound and its derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Introduction

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a naturally occurring stilbenoid found predominantly in the heartwood of plants from the Pinus genus.[1] This compound and its derivatives have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Pinosylvin exists as two geometric isomers: trans-Pinosylvin and cis-Pinosylvin. The trans-isomer is typically more abundant and thermodynamically stable. However, exposure to ultraviolet light can cause the trans-isomer to convert to the cis-form.[3][4]

The distinct three-dimensional structures of these isomers can lead to different biological activities and pharmacokinetic profiles. Therefore, the ability to accurately quantify each isomer independently is crucial for a comprehensive understanding of the therapeutic potential of pinosylvin-containing plant extracts and for ensuring the quality and consistency of related natural products. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the selective quantification of cis-Pinosylvin in plant extracts. The method addresses the critical challenges of isomer separation and stability, providing researchers, scientists, and drug development professionals with a robust protocol for their analytical needs.

Principles of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique for separating compounds based on their polarity. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar.

  • Separation: cis-Pinosylvin and trans-Pinosylvin have different molecular geometries. The planar structure of the trans-isomer allows for a greater interaction with the nonpolar stationary phase, leading to a longer retention time. The non-planar, bulkier structure of the cis-isomer results in less interaction with the stationary phase and, consequently, an earlier elution from the column.

  • Detection: A UV detector, specifically a Photodiode Array (PDA) detector, is used for the detection and quantification of the isomers. Stilbenoids possess a conjugated double bond system that absorbs UV light. The two isomers exhibit different maximum absorption wavelengths (λmax). Generally, the cis-isomer of a stilbene absorbs light at a shorter wavelength than the trans-isomer. For instance, with the structurally similar resveratrol, the cis-isomer is detected at 286 nm, while the trans-isomer is detected at 306 nm.[5] This method utilizes specific wavelengths for the accurate quantification of each isomer.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, ultrapure).

  • Reagents: Formic acid (LC-MS grade).

  • Reference Standard: trans-Pinosylvin, ≥98.0% purity (HPLC).[6][7][8]

  • Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

  • Vials: 2 mL amber HPLC vials with caps and septa.

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 500 mg, 6 mL).

Instrumentation and Chromatographic Conditions

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler with a temperature-controlled sample compartment, a column oven, and a Photodiode Array (PDA) or dual-wavelength UV detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-35.1 min: 90-20% B; 35.1-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelengths For Quantification: cis-Pinosylvin at ~280 nm, trans-Pinosylvin at ~305 nm. For Monitoring: Full scan with PDA detector (200-400 nm).

Protocol 1: Preparation of Standards

Crucial Note: cis-Pinosylvin is susceptible to photoisomerization back to the more stable trans-form. All work involving the cis-isomer must be conducted in a dimly lit environment, and all solutions should be stored in amber vials to protect them from light.[9][10]

Preparation of trans-Pinosylvin Stock and Working Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of trans-Pinosylvin reference standard and transfer it to a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at -20°C in the dark.[3]

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase (initial conditions: 80% A, 20% B).

Preparation of a cis-Pinosylvin Standard via Photoisomerization
  • Prepare a solution of trans-Pinosylvin (e.g., 50 µg/mL in methanol) in a clear glass vial.

  • Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) at a fixed distance.[3][11]

  • Monitor the isomerization process by injecting the solution into the HPLC system at regular intervals (e.g., every 15 minutes). You will observe the peak for trans-Pinosylvin decreasing while a new, earlier-eluting peak corresponding to cis-Pinosylvin appears and grows.

  • Stop the irradiation when the peak area of cis-Pinosylvin reaches a plateau, indicating that a photostationary state has been achieved. This solution, containing a mixture of cis- and trans-isomers, will be used to identify the retention time and spectral characteristics of cis-Pinosylvin.

  • Quantification of the cis-Pinosylvin standard: The concentration of the generated cis-Pinosylvin can be estimated by assuming that the molar absorptivity of the cis- and trans-isomers is the same at an isosbestic point (a wavelength where the absorbance of both isomers is equal). This can be determined by overlaying the UV spectra of the pure trans-isomer and the irradiated mixture using the PDA detector. Alternatively, if an isosbestic point is not clear, one can assume a similar response factor to the trans-isomer at the quantification wavelength of the trans-isomer for an initial estimation, though this introduces a higher degree of uncertainty. For the most accurate quantification, advanced techniques like Quantitative NMR (qNMR) would be required. For the purpose of this method, we will proceed with the assumption of a similar response factor for constructing a calibration curve from the generated cis-isomer mixture.

Protocol 2: Sample Preparation from Plant Material

This protocol is designed for the extraction of pinosylvins from dried, ground plant material such as pine heartwood.

Extraction
  • Accurately weigh approximately 500 mg of the dried, powdered plant material into a 50 mL conical tube wrapped in aluminum foil.

  • Add 20 mL of 90% ethanol.

  • Sonicate for 30 minutes at 40°C in the dark.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a new foil-wrapped tube.

  • Repeat the extraction process (steps 2-5) two more times on the plant material pellet, combining the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Solid-Phase Extraction (SPE) Cleanup
  • Condition the C18 SPE cartridge: Pass 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Reconstitute the dried extract in 2 mL of 10% methanol and vortex thoroughly.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 5 mL of 10% methanol through the cartridge to remove polar impurities. Discard the eluate.

  • Elute the pinosylvins: Elute the analytes of interest with 10 mL of 90% methanol into a clean, foil-wrapped collection tube.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (80% A, 20% B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

HPLC Analysis Workflow

HPLC Workflow for cis-Pinosylvin Quantification cluster_Prep Sample & Standard Preparation cluster_Analysis HPLC-UV Analysis cluster_Data Data Processing plant_material Plant Material (e.g., Pine Heartwood) extraction Solvent Extraction (90% Ethanol, in dark) plant_material->extraction spe_cleanup SPE Cleanup (C18 Cartridge) extraction->spe_cleanup final_sample Filtered Sample in Amber Vial spe_cleanup->final_sample hplc_system HPLC System (C18 Column, Gradient Elution) final_sample->hplc_system trans_std trans-Pinosylvin Reference Standard uv_irrad UV Irradiation to generate cis-isomer trans_std->uv_irrad cal_stds Calibration Standards (cis and trans) uv_irrad->cal_stds cal_stds->hplc_system pda_detector PDA/UV Detector (λ = 280 nm & 305 nm) hplc_system->pda_detector chromatogram Chromatogram (Separated Peaks) pda_detector->chromatogram peak_integration Peak Integration (Area of cis-Pinosylvin) chromatogram->peak_integration quantification Quantification (Concentration in Sample) peak_integration->quantification calibration_curve Calibration Curve Construction calibration_curve->quantification

Caption: Overall workflow from sample preparation to quantification.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Set up the injection sequence in the instrument software. A typical sequence would be:

    • Blank (mobile phase)

    • Calibration standards (from lowest to highest concentration)

    • Blank

    • Quality Control (QC) samples (if used)

    • Plant extract samples

    • Blank and QC samples intermittently for longer runs.

  • Data Acquisition: Start the sequence and acquire the chromatograms and UV spectra.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank matrix, a spiked matrix, and the plant extract. Use a PDA detector to assess peak purity and ensure no co-eluting peaks interfere with the cis-Pinosylvin peak.The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity index should be > 0.995.
Linearity Analyze at least five concentrations of the cis-Pinosylvin standard in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995.
Accuracy (Recovery) Spike a known amount of cis-Pinosylvin standard into a pre-analyzed plant extract at three concentration levels (low, medium, high). Calculate the percentage recovery.Mean recovery should be within 80-120%.
Precision (RSD%) Repeatability (Intra-day): Analyze six replicates of a sample on the same day. Intermediate Precision (Inter-day): Analyze six replicates of a sample on three different days.RSD ≤ 5% for intra-day precision. RSD ≤ 10% for inter-day precision.
LOD & LOQ Limit of Detection (LOD): Determine the concentration that gives a signal-to-noise ratio of 3:1. Limit of Quantification (LOQ): Determine the concentration that gives a signal-to-noise ratio of 10:1.LOD and LOQ should be reported. The LOQ should be quantifiable with acceptable precision and accuracy.
Robustness Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 units in mobile phase pH, ±5% in mobile phase composition) and observe the effect on the results.The results should not be significantly affected by small changes in the method parameters (RSD < 15%).

Data Analysis and Calculations

  • Identify the cis-Pinosylvin peak in your sample chromatograms by comparing its retention time with that of the prepared cis-Pinosylvin standard. Confirm the identity by matching the UV spectrum.

  • Integrate the peak area of cis-Pinosylvin in all standards and samples.

  • Construct a calibration curve by plotting the peak area of the cis-Pinosylvin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of cis-Pinosylvin in the injected sample solution using the following formula:

    Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Calculate the final concentration of cis-Pinosylvin in the original plant material:

    Concentration (µg/g) = (C x V) / W

    Where:

    • C = Concentration of cis-Pinosylvin in the final reconstituted sample (µg/mL)

    • V = Final volume of the reconstituted sample (mL)

    • W = Weight of the initial dried plant material (g)

Isomerization Considerations

The photoisomerization of Pinosylvin is a critical factor to control for accurate quantification of the cis-isomer.

Caption: Reversible photoisomerization between trans- and cis-Pinosylvin.

Best Practices to Minimize Isomerization:

  • Light Protection: Always work with samples and standards under reduced lighting. Use amber glassware or wrap containers in aluminum foil.[9]

  • Temperature Control: Store stock solutions and extracts at or below -20°C.[3] Keep samples in a cooled autosampler (e.g., 4°C) during the HPLC run.

  • Avoid Excessive Heat: During sample preparation, avoid high temperatures that could promote isomerization back to the trans-form.

  • Prompt Analysis: Analyze prepared samples as quickly as possible.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor peak shape (fronting/tailing) Column contamination or degradation; Inappropriate mobile phase pH; Sample solvent mismatch.Flush or replace the column; Ensure mobile phase pH is appropriate for the column; Reconstitute the sample in the initial mobile phase.
Shifting retention times Inconsistent mobile phase composition; Column temperature fluctuations; Column aging.Prepare fresh mobile phase; Ensure the column oven is at the set temperature; Use a guard column and monitor column performance.
Unexpected peaks in chromatogram Sample degradation or contamination; Isomerization during sample prep/run.Prepare fresh samples; Review sample handling procedures to ensure light and heat are minimized.
Low sensitivity Incorrect detection wavelength; Low sample concentration; Detector lamp issue.Verify the detection wavelength is set to the λmax of cis-Pinosylvin (~280 nm); Concentrate the sample; Check detector lamp performance.

References

  • Stilbene Content and Expression of Stilbene Synthase Genes in Korean Pine Pinus koraiensis Siebold & Zucc - MDPI. ([Link])

  • A SINGLE HPLC METHOD FOR SEPARATION OF OLIGOSTILBENES FROM DIFFERENT DIPTEROCARPACEAE EXTRACTS - Malaysian Journal of Analytical Sciences. ([Link])

  • Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MS n with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - MDPI. ([Link])

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. ([Link])

  • Current research on determination of medically valued stilbenes and stilbenoids from spruce and pine with chromatographic and spectrometric methods—A review - University of Helsinki. ([Link])

  • Sample chromatogram of preparative HPLC fractionation of stilbenes derived from UV-exposed astringin. … - ResearchGate. ([Link])

  • Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - ResearchGate. ([Link])

  • 1 Stilbenes Preparation and Analysis - Wiley-VCH. ([Link])

  • shows the UV-Vis absorption spectrum of the major peak that exhibit a... - ResearchGate. ([Link])

  • Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH. ([Link])

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. ([Link])

  • High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed. ([Link])

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. ([Link])

  • Structural mechanism governing cis and trans isomeric states and an intramolecular switch for cis/trans isomerization of a non-proline peptide bond observed in crystal structures of scorpion toxins - PubMed. ([Link])

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. ([Link])

  • chromatography rp-hplc method: Topics by Science.gov. ([Link])

  • Ultraviolet irradiation of trans-resveratrol and HPLC determination of trans-resveratrol and cis-resveratrol in Romanian red wines - PubMed. ([Link])

  • Title Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic ac - bioRxiv. ([Link])

  • Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - MDPI. ([Link])

  • (PDF) cis–trans Isomerization of silybins A and B - ResearchGate. ([Link])

  • Coupling between trans/cis proline isomerization and protein stability in staphylococcal nuclease - PMC. ([Link])

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - IMR Press. ([Link])

Sources

Application

High-Resolution GC-MS Profiling of cis-Pinosylvin and its Methylated Derivatives

Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Phytochemists, Drug Development Scientists[1] Introduction: The Isomer Challenge Pinosylvin (3,5-dihydroxy-trans-stilbene) is a bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Analytical Chemists, Phytochemists, Drug Development Scientists[1]

Introduction: The Isomer Challenge

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a bioactive stilbenoid phytoalexin found in the heartwood of Pinaceae.[2] While the trans-isomer is thermodynamically stable and commercially abundant, the cis-isomer is often formed via photochemical isomerization (UV exposure) or metabolic processing. Differentiating these geometric isomers is critical for accurate pharmacokinetic profiling and wood extractive analysis, as their biological activities and solubilities differ significantly.

The Analytical Problem:

  • Isobaric Interference: cis- and trans-pinosylvin share the exact same molecular mass (

    
     g/mol ) and nearly identical Electron Ionization (EI) fragmentation patterns.[1] Mass spectrometry alone cannot distinguish them.[3]
    
  • Standard Availability: Pure cis-pinosylvin standards are rare, expensive, and unstable, making routine calibration difficult.[1]

The Solution: This protocol details a self-validating workflow that combines controlled photochemical generation of the cis-isomer with high-resolution gas chromatography (GC) separation. By derivatizing the hydroxyl groups with trimethylsilyl (TMS) tags, we achieve baseline separation on standard non-polar columns (DB-5MS), allowing for unambiguous identification.[1]

Analytical Workflow

The following diagram illustrates the integrated workflow, from the generation of the cis-reference material to the final GC-MS identification.

G cluster_0 Self-Validating Reference Generation TransStd Trans-Pinosylvin Standard UV Photochemical Reactor (366 nm) TransStd->UV 10-30 min Irradiation Mix Isomeric Mixture (Cis + Trans) UV->Mix ~40-60% Conversion Deriv Silylation (BSTFA + TMCS) Mix->Deriv Dry & React GC GC Separation (DB-5MS Column) Deriv->GC Injection MS MS Detection (EI Source) GC->MS Elution: Cis < Trans

Caption: Integrated workflow for generating cis-pinosylvin reference material and subsequent GC-MS analysis.

Protocol 1: Photochemical Generation of cis-Pinosylvin

Use this protocol to create a qualitative reference standard for cis-pinosylvin if a commercial standard is unavailable.[1]

Rationale

Stilbenes undergo photoisomerization upon exposure to UV light.[4] By irradiating a solution of the stable trans-isomer, a predictable equilibrium mixture of cis and trans forms is generated. This mixture serves as a "retention time marker" to identify the cis peak in unknown samples.

Materials
  • Standard: trans-Pinosylvin (>98% purity).[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Equipment: UV Lamp (366 nm, approx. 6-15 W) or a photochemical reactor.[1]

Procedure
  • Preparation: Dissolve 1 mg of trans-pinosylvin in 1 mL of Methanol.

  • Irradiation: Transfer the solution to a clear glass vial (borosilicate). Place the vial 10 cm from the UV source (366 nm).

  • Exposure: Irradiate for 20 minutes .

    • Note: Extended irradiation (>1 hour) may lead to cyclization products (phenanthrenes), so limit exposure to the isomerization window.[1]

  • Verification: This solution now contains both cis and trans isomers and should be used immediately for derivatization (Protocol 2).

Protocol 2: Sample Preparation & Derivatization

Pinosylvin contains two phenolic hydroxyl groups. Silylation is mandatory to prevent peak tailing and improve thermal stability.

Materials
  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Catalyst/Solvent: Anhydrous Pyridine.

  • Internal Standard (IS): 4-Hydroxystilbene or Pterostilbene (20 µg/mL).[1]

Procedure
  • Drying: Take 100 µL of the sample (or the UV-irradiated mix from Protocol 1). Evaporate to complete dryness under a gentle stream of Nitrogen (

    
    ) at Room Temperature.[1]
    
    • Critical: Any residual moisture will destroy the silylation reagent.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 45 minutes .

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high, dilute with 200 µL of anhydrous hexane or ethyl acetate before injection.

Protocol 3: GC-MS Acquisition Parameters

These conditions are optimized for the separation of stilbene isomers using a standard 5% phenyl-methylpolysiloxane phase.

ParameterSetting / Description
Column DB-5MS or HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (99.999%), Constant Flow: 1.0 mL/min
Inlet Splitless Mode (or Split 1:10 for concentrated samples) @ 280°C
Oven Program 1.[1] Initial: 80°C (Hold 1 min) 2. Ramp 1: 20°C/min to 200°C 3. Ramp 2: 4°C/min to 280°C (Critical for isomer separation) 4. Final: Hold at 280°C for 5 min
Transfer Line 290°C
Ion Source EI (70 eV) @ 230°C
Mass Analyzer Quadrupole (Scan range: m/z 50–500)
Solvent Delay 4.0 minutes

Data Analysis & Identification Guidelines

Chromatographic Separation (Elution Order)

On non-polar phases (DB-5MS), the cis-isomer elutes before the trans-isomer.[1] This is due to the "bent" geometry of the cis-isomer, which reduces its interaction with the stationary phase compared to the planar trans-isomer.

  • Peak 1 (Earlier): cis-Pinosylvin-di-TMS[1]

  • Peak 2 (Later): trans-Pinosylvin-di-TMS[1]

Mass Spectral Tags (EI - 70eV)

The derivatized compounds (Pinosylvin-di-TMS, MW = 356.[1]5) show distinct fragmentation.[1][3] Use the following ions for Selective Ion Monitoring (SIM) or identification.

CompoundDerivativeMolecular Ion (

)
Base PeakDiagnostic Fragments
Pinosylvin Di-TMS356 356341 (

), 73 (TMS)
PS Monomethyl Ether Mono-TMS298 298283 (

), 267 (

)
PS Dimethyl Ether None (Native)240 240225 (

), 165

Interpretation Logic:

  • Check

    
    :  Look for m/z 356.
    
  • Check Retention: If the peak appears ~1-2 minutes before the known trans-standard peak, and shares the m/z 356 spectrum, it is the cis-isomer.

  • Verify with UV-Mix: Inject the UV-generated reference (Protocol 1). The new peak that appears alongside the trans peak confirms the cis retention time.

References

  • Vek, V., et al. (2020).[1] Identification of Pinosylvin in Pinus nigra subsp.[5] laricio. MDPI. [Link]

  • Ekeberg, D., et al. (2006).[1] Chemical structure and mass spectra of pinosylvin derivatives. ResearchGate. [Link]

  • NIST. (2023). Mass Spectrum of TMS Derivatives. NIST Chemistry WebBook.[6] [Link][1]

Sources

Method

Application Note &amp; Protocol: High-Yield Solvent Extraction and Photochemical Isomerization of cis-Pinosylvin from Pinus sylvestris

Abstract Pinosylvin, a stilbenoid found in the heartwood of Pinus species, exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] While the natu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pinosylvin, a stilbenoid found in the heartwood of Pinus species, exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] While the naturally abundant and thermodynamically stable form is trans-pinosylvin, the cis-isomer is often of significant interest for pharmacological studies. This document provides a comprehensive, field-proven guide for researchers, detailing a robust workflow for the extraction of pinosylvin from Scots Pine (Pinus sylvestris) and its subsequent photochemical conversion to the desired cis-isomer. The protocol covers sample preparation, multiple solvent extraction methodologies, a validated UV-induced isomerization procedure, and analytical quantification by High-Performance Liquid Chromatography (HPLC).

Principle of the Method

The extraction of pinosylvin from the lignocellulosic matrix of Pinus sylvestris wood is based on the principle of solid-liquid extraction. The choice of solvent is critical and is dictated by the polarity of the target analyte. Pinosylvin, a dihydroxystilbene, is a polar molecule soluble in organic solvents like acetone, ethanol, and isopropanol.[3][4] This protocol leverages these properties to efficiently leach the compound from the prepared wood material.

The highest concentrations of pinosylvin are found in the heartwood and knotwood, where it acts as a defensive phytoalexin, protecting the tree from fungal infections and decay.[4] Therefore, selective sourcing of these tissues is paramount for achieving high yields.

Following extraction, the conversion of the native trans-pinosylvin to cis-pinosylvin is achieved through photochemical isomerization. The absorption of ultraviolet (UV) photons excites the molecule to a higher energy state (S1), where rotation around the central ethylenic double bond becomes possible.[3][5] Upon relaxation back to the ground state, a mixture of both cis and trans isomers is formed, from which the cis form can be isolated.

Materials and Reagents

Equipment
  • Wiley mill or high-capacity grinder

  • Drying oven

  • Accelerated Solvent Extractor (ASE) system (for Protocol A)

  • Soxhlet extraction apparatus (for Protocol B)

  • Orbital shaker (for Protocol C)

  • Rotary evaporator with vacuum pump and chiller

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

  • Analytical balance (4-decimal)

  • Quartz beaker or flask for UV irradiation

  • UV lamp (366 nm or similar wavelength)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Chemicals and Reagents
  • Pinus sylvestris heartwood or knotwood

  • Acetone (ACS Grade or higher)

  • Isopropyl Alcohol (ACS Grade or higher)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized water (18.2 MΩ·cm)

  • Acetic Acid or Formic Acid (HPLC Grade)

  • trans-Pinosylvin analytical standard (≥97.0%) (Sigma-Aldrich or equivalent)[6]

  • Nitrogen gas, high purity

Detailed Experimental Protocols

Phase 1: Sample Preparation

The foundation of a successful extraction is meticulous sample preparation. This phase ensures the maximum surface area is available for solvent interaction, thereby increasing extraction efficiency.

  • Source Material Selection: Obtain heartwood or knotwood sections from Pinus sylvestris. These are identifiable by their darker, reddish-brown color compared to the pale sapwood.

  • Drying: Cut the wood into small chips. Dry the chips in an oven at 60°C until a constant weight is achieved (typically 24-48 hours). This removes moisture, which can interfere with extraction efficiency and introduce inaccuracies in yield calculations.

  • Grinding: Grind the dried wood chips into a fine powder (e.g., passing through a 40-60 mesh sieve) using a Wiley mill. Store the resulting powder in a desiccator to prevent moisture reabsorption.

Phase 2: Solvent Extraction of trans-Pinosylvin

Three validated methods are presented below. The choice depends on available equipment and desired throughput.

This method is rapid and highly efficient, using elevated temperature and pressure.

  • Mix the dried wood powder with diatomaceous earth (1:1 w/w) to prevent clumping.

  • Pack an ASE cell with the mixture (typically 10-20 g).

  • Set the ASE parameters:

    • Solvent: Acetone:Water (95:5, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Cycles: 3 cycles of 15 minutes each

  • Collect the extract in a collection vial. The resulting solution will contain a high concentration of pinosylvin and other extractives.[7][8]

A classic, exhaustive extraction method.

  • Place ~20 g of dried wood powder into a cellulose extraction thimble.

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of acetone.

  • Heat the solvent to a gentle boil. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear. This method provides a good yield for most important extractives, including pinosylvin.[9]

A simple, accessible method requiring minimal specialized equipment.

  • Place 20 g of dried wood powder into a 500 mL Erlenmeyer flask.

  • Add 200 mL of 70% aqueous Isopropyl Alcohol. This specific solvent ratio is effective for dissolving pinosylvin while minimizing the co-extraction of lipophilic compounds.[10]

  • Seal the flask and place it on an orbital shaker.

  • Macerate at room temperature (20-25°C) for 24 hours with constant agitation.[10]

Phase 3: Post-Extraction Processing
  • Filtration: Filter the crude extract (from Protocol B or C) through Whatman No. 1 filter paper to remove solid wood particles. The extract from ASE (Protocol A) does not require this step.

  • Solvent Removal: Concentrate the filtered extract in vacuo using a rotary evaporator at 40-50°C. This will yield a thick, resinous crude extract.

  • Drying: Dry the crude extract under a gentle stream of nitrogen or in a vacuum oven to remove any residual solvent. Weigh the final dried extract to calculate the total extractive yield.

Phase 4: Photochemical Isomerization (trans to cis)

Causality: The trans isomer is thermodynamically more stable due to lower steric hindrance. UV irradiation provides the energy needed to overcome the activation barrier for rotation around the central double bond. The molecule absorbs a photon, enters an excited state, twists, and can then relax into either the cis or trans ground state.[3][5]

  • Solution Preparation: Dissolve a known amount of the crude trans-pinosylvin extract in HPLC-grade methanol to a concentration of approximately 0.1-0.5 mg/mL. The solution should be optically clear.

  • Irradiation: Transfer the solution to a quartz beaker (which is transparent to UV light) and place it under a UV lamp (a common laboratory UV lamp with a primary emission at 366 nm is effective).[10]

  • Stirring: Gently stir the solution with a magnetic stir bar to ensure uniform exposure to the UV light.

  • Monitoring: The conversion from trans to cis occurs rapidly, often within the first 10-60 minutes.[10] Monitor the progress by taking small aliquots every 15 minutes and analyzing them via HPLC (see Phase 5). A photostationary state will eventually be reached where the rates of trans→cis and cis→trans isomerization are equal.

    • Caution: Prolonged UV exposure can lead to degradation and the formation of phenanthrene-like byproducts.[10] It is critical to stop the irradiation once the desired cis-pinosylvin concentration is achieved.

Phase 5: HPLC Purification and Quantification

HPLC is essential for both separating the cis and trans isomers and for their quantification. The cis isomer is generally more polar than the trans isomer due to its less symmetrical shape, leading to a shorter retention time in reversed-phase chromatography.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 25 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 308 nm (a strong absorbance maximum for pinosylvin).[11]

    • Column Temperature: 25°C.

  • Quantification:

    • Prepare a stock solution of a trans-pinosylvin analytical standard in methanol.

    • Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards into the HPLC system and plot the peak area against concentration.

    • Inject the filtered extract samples (from before and after isomerization). Determine the concentration of trans- and cis-pinosylvin in the samples by comparing their peak areas to the calibration curve. (Note: The molar absorptivity of cis and trans isomers can differ slightly, but using the trans standard provides a reliable estimation).

Data and Visualization

Summary of Extraction Protocols
ParameterProtocol A: ASEProtocol B: SoxhletProtocol C: Maceration
Solvent System Acetone:Water (95:5)AcetoneIsopropyl Alcohol:Water (70:30)
Temperature 100°C~56°C (Boiling point of Acetone)20-25°C (Room Temperature)
Time ~1.5 hours8-12 hours24 hours
Pros Very fast, highly efficient, low solvent usageExhaustive, well-establishedSimple, low energy, minimal equipment
Cons Requires expensive, specialized equipmentSlow, requires large solvent volumesSlow, may not be exhaustive
Reference [7][8][9][10]
Experimental Workflow Diagram

The following diagram illustrates the complete workflow from raw plant material to the final quantified product.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2 & 3: Extraction & Concentration cluster_iso Phase 4: Isomerization cluster_analyze Phase 5: Purification & Analysis start Pinus sylvestris (Heartwood/Knotwood) dry Drying (60°C) start->dry grind Grinding (Wiley Mill) dry->grind powder Dried Wood Powder grind->powder extract Solvent Extraction (ASE, Soxhlet, or Maceration) powder->extract filter Filtration & Solvent Evaporation extract->filter crude Crude trans-Pinosylvin Rich Extract filter->crude dissolve Dissolve in Methanol crude->dissolve irradiate UV Irradiation (366 nm) dissolve->irradiate mixture cis/trans Pinosylvin Mixture irradiate->mixture hplc HPLC Separation (C18 Column) mixture->hplc quantify Quantification (DAD @ 308 nm) hplc->quantify final Purified & Quantified cis-Pinosylvin quantify->final

Caption: Workflow for extraction and isomerization of cis-Pinosylvin.

References

  • Wikipedia. (n.d.). Pinosylvin. Available at: [Link]

  • Guan, Y. et al. (2018). Reversible trans-to-cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketonate lanthanide complexes. Scientific Reports. Available at: [Link]

  • Latva-Mäenpää, H. et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Available at: [Link]

  • Kumar, A. et al. (2020). Switching behaviour of stilbene molecular device: a first-principles study. Ukrainian Journal of Physics. Available at: [Link]

  • Aalto University. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. Available at: [Link]

  • Popa, V. I. et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Applied Sciences. Available at: [Link]

  • MDPI. (2022). Extractives of Tree Biomass of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland—Lipophilic Compounds, Stilbenes, and Lignans. Available at: [Link]

  • Helsinki University Library. (2022). Extractives of Tree Biomass of Scots Pine (Pinus sylvestris L.) for Biorefining in Four Climatic Regions in Finland. Available at: [Link]

  • Marcandalli, B. et al. (1990). Photochemical trans-cis isomerization of some 4-diethylaminoazobenzenes. Dyes and Pigments. Available at: [Link]

  • Ekeberg, D. et al. (2006). Qualitative and quantitative determination of extractives in heartwood of Scots pine (Pinus sylvestris L.) by gas chromatography. Journal of Chromatography A. Available at: [Link]

  • Fries, A. et al. (n.d.). GENETIC CORRELATIONS OF HEARTWOOD EXTRACTIVES IN PINUS SYLVESTRIS PROGENY TESTS. Available at: [Link]

  • Wang, J. et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gadaleta, D. et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Pharmaceuticals. Available at: [Link]

  • Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Available at: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of cis-Pinosylvin via the Wittig Reaction

Abstract This application note provides a comprehensive, field-proven protocol for the chemical synthesis of cis-Pinosylvin, a biologically active stilbenoid. Pinosylvin exhibits a wide range of pharmacological propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical synthesis of cis-Pinosylvin, a biologically active stilbenoid. Pinosylvin exhibits a wide range of pharmacological properties, but its low natural abundance necessitates efficient synthetic routes for further research and development.[1][2] This guide details a multi-step synthesis culminating in a Wittig reaction optimized for cis-alkene selectivity. The protocol covers the preparation of a key phosphonium salt intermediate, the stereoselective olefination, and the final deprotection to yield the target molecule. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and high yield. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Pinosylvin and the Synthetic Challenge

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid found in plants of the Pinus genus.[2][3] It serves as a phytoalexin, providing a defense mechanism against pathogens.[2][3] In recent years, Pinosylvin has garnered significant interest from the scientific community due to its potent biological activities, including antifungal, antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4]

Despite its therapeutic potential, the isolation of Pinosylvin from natural sources is often challenging and economically unviable due to its very low concentrations.[1][2] Chemical synthesis, therefore, presents a critical and scalable alternative for producing Pinosylvin for research and pharmaceutical applications.

The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds, making it an ideal choice for constructing the core stilbene scaffold.[5][6][7][8][9] The primary challenge in synthesizing cis-Pinosylvin lies in controlling the stereochemistry of the double bond. This protocol leverages a modern understanding of the Wittig reaction mechanism, where the use of non-stabilized ylides under salt-free conditions kinetically favors the formation of the desired cis (or Z) isomer.[7][10][11]

This guide outlines a robust pathway starting from commercially available materials, proceeding through a protected intermediate (cis-3,5-dimethoxystilbene), and concluding with a demethylation step to afford the final product, cis-Pinosylvin.

Overall Synthesis Workflow

The synthesis is a four-step process designed for efficiency and control over stereochemistry.

G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Deprotection & Final Product A 3,5-Dimethoxybenzyl Alcohol B 3,5-Dimethoxybenzyl Chloride A->B  SOCl2, Pyridine C (3,5-Dimethoxybenzyl)- triphenylphosphonium Chloride B->C  Triphenylphosphine (PPh3) E cis-3,5-Dimethoxystilbene C:e->E:w  1. NaHMDS (Base)  2. Benzaldehyde D Benzaldehyde F cis-Pinosylvin E->F  BBr3, DCM

Diagram 1: Overall synthetic workflow for cis-Pinosylvin.

Mechanistic Insight: Achieving cis-Selectivity in the Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[5][6] The stereochemical outcome of the reaction is largely determined by the stability of the ylide.

  • Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the nucleophilic ylide.

  • Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of the aldehyde. Under salt-free conditions (achieved by using bases like sodium hexamethyldisilazide, NaHMDS), this proceeds via a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane.[12][13]

  • Alkene Formation: The oxaphosphetane intermediate rapidly collapses in a syn-elimination process to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force of the reaction.[8]

For non-stabilized ylides, such as the one derived from (3,5-Dimethoxybenzyl)triphenylphosphonium chloride, the initial cycloaddition is kinetically controlled and irreversible. The transition state leading to the cis-oxaphosphetane is sterically less hindered and therefore favored, resulting in the formation of the cis-alkene as the major product.[7][11]

G Ylide (3,5-diMeO-Bn)PPh3 Ylide Nucleophilic Attack TS cis-Favored Transition State Ylide->TS [2+2] Cycloaddition Aldehyde Benzaldehyde Electrophilic Carbonyl Aldehyde->TS Oxaphosphetane cis-Oxaphosphetane 4-Membered Ring TS->Oxaphosphetane Products cis-Stilbene Triphenylphosphine Oxide Oxaphosphetane->Products Syn-elimination

Diagram 2: Mechanism of the cis-selective Wittig reaction.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
3,5-Dimethoxybenzyl alcoholSigma-Aldrich≥98%Starting material.[14][15]
Thionyl chloride (SOCl₂)Acros Organics≥99%Use in a fume hood.
PyridineFisher Sci.≥99%Anhydrous.
Diethyl ether (Et₂O)VWR≥99%Anhydrous.
Triphenylphosphine (PPh₃)Alfa Aesar≥99%
TolueneEMD Millipore≥99.5%Anhydrous.
BenzaldehydeSigma-Aldrich≥99%Freshly distilled before use.
Sodium hexamethyldisilazide (NaHMDS)Sigma-Aldrich1.0 M in THFStrong, non-nucleophilic base.
Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%Anhydrous, inhibitor-free.
Boron tribromide (BBr₃)Sigma-Aldrich1.0 M in DCMExtremely moisture-sensitive.
Dichloromethane (DCM)Fisher Sci.≥99.8%Anhydrous.
Silica GelSorbent Tech.60 Å, 230-400 meshFor column chromatography.
Step 1: Synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium Chloride

This step involves two sub-reactions: the conversion of the starting alcohol to a benzyl chloride, followed by reaction with triphenylphosphine to form the phosphonium salt.

A. Synthesis of 3,5-Dimethoxybenzyl Chloride [16][17]

  • Rationale: The hydroxyl group of the alcohol is a poor leaving group. Converting it to a chloride with thionyl chloride creates an excellent electrophile for the subsequent Sₙ2 reaction with triphenylphosphine.[16]

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3,5-dimethoxybenzyl alcohol (10.0 g, 59.5 mmol) and anhydrous diethyl ether (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.2 mL, 71.4 mmol, 1.2 equiv) dropwise over 20 minutes. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Carefully pour the reaction mixture into 100 mL of ice-cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as a white solid, which can be used in the next step without further purification. Expected yield: ~95-98%.

B. Synthesis of the Phosphonium Salt [18][19]

  • Rationale: Triphenylphosphine is an excellent nucleophile that readily displaces the chloride in an Sₙ2 reaction to form the stable phosphonium salt, the direct precursor to the Wittig ylide.[6][19]

  • In a 250 mL round-bottom flask, dissolve the crude 3,5-dimethoxybenzyl chloride (approx. 56.5 mmol) and triphenylphosphine (16.3 g, 62.1 mmol, 1.1 equiv) in 120 mL of anhydrous toluene.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours. A white precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the crystals with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Dry the resulting white solid, (3,5-dimethoxybenzyl)triphenylphosphonium chloride, under high vacuum. Expected yield: ~85-90%.

Step 2: Wittig Reaction - Synthesis of cis-3,5-Dimethoxystilbene
  • Rationale: This is the key bond-forming step. The phosphonium salt is deprotonated with NaHMDS, a strong, sterically hindered base that minimizes side reactions and creates salt-free conditions favorable for cis-alkene formation.[10] The resulting ylide reacts with freshly distilled benzaldehyde to form the stilbene backbone.

  • To a flame-dried 500 mL Schlenk flask under argon, add the phosphonium salt (10.0 g, 22.2 mmol) and 150 mL of anhydrous THF.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.0 M solution in THF, 23.3 mL, 23.3 mmol, 1.05 equiv) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve freshly distilled benzaldehyde (2.1 mL, 21.1 mmol, 0.95 equiv) in 20 mL of anhydrous THF.

  • Add the benzaldehyde solution dropwise to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of cis- and trans-3,5-dimethoxystilbene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to isolate the cis-isomer, which typically has a higher Rf value than the trans-isomer.

Step 3: Demethylation - Synthesis of cis-Pinosylvin[20][21]
  • Rationale: The methoxy groups serve as effective protecting groups for the phenols during the Wittig reaction. Boron tribromide (BBr₃) is a powerful Lewis acid used for the cleavage of aryl methyl ethers to yield the corresponding phenols.[20]

  • CAUTION: Boron tribromide is highly toxic and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under a strict inert atmosphere.

  • Dissolve the purified cis-3,5-dimethoxystilbene (1.0 g, 4.16 mmol) in 50 mL of anhydrous DCM in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add BBr₃ (1.0 M solution in DCM, 10.4 mL, 10.4 mmol, 2.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (10 mL), followed by water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cis-Pinosylvin.

  • The final product can be purified by a second round of column chromatography or by recrystallization to afford pure cis-Pinosylvin as a white or off-white solid.

Characterization of cis-Pinosylvin

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR The key diagnostic signals are the two vinylic protons, which appear as doublets. For the cis-isomer, the coupling constant (J) is expected to be in the range of 11-13 Hz.[21] Aromatic protons will also be present.
¹³C NMR The spectrum will show characteristic peaks for the aromatic and vinylic carbons.
HRMS The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of Pinosylvin (C₁₄H₁₂O₂).
HPLC Used to determine the purity of the final compound. A single sharp peak should be observed under appropriate conditions.[22]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry.
  • Vedantu. (n.d.). Wittig Reaction: Mechanism, Steps & Key Examples Explained.
  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
  • RSC Publishing. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
  • Srivastava, A., & Lee, H. J. (2018). Synthetic approaches toward stilbenes and their related structures. Molecules, 23(10), 2496.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Morin, M. D., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 781–784.
  • Morin, M. D., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 781–784.
  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Dalal Institute. (n.d.). Wittig Reaction. A Textbook of Organic Chemistry – Volume I.
  • University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Salehi, B., et al. (2025). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Applied Sciences, 15(6), 2567.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzyl chloride synthesis.
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
  • ResearchGate. (n.d.). Major pharmacological properties of pinosylvin.
  • Ambeed. (2026, February 25). Understanding the Synthesis and Supply of 3,5-Dimethoxybenzyl Chloride.
  • CymitQuimica. (n.d.). CAS 705-76-0: 3,5-Dimethoxybenzenemethanol.
  • Aaltodoc. (2025, December 21). Computational NMR benchmark analysis of cis- and trans-pinosylvin.
  • Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3737.
  • Chemdad. (n.d.). 3,5-Dimethoxybenzyl alcohol.
  • Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3737.
  • IJCEA. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • dos Santos, F. S., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15(43), 27763–27771.
  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.
  • The Royal Society of Chemistry. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water.
  • ResearchGate. (n.d.). Demethylation and deprotection of 3b and 5a.
  • MDPI. (2025, March 18). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential.
  • PubMed. (2016, June 15). A novel process for obtaining pinosylvin using combinatorial bioengineering in Escherichia coli.
  • Boston University. (2012, January 3). Wittig Reaction.
  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
  • Thieme. (n.d.). Oxidation of Halides and 4-Toluenesulfonates.
  • Wikipedia. (n.d.). Wittig reaction.
  • ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
  • IntechOpen. (2021). More Than Resveratrol: New Insights into Stilbene-Based Compounds.
  • MDPI. (2023, May 9). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway.
  • University of Regensburg. (n.d.). The Wittig Reaction.
  • Frontiers. (2023, December 11). Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases.

Sources

Method

Biotechnological Production of cis-Pinosylvin in E. coli: A Guide for Researchers and Drug Development Professionals

Introduction: Harnessing Microbial Power for Stilbenoid Synthesis Pinosylvin, a naturally occurring stilbenoid found in plants of the Pinus genus, has garnered significant interest within the pharmaceutical and nutraceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Microbial Power for Stilbenoid Synthesis

Pinosylvin, a naturally occurring stilbenoid found in plants of the Pinus genus, has garnered significant interest within the pharmaceutical and nutraceutical industries for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, its extraction from natural sources is often inefficient and unsustainable, presenting a major bottleneck for research and development.[3][4] The advent of synthetic biology and metabolic engineering has paved the way for the development of microbial cell factories, such as Escherichia coli, for the sustainable and scalable production of high-value plant secondary metabolites like pinosylvin.[1][4]

This comprehensive guide provides detailed application notes and protocols for the biotechnological production of cis-pinosylvin in E. coli. We will delve into the design and construction of a robust pinosylvin-producing E. coli strain, strategies for optimizing production through metabolic engineering, and detailed protocols for cultivation, product extraction, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable platform for pinosylvin biosynthesis.

Metabolic Pathway Design and Engineering Strategy

The biosynthesis of pinosylvin in E. coli from the simple sugar glucose requires the introduction of a heterologous three-step enzymatic pathway.[3][5][6] This pathway converts the endogenous amino acid L-phenylalanine into pinosylvin.

The core biosynthetic pathway for pinosylvin production from L-phenylalanine consists of the following enzymes:

  • Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[6][7]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates trans-cinnamic acid by ligating it to coenzyme A (CoA), forming cinnamoyl-CoA.[6][7]

  • Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinosylvin.[6][7]

A critical bottleneck in the heterologous production of pinosylvin in E. coli is the limited intracellular availability of the precursor malonyl-CoA, which is a key building block for fatty acid biosynthesis.[3][4] Therefore, a successful engineering strategy must not only introduce the pinosylvin biosynthetic pathway but also address this precursor limitation.

Our strategy involves two key approaches:

  • Pathway Introduction: Co-expression of PAL, 4CL, and STS genes in an appropriate E. coli expression system.

  • Metabolic Engineering for Enhanced Precursor Supply:

    • Inhibition of Fatty Acid Synthesis: Utilizing the antibiotic cerulenin to chemically inhibit fatty acid synthase, thereby increasing the intracellular pool of malonyl-CoA available for pinosylvin synthesis.[3][8]

    • Genetic Knockdown of Competing Pathways (Advanced): Employing CRISPR interference (CRISPRi) to downregulate the expression of genes involved in fatty acid biosynthesis, such as fabD (encoding malonyl-CoA-ACP transacylase), to redirect metabolic flux towards pinosylvin production.[4][9]

The following diagram illustrates the engineered metabolic pathway for pinosylvin production in E. coli.

Pinosylvin_Pathway cluster_ecoli E. coli Metabolism cluster_heterologous Heterologous Pinosylvin Pathway Glucose Glucose L-Phenylalanine L-Phenylalanine Glucose->L-Phenylalanine Shikimate Pathway trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase (endogenous) cis-Pinosylvin cis-Pinosylvin Malonyl-CoA->cis-Pinosylvin 3 molecules Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (endogenous) Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic Acid->Cinnamoyl-CoA 4CL Cinnamoyl-CoA->cis-Pinosylvin STS Cerulenin Cerulenin Fatty Acid Synthase (endogenous) Fatty Acid Synthase (endogenous) Cerulenin->Fatty Acid Synthase (endogenous) inhibits CRISPRi CRISPRi CRISPRi->Fatty Acid Synthase (endogenous) downregulates fabD/fabI

Caption: Engineered metabolic pathway for cis-pinosylvin production in E. coli.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the biotechnological production of cis-pinosylvin in E. coli.

Part 1: Construction of the Pinosylvin Production Plasmid

Objective: To construct a single expression plasmid co-expressing Phenylalanine Ammonia Lyase (PAL), 4-Coumarate:CoA Ligase (4CL), and Stilbene Synthase (STS). A dual-promoter expression vector such as pETDuet-1 or pRSFDuet-1 is recommended for tunable expression of multiple genes.

Materials:

  • E. coli DH5α (for cloning)

  • E. coli BL21(DE3) (for expression)

  • pETDuet-1 vector

  • Genes for PAL, 4CL, and STS (codon-optimized for E. coli)

  • Restriction enzymes (e.g., NcoI, BamHI, NdeI, XhoI)

  • T4 DNA Ligase

  • LB agar plates with appropriate antibiotic (e.g., ampicillin)

  • DNA purification kits

Protocol:

  • Gene Amplification: Amplify the codon-optimized PAL, 4CL, and STS genes using PCR with primers that add appropriate restriction sites for cloning into the pETDuet-1 vector.

  • Vector and Insert Digestion: Digest the pETDuet-1 vector and the purified PCR products with the corresponding restriction enzymes. For example, digest pETDuet-1 and the PAL gene with NcoI and BamHI, and the 4CL and STS genes with NdeI and XhoI for cloning into the two separate multiple cloning sites (MCS).

  • Ligation: Perform a three-fragment ligation to insert the digested PAL gene into MCS1 and the digested 4CL and STS genes (as an operon or with a second promoter) into MCS2 of the pETDuet-1 vector. Use T4 DNA Ligase and incubate according to the manufacturer's instructions.

  • Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.

  • Colony PCR and Plasmid Purification: Screen colonies by colony PCR to identify those with the correct insert. Culture positive colonies and purify the plasmid DNA.

  • Sequence Verification: Verify the sequence of the constructed plasmid to ensure the integrity of the cloned genes.

  • Transformation into Expression Host: Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells for protein expression and pinosylvin production.

Part 2: Cultivation and Induction of Pinosylvin Production

Objective: To cultivate the engineered E. coli BL21(DE3) strain and induce the expression of the pinosylvin pathway genes to produce cis-pinosylvin.

Materials:

  • Engineered E. coli BL21(DE3) strain harboring the pinosylvin production plasmid

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with glucose and casamino acids (M9CA)

  • Appropriate antibiotic (e.g., 100 µg/mL ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Cerulenin stock solution (10 mg/mL in ethanol)

  • L-phenylalanine (optional precursor feeding)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate 50 mL of M9CA medium in a 250 mL baffled flask with the overnight starter culture to an initial OD600 of 0.1. Incubate at 37°C with shaking at 200-250 rpm.

  • Induction: Monitor the growth of the culture by measuring the OD600. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[5][8]

  • Metabolic Engineering Intervention:

    • Cerulenin Addition: Immediately after induction with IPTG, add cerulenin to the culture to a final concentration of 20-60 µM to inhibit fatty acid synthesis.[6][7]

    • Precursor Feeding (Optional): To potentially boost production, supplement the culture with L-phenylalanine to a final concentration of 1-3 mM.[3][6]

  • Production Phase: Reduce the incubation temperature to 30°C and continue shaking at 200-250 rpm for 24-48 hours.[3][8]

  • Sample Collection: Collect culture samples at various time points (e.g., 12, 24, 36, 48 hours) for analysis of pinosylvin production.

The following diagram outlines the experimental workflow for pinosylvin production.

Production_Workflow Start Start Inoculate Starter Culture Inoculate Starter Culture Start->Inoculate Starter Culture Incubate Overnight (37°C) Incubate Overnight (37°C) Inoculate Starter Culture->Incubate Overnight (37°C) Inoculate Main Culture Inoculate Main Culture Incubate Overnight (37°C)->Inoculate Main Culture Incubate to OD600 0.6-0.8 (37°C) Incubate to OD600 0.6-0.8 (37°C) Inoculate Main Culture->Incubate to OD600 0.6-0.8 (37°C) Induce with IPTG Induce with IPTG Incubate to OD600 0.6-0.8 (37°C)->Induce with IPTG Add Cerulenin Add Cerulenin Induce with IPTG->Add Cerulenin Incubate for Production (30°C, 24-48h) Incubate for Production (30°C, 24-48h) Add Cerulenin->Incubate for Production (30°C, 24-48h) Collect Samples Collect Samples Incubate for Production (30°C, 24-48h)->Collect Samples Extraction & Analysis Extraction & Analysis Collect Samples->Extraction & Analysis End End Extraction & Analysis->End

Caption: Experimental workflow for cis-pinosylvin production in E. coli.

Part 3: Extraction and Quantification of cis-Pinosylvin

Objective: To extract pinosylvin from the E. coli culture and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • E. coli culture samples

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Pinosylvin standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Protocol:

  • Extraction:

    • To 1 mL of culture sample, add 1 mL of ethyl acetate.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4,000 x g for 15 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate phase.

    • Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 200 µL).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at approximately 305 nm.

    • Quantification: Create a standard curve using a pinosylvin standard of known concentrations to quantify the amount of pinosylvin in the samples.

Data Presentation and Expected Results

The production of pinosylvin can be significantly influenced by the choice of enzymes, host strain modifications, and cultivation conditions. The following table summarizes representative data from literature to provide an expectation of achievable titers.

Strain/Condition Key Engineering Strategy Precursor/Medium Pinosylvin Titer (mg/L) Reference
E. coli BL21(DE3)Basic pathway expressionGlucose~3[3][8]
E. coli BL21(DE3)Cerulenin additionGlucose~70[3][8]
E. coli BL21(DE3)Cerulenin + L-phenylalanine feedingGlucose~91[3][8]
E. coliCRISPRi-mediated repression of fabDGlycerol~47[4][9]
E. coli BL21(DE3)Optimized enzymes and cerulenintrans-cinnamic acid~154[7]

Troubleshooting and Expert Insights

  • Low Pinosylvin Titer:

    • Enzyme Activity: Ensure that all three enzymes (PAL, 4CL, STS) are well-expressed and active. Perform SDS-PAGE analysis of cell lysates to confirm protein expression. Consider codon optimization of the genes for E. coli.

    • Precursor Limitation: The availability of malonyl-CoA is a common bottleneck. Increase the concentration of cerulenin (be mindful of cell toxicity) or implement genetic strategies like CRISPRi to downregulate competing pathways.

    • Toxicity of Pinosylvin: High concentrations of pinosylvin may be toxic to E. coli. Consider implementing an in situ product removal strategy, such as adding a resin to the culture medium to sequester the product.

  • Formation of byproducts: The promiscuity of PAL and 4CL can sometimes lead to the formation of other phenylpropanoid-derived compounds. Using enzymes with high substrate specificity can mitigate this issue.

  • Plasmid Instability: High metabolic burden from the expression of heterologous pathways can lead to plasmid loss. Ensure consistent antibiotic selection throughout the cultivation process.

Conclusion

The biotechnological production of cis-pinosylvin in E. coli offers a promising alternative to traditional extraction methods. By implementing a rationally designed metabolic pathway and employing strategic metabolic engineering to enhance precursor supply, it is possible to achieve significant titers of this valuable stilbenoid. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to establish and optimize their own pinosylvin production platforms, thereby accelerating research into the therapeutic potential of this fascinating molecule.

References

  • Fischer, M. J., et al. (2015). Metabolic engineering of Escherichia coli for the synthesis of the plant polyphenol pinosylvin. Applied and Environmental Microbiology, 81(5), 1634-1644. [Link]

  • Jeandet, P., et al. (2013). The potential of stilbenes in the fight against cancer. Planta Medica, 79(14), 1251-1260.
  • Liang, B., et al. (2016). A novel process for obtaining pinosylvin using combinatorial bioengineering in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 43(8), 1095-1104. [Link]

  • Hu, Y., et al. (2022). Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli. Biotechnology for Biofuels and Bioproducts, 15(1), 1-13. [Link]

  • Watts, K. T., et al. (2006). Exploring the biosynthetic potential of the stilbene scaffold in Escherichia coli. ChemBioChem, 7(5), 735-738.
  • Lim, C. G., et al. (2011). High-yield resveratrol production in engineered Escherichia coli. Applied and Environmental Microbiology, 77(10), 3451-3460.
  • Park, S. H., et al. (2018). Metabolic engineering of Escherichia coli for the production of pinosylvin from glucose. Journal of Agricultural and Food Chemistry, 66(4), 939-946.
  • Chemler, J. A., et al. (2010). Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli. ACS Chemical Biology, 5(2), 167-176.
  • Cress, B. F., et al. (2017). CRISPR-based genome editing and expression control systems in Clostridium. Methods in Enzymology, 586, 291-314.
  • Wu, J., et al. (2017). Combining CRISPR and CRISPRi systems for metabolic engineering of E. coli and 1, 4-BDO biosynthesis. ACS Synthetic Biology, 6(12), 2310-2321. [Link]

  • Salas-Navarrete, C., et al. (2019). Increasing pinosylvin production in Escherichia coli by reducing the expression level of the gene fabI-encoded enoyl-acyl carrier protein reductase. Electronic Journal of Biotechnology, 42, 29-35. [Link]

  • Choi, K. R., et al. (2016). A novel process for obtaining pinosylvin using combinatorial bioengineering in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 43(8), 1095-1104.
  • Yeo, S. C. M., et al. (2013). Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. Journal of Chromatography B, 931, 68-74. [Link]

  • Zhang, Y., et al. (2018). Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules, 23(11), 3005. [Link]

  • Plumed-Ferrer, C., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Pro-Inflammatory Cytokines, and Mediators Release in RAW 264.7 Macrophages. Pharmaceuticals, 16(5), 718. [Link]

Sources

Application

Application Note: Neuroprotective Profiling of cis-Pinosylvin in SH-SY5Y Neuronal Models

Topic: Neuroprotective Effects of cis-Pinosylvin on SH-SY5Y Neuroblastoma Cells Content Type: Application Note & Detailed Protocol Audience: Researchers, Drug Discovery Scientists Executive Summary & Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Neuroprotective Effects of cis-Pinosylvin on SH-SY5Y Neuroblastoma Cells Content Type: Application Note & Detailed Protocol Audience: Researchers, Drug Discovery Scientists

Executive Summary & Scientific Rationale

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in Pinus species, structurally analogous to resveratrol. While the trans-isomer is the thermodynamically stable and most studied form, the cis-isomer (cis-pinosylvin) has garnered interest due to distinct steric properties that may alter its binding affinity to neuroprotective targets (e.g., SIRT1, Nrf2).

However, evaluating cis-pinosylvin presents a unique challenge: photoisomerization . Stilbenes readily convert between cis and trans forms or cyclize into phenanthrenes under UV/visible light exposure. This guide provides a rigorous, light-controlled protocol to assess the neuroprotective efficacy of cis-pinosylvin against oxidative stress (H₂O₂ or MPP⁺) in SH-SY5Y neuroblastoma cells.

Key Mechanism of Action (Hypothesized/Extrapolated):

  • Antioxidant Defense: Activation of the Nrf2/ARE pathway , leading to upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Anti-Apoptotic: Modulation of the Bcl-2/Bax ratio and inhibition of Caspase-3 cleavage.

  • Mitochondrial Integrity: Preservation of Mitochondrial Membrane Potential (ΔΨm).

Experimental Workflow Visualization

The following diagram outlines the critical timeline and light-sensitive checkpoints for this assay.

G cluster_0 CRITICAL: DARK / RED LIGHT ONLY Start SH-SY5Y Seeding (24h, 37°C) Treat Pre-treatment (1-50 µM, 2-24h) Start->Treat Adherence Prep cis-Pinosylvin Prep (Dark/Red Light) Prep->Treat Fresh Prep Stress Insult Induction (H2O2 or MPP+) Treat->Stress Neuroprotection Assay Readouts (MTT, ROS, WB) Stress->Assay 24h Incubation

Caption: Experimental timeline emphasizing the critical requirement for dark/red-light handling during cis-Pinosylvin preparation and treatment to prevent isomerization.

Detailed Protocols

Protocol A: Cell Culture & Preparation

Objective: Maintain SH-SY5Y cells in an undifferentiated or differentiated state suitable for neurotoxicity assays.

  • Culture Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Conditions: 37°C, 5% CO₂, 95% humidity.

  • Seeding:

    • For Viability (96-well): Seed 1 × 10⁴ cells/well . Allow 24h for attachment.

    • For Western Blot (6-well): Seed 2 × 10⁵ cells/well .

Expert Insight: For higher neuronal relevance, induce differentiation using 10 µM Retinoic Acid (RA) for 5-7 days prior to pinosylvin treatment. Differentiated cells express higher levels of dopaminergic markers (Tyrosine Hydroxylase) and are more sensitive to MPP⁺.

Protocol B: cis-Pinosylvin Preparation (Light Sensitive)

Objective: Prepare stock solutions without inducing cis-to-trans isomerization.

  • Reagents: cis-Pinosylvin (purity >98%), DMSO (cell culture grade).

  • Equipment: Amber microcentrifuge tubes, Aluminum foil, Red light source (optional but recommended).

Steps:

  • Environment: Dim the room lights. If possible, work under a hood equipped with a yellow/red filter or wrap the workspace in foil.

  • Stock Solution (50 mM): Dissolve cis-pinosylvin in 100% DMSO. Vortex immediately.

    • Calculation: MW of Pinosylvin ≈ 212.24 g/mol . To make 1 mL of 50 mM, dissolve ~10.6 mg.

  • Storage: Aliquot into amber tubes (or foil-wrapped tubes) and store at -80°C. Do not freeze-thaw repeatedly.

  • Working Solution: Dilute stock in serum-free medium immediately before use. Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

Protocol C: Neuroprotection Assay (Pre-treatment Model)

Objective: Determine if cis-pinosylvin prevents oxidative damage.

  • Pre-treatment: Remove culture media. Add fresh medium containing cis-pinosylvin (Concentration range: 1, 5, 10, 25, 50 µM ).

    • Control: Vehicle (0.1% DMSO).

    • Incubation: Incubate for 2–4 hours (for rapid signaling) or 24 hours (for transcriptional upregulation of antioxidants).

  • Insult Induction:

    • H₂O₂ Model: Add H₂O₂ to a final concentration of 100–300 µM (titrate to achieve ~50% cell death in vehicle control, IC50). Incubate for 24h.

    • MPP⁺ Model: Add MPP⁺ (0.5–1 mM) and incubate for 24h (mimics Parkinsonian dopaminergic toxicity).

  • Readout (MTT Assay):

    • Add MTT solution (0.5 mg/mL final) in dark. Incubate 3-4h at 37°C.

    • Remove medium carefully (do not disturb formazan crystals).

    • Dissolve crystals in 100-150 µL DMSO.

    • Measure Absorbance at 570 nm .

Mechanistic Analysis: The Nrf2 Signaling Pathway[1]

To validate howcis-pinosylvin protects neurons, you must assess the Nrf2/HO-1 axis.[1] Pinosylvin (trans) is a known Nrf2 activator; cis is expected to act similarly but potentially with different kinetics.

Nrf2_Pathway cluster_nucleus Nucleus Pin cis-Pinosylvin Keap1 Keap1 Pin->Keap1 Modifies Cysteine? Nrf2_active Nrf2 (Active) Pin->Nrf2_active Promotes Dissociation ROS ROS / H2O2 ROS->Keap1 Oxidation Nrf2_cyto Nrf2 (Inactive) Keap1->Nrf2_cyto Inhibits Nrf2_cyto->Nrf2_active Stabilization ARE ARE Promoter Nrf2_active->ARE Translocation & Binding HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription HO1->ROS Neutralization

Caption: Proposed Mechanism: cis-Pinosylvin disrupts the Keap1-Nrf2 complex, allowing Nrf2 nuclear translocation and antioxidant gene expression.

Data Interpretation & Expected Results

Quantitative Benchmarks

The following table summarizes expected outcomes based on stilbenoid literature (Pinosylvin/Resveratrol) in SH-SY5Y cells.

AssayParameterVehicle + H₂O₂cis-Pinosylvin + H₂O₂Interpretation
MTT / CCK-8 Cell Viability (%)40 - 50%70 - 90% Dose-dependent rescue of viability.
DCFH-DA ROS Levels (Fluorescence)High (100%)Reduced (40-60%) Scavenging of free radicals or upregulation of SOD/CAT.
Annexin V/PI Apoptosis Rate (%)High (~30-40%)Low (~10-15%) Inhibition of apoptotic cascade.
Western Blot Bax / Bcl-2 RatioHigh (Pro-apoptotic)Low (Anti-apoptotic) Restoration of mitochondrial stability.
Western Blot Nrf2 (Nuclear Fraction)LowHigh Activation of antioxidant transcription.

Self-Validating Check: If cis-pinosylvin shows no effect, verify the isomer status using HPLC. If it has converted to trans during the experiment, the results might mimic trans-pinosylvin (which is active), but the potency curve may shift.

Troubleshooting: Isomer Stability
  • Issue: Inconsistent IC50 values between replicates.

  • Root Cause: Variable light exposure causing partial isomerization.

  • Solution: Run a "Dark Control" vs. "Light Exposed" control of the drug stock by HPLC before treatment.

References

  • Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway. Source: Journal of Molecular Neuroscience, 2014. Context: Establishes the SH-SY5Y/MPP+ model for flavonoid/stilbenoid neuroprotection.

  • Protective Effect of Pycnogenol® in Human Neuroblastoma SH-SY5Y Cells Following Acrolein Induced Cytotoxicity. Source: Neurochemical Research, 2013. Context: Validates oxidative stress markers (ROS, GSH) in SH-SY5Y.

  • Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. Source:[2] Experimental Neurobiology, 2010. Context: Provides comparative data for stilbenes (resveratrol) in dopaminergic protection.

  • Protective effects of pinostilbene, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells. Source: Journal of Nutritional Biochemistry, 2009. Context: Demonstrates efficacy of pinosylvin derivatives (pinostilbene) in neuroprotection.[3][4][5]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Source: Molecules, 2021.[6] Context:Critical Reference for handling cis vs trans isomers and their conversion rates under light.

Sources

Method

Application Note: Utilizing cis-Pinosylvin as a Reference Standard in Phytochemical and Pharmacological Analysis

Target Audience: Analytical Chemists, Phytochemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Insights Stilbenoids are a class of polyph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Phytochemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Insights

Stilbenoids are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene backbone, widely recognized for their role as phytoalexins—plant defense molecules synthesized in response to biotic and abiotic stress. Among these, Pinosylvin (3,5-dihydroxy-stilbene) is predominantly found in the heartwood and resin of Pinus species.

While the trans-isomer is thermodynamically stable and highly abundant, cis-Pinosylvin has garnered significant attention in modern pharmacognosy. Recent studies demonstrate that cis-Pinosylvin exhibits uniquely potent bioactivities, including targeted nematicidal properties against pinewood nematodes (Bursaphelenchus xylophilus)[1] and robust anti-inflammatory effects via the inhibition of the JAK/STAT signaling pathway [2].

The Causality of Isomerization

The primary analytical challenge when utilizing cis-Pinosylvin as a reference standard is its susceptibility to photoisomerization. Under UV irradiation, the stable trans-isomer undergoes an electrocyclic reaction, converting into the cis-isomer. Conversely, ambient light and heat can drive the cis-isomer back toward the thermodynamic trans equilibrium. Therefore, any analytical workflow must strictly control light exposure to prevent the spontaneous alteration of the standard's concentration, which would otherwise invalidate calibration curves and subsequent quantification.

G Stress Biotic/Abiotic Stress (Nematodes, UV) Enzymes PAL / 4CL / STS Enzymatic Pathway Stress->Enzymes Upregulates Trans trans-Pinosylvin (Stable Precursor) Enzymes->Trans Biosynthesis Cis cis-Pinosylvin (Bioactive Standard) Trans->Cis UV Irradiation (Photoisomerization) Defense Phytoalexin Activity (Nematicidal/Anti-inflammatory) Trans->Defense Baseline Defense Cis->Defense Enhanced Toxicity

trans- to cis-Pinosylvin photoisomerization and plant defense signaling pathway.

Analytical Challenges and Strategic Solutions

To ensure scientific integrity, the experimental design must account for the physicochemical nuances of cis-Pinosylvin.

  • Chromatographic Resolution: cis- and trans-Pinosylvin share identical molecular weights and highly similar polarities. To resolve them, a reversed-phase C18 column or a specialized chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is required [3]. The cis-isomer typically exhibits a slightly lower UV absorbance maximum (~280 nm) compared to the trans-isomer (~305–308 nm) due to the loss of coplanarity in the cis configuration.

  • Matrix Interferences: Pine resins and knotwood extracts are heavily laden with highly non-polar diterpenes (e.g., dehydroabietic acid). A gradient elution starting with high aqueous content and ramping up to high organic content is necessary to elute these lipophilic interferences and prevent column fouling.

Table 1: Physicochemical and Chromatographic Properties of Pinosylvin Isomers
Propertycis-Pinosylvintrans-Pinosylvin
IUPAC Name (Z)-5-(2-phenylethenyl)benzene-1,3-diol(E)-5-(2-phenylethenyl)benzene-1,3-diol
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Monoisotopic Mass 212.0837 Da212.0837 Da
UV Maxima (λmax) ~280 nm~305–308 nm
Relative RP-HPLC Retention Elutes later (reduced coplanarity)Elutes earlier
Primary Bioactivity High nematicidal, anti-inflammatoryBaseline defense, antioxidant

Experimental Protocols

The following protocols are designed as a self-validating system . By incorporating stability-indicating checks and internal standards, the workflow inherently flags degradation or extraction failures.

Protocol A: Preparation and Validation of cis-Pinosylvin Standard Solutions

Causality: Because cis-Pinosylvin degrades under light, we utilize amber glassware and a time-course validation step to ensure the integrity of the calibration curve before analyzing unknown samples.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of high-purity cis-Pinosylvin reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol in an amber glass vial to yield a 1 mg/mL stock. Vortex for 30 seconds.

  • Working Standards: Dilute the stock solution with 50% aqueous methanol to create a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

  • Self-Validation (Stability Check): Inject the 50 µg/mL standard into the HPLC system at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    hours (keeping the vial in the autosampler at 4°C).
    • Validation Criteria: Calculate the peak area ratio of cis- to trans-Pinosylvin. If the trans-isomer peak area increases by >2% relative to

      
      , the standard has undergone photoisomerization and must be discarded.
      
Protocol B: Extraction of Stilbenoids from Pine Biomass

Causality: Pine knotwood and resin contain trapped stilbenoids within a complex polymeric matrix. Sonication-assisted extraction in a moderately polar solvent disrupts the matrix, while centrifugation and filtration prevent column clogging.

  • Maceration: Pulverize pine knotwood (e.g., Pinus rigida) into a fine powder using a cryogenic mill to prevent heat-induced degradation.

  • Extraction: Weigh 500 mg of the powder into a 15 mL light-protected centrifuge tube. Add 5.0 mL of Ethanol/Water (70:30, v/v).

  • Sonication: Sonicate the mixture in a water bath at 25°C for 30 minutes. Do not exceed 30°C to prevent thermal isomerization.

  • Phase Separation: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C to pellet the insoluble lignocellulosic matrix.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow Sample Pine Biomass / Resin (Light-Protected) Extraction Solvent Extraction (EtOH/H2O, Sonication) Sample->Extraction Maceration Prep Sample Preparation (Centrifugation, 0.45µm Filter) Extraction->Prep Phase Separation HPLC HPLC-DAD/MS Analysis (C18, 280-308 nm) Prep->HPLC Amber Vials Injection Quant Quantification vs cis-Pinosylvin Standard HPLC->Quant Peak Integration

Phytochemical analysis workflow for extracting and quantifying cis-Pinosylvin.

Protocol C: HPLC-DAD Quantification Workflow

Causality: A gradient method ensures that highly polar phenolic acids elute early, the stilbenes elute in the middle, and the highly non-polar resin acids are washed off the column at the end, preventing carryover between injections.

Instrumentation: HPLC system equipped with a Diode Array Detector (DAD). Column: C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size). Column Temperature: 30°C. Injection Volume: 10 µL. Detection: Extract chromatograms at 280 nm (optimal for cis-Pinosylvin) and 308 nm (optimal for trans-Pinosylvin).

Table 2: HPLC Gradient Elution Program
Time (min)Mobile Phase A (0.1% Formic Acid in H₂O) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.0 9551.0
5.0 80201.0
20.0 40601.0
25.0 5951.0
30.0 9551.0

Data Processing: Integrate the peak corresponding to the retention time of the cis-Pinosylvin standard. Quantify the concentration in the unknown samples using the linear regression equation generated from Protocol A.

References

  • Hwang, H.-S., Kim, Y.-R., Han, J.-Y., & Choi, Y.-E. (2022). Nematicidal Properties and Chemical Composition of Pinus rigida Mill. Resin against Pinewood Nematodes. Forests, 13(7), 1131.[Link]

  • Perri, M. R., Pellegrino, M., Marrelli, M., Aquaro, S., Cavaliere, F., Grande, F., Occhiuzzi, M. A., Lupia, C., Toma, C.-C., Conforti, F., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Pharmaceuticals, 16(5), 718.[Link]

  • Roupe, K., Halls, S., & Davies, N. M. (2005). Determination and assay validation of pinosylvin in rat serum: application to drug metabolism and pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 148-154.[Link]

Application

Application of cis-Pinosylvin in Attenuating Carrageenan-Induced Paw Edema in Murine Models: A Senior Application Scientist's Guide

Abstract This comprehensive guide details the application of cis-Pinosylvin, a naturally occurring stilbenoid, in a well-established preclinical model of acute inflammation: carrageenan-induced paw edema in mice. This do...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of cis-Pinosylvin, a naturally occurring stilbenoid, in a well-established preclinical model of acute inflammation: carrageenan-induced paw edema in mice. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the anti-inflammatory potential of cis-Pinosylvin. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for in vivo studies, and offer insights into data analysis and interpretation. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The carrageenan-induced paw edema model is a cornerstone for the screening and evaluation of acute anti-inflammatory agents.[1][2][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a robust and highly reproducible inflammatory response.[1][2] This response is biphasic, with an initial phase (0-6 hours) involving the release of histamine, serotonin, and bradykinin, followed by a later phase (peaking around 3-6 hours) characterized by significant neutrophil infiltration and the production of pro-inflammatory mediators such as prostaglandins and cytokines, driven by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4][5]

cis-Pinosylvin, a stilbenoid found in various plant species, has demonstrated significant anti-inflammatory properties.[6][7][8] Its mechanism of action is multifaceted, involving the downregulation of key inflammatory mediators. Studies have shown that pinosylvin can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[6][7][8] This inhibitory action is linked to the suppression of iNOS and COX-2 expression.[9][10][11] Furthermore, evidence suggests that pinosylvin's anti-inflammatory effects may be mediated through the inhibition of critical signaling pathways, including the NF-κB and MAPK pathways, and potentially the PI3K/Akt pathway.[6][[“]][13][14]

This guide provides the necessary protocols to rigorously test the hypothesis that cis-Pinosylvin can effectively mitigate the inflammatory cascade in the carrageenan-induced paw edema model.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following workflow provides a comprehensive overview of the key stages involved in evaluating cis-Pinosylvin.

G cluster_prep Pre-Experiment cluster_exp Experiment Day (Day 0) cluster_post Post-Experiment Analysis A Animal Acclimatization (1 week) B cis-Pinosylvin & Reagent Preparation C Baseline Paw Volume Measurement D cis-Pinosylvin or Vehicle Administration C->D E Carrageenan Injection (1 hour post-treatment) D->E F Paw Volume Measurement (Hourly for 6 hours) E->F G Euthanasia & Tissue Collection (e.g., at 6 hours) F->G H Histopathological Analysis G->H I Biochemical Assays (Cytokines, MPO, etc.) G->I J Data Analysis & Interpretation H->J I->J

Figure 1: Experimental workflow for evaluating cis-Pinosylvin in the carrageenan-induced paw edema model.

Materials and Reagents

Sourcing high-quality reagents is critical for experimental success.

Reagent/Material Supplier (Example) Catalogue Number (Example) Notes
cis-PinosylvinCayman Chemical10009618Purity >98%
Carrageenan (Lambda, Type IV)Sigma-AldrichC3889Prepare fresh on the day of the experiment.
Indomethacin (Positive Control)Sigma-AldrichI7378A potent NSAID.
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418For initial solubilization of cis-Pinosylvin.
Sterile 0.9% SalineThermo Fisher ScientificSH3025601For dilutions and as a vehicle control.
Male C57BL/6 or Swiss Albino MiceCharles River Laboratories-7-8 weeks old, weighing 25-30g.[5]
Plethysmometer or Digital CalipersUgo Basile / Fisher Scientific-For measuring paw volume or thickness.[15][16]
Syringes (1 mL) and Needles (27-30G)Becton, Dickinson and Company-For injections.

Detailed Experimental Protocols

Animal Handling and Acclimatization
  • Acclimatization: Upon arrival, house the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment. This minimizes stress-induced variability.

  • Grouping: Randomly assign mice to the following experimental groups (n=6-8 per group is recommended):

    • Group 1: Naive Control: No treatment.

    • Group 2: Vehicle Control: Administered the vehicle for cis-Pinosylvin, followed by carrageenan injection.

    • Group 3: cis-Pinosylvin Treatment Group(s): Administered cis-Pinosylvin at various doses (e.g., 10, 30, 100 mg/kg), followed by carrageenan injection.[7][14]

    • Group 4: Positive Control: Administered Indomethacin (e.g., 10 mg/kg), followed by carrageenan injection.

Preparation of Reagents
  • cis-Pinosylvin Solution:

    • cis-Pinosylvin is sparingly soluble in aqueous buffers.[17]

    • First, dissolve the required amount of cis-Pinosylvin in a minimal volume of DMSO.

    • Then, dilute with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should not exceed 5% to avoid solvent-induced inflammation.

  • Carrageenan Solution (1% w/v):

    • On the day of the experiment, dissolve 10 mg of carrageenan in 1 mL of sterile 0.9% saline.

    • Heat and stir the solution until the carrageenan is fully dissolved. Allow it to cool to room temperature before injection.

  • Indomethacin Solution (10 mg/kg):

    • Prepare a stock solution of Indomethacin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Experimental Procedure
  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.[15][16][18] This serves as the baseline reading (V₀ or T₀).

  • Drug Administration: Administer cis-Pinosylvin, vehicle, or Indomethacin via the desired route (e.g., intraperitoneal - i.p. or oral gavage - p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Induction of Paw Edema: One hour after drug administration, inject 50 µL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse (except for the naive control group).[2][5]

  • Post-Induction Measurements: Measure the paw volume or thickness at regular intervals, typically every hour for up to 6 hours after the carrageenan injection.[1][10]

Data Collection and Analysis

Paw Edema Quantification

The primary endpoint is the change in paw volume or thickness over time.

  • Change in Paw Volume (mL): ΔV = Vₜ - V₀

    • Where Vₜ is the paw volume at time 't' and V₀ is the baseline paw volume.

  • Percent Inhibition of Edema (%):

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Post-Mortem Analyses (Optional but Recommended)

At the end of the experiment (e.g., 6 hours post-carrageenan), euthanize the animals according to approved institutional guidelines.

  • Tissue Collection: Excise the inflamed paw tissue.

  • Histopathological Analysis: Fix a portion of the paw tissue in 10% neutral buffered formalin for histopathological examination. This allows for the assessment of cellular infiltration and tissue damage.[19][20][21]

  • Biochemical Analysis: Homogenize the remaining paw tissue to measure the levels of:

    • Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6 using ELISA kits.[4][22]

    • Myeloperoxidase (MPO) Activity: As an indicator of neutrophil infiltration.[5][19]

    • COX-2 and iNOS Expression: Via Western blotting or immunohistochemistry.[10][11][23]

Statistical Analysis
  • Use a two-way ANOVA with a post-hoc test (e.g., Tukey's or Dunnett's) to analyze the time-course of paw edema.

  • For single time-point data (e.g., biochemical markers), use a one-way ANOVA followed by a suitable post-hoc test.

  • A p-value of < 0.05 is generally considered statistically significant.

Mechanism of Action: A Deeper Dive

The anti-inflammatory effects of cis-Pinosylvin in the carrageenan-induced paw edema model are believed to be mediated through the modulation of key inflammatory signaling pathways.

G cluster_pathway Inflammatory Signaling Cascade Carrageenan Carrageenan ROS ROS Generation Carrageenan->ROS MAPK MAPK Pathway (p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) MAPK->Mediators NFkB->Mediators Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Pinosylvin cis-Pinosylvin Pinosylvin->MAPK Pinosylvin->NFkB Edema Paw Edema Mediators->Edema Enzymes->Edema

Figure 2: Proposed mechanism of action of cis-Pinosylvin in carrageenan-induced inflammation.

Carrageenan administration triggers the production of reactive oxygen species (ROS) and activates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[[“]][24][25][26] These pathways are pivotal in the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS. cis-Pinosylvin is hypothesized to exert its anti-inflammatory effects by inhibiting these upstream signaling events, thereby reducing the downstream production of inflammatory mediators and attenuating paw edema.

Troubleshooting

Issue Possible Cause Solution
High variability in paw edema measurements Improper injection technique.Ensure consistent sub-plantar injection.
Stress in animals.Adhere to proper acclimatization and handling procedures.
No significant effect of the positive control Inactive Indomethacin.Prepare a fresh solution of Indomethacin.
Incorrect dosage or administration route.Verify calculations and administration technique.
cis-Pinosylvin precipitates out of solution Poor solubility.Ensure the initial dissolution in DMSO is complete before diluting with saline. Prepare fresh on the day of use.

Data Interpretation and Expected Outcomes

  • Vehicle Control: A time-dependent increase in paw volume, peaking around 3-6 hours after carrageenan injection, is expected.

  • cis-Pinosylvin Treatment: A dose-dependent reduction in paw edema compared to the vehicle control group is the anticipated outcome.

  • Positive Control: A significant inhibition of paw edema, validating the experimental model.

  • Biochemical Markers: Successful treatment with cis-Pinosylvin should correlate with reduced levels of pro-inflammatory cytokines (TNF-α, IL-6), MPO activity, and expression of COX-2 and iNOS in the paw tissue.

Conclusion

The carrageenan-induced paw edema model offers a robust and reliable platform for the in vivo evaluation of the acute anti-inflammatory properties of cis-Pinosylvin. By adhering to the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can generate high-quality, reproducible data to advance the development of this promising natural compound as a potential therapeutic agent for inflammatory conditions.

References

  • Asad, M., Shewade, D. G., & Koumaravelou, K. (2017). Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats. Journal of Young Pharmacists, 9(2), 164–168. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press. [Link]

  • Hajhashemi, V., & Ghannadi, A. (2013). Maprotiline inhibits COX2 and iNOS gene expression in lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats. Research in Pharmaceutical Sciences, 8(4), 233–240. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sato, K., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Physiological Anthropology, 39(1), 5. [Link]

  • Salehi, B., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 323–328. [Link]

  • Goudarzi, M., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Advanced Biomedical Research, 10, 23. [Link]

  • Bhattacharyya, S., et al. (2008). Carrageenan-induced NFκB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(7-8), 907–917. [Link]

  • Fereidoni, M., Ahmadiani, A., Semnanian, S., & Javan, M. (2000). An accurate and simple method for measurement of paw edema. Journal of Pharmacological and Toxicological Methods, 43(1), 11–14. [Link]

  • Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2009). Systemic changes following carrageenan-induced paw inflammation in rats. European Journal of Inflammation, 7(1), 27-36. [Link]

  • Ferreira, J., et al. (2006). Cytokine Profiles During Carrageenan-Induced Inflammatory Hyperalgesia in Rat Muscle and Hind Paw. The Journal of Pain, 7(5), 331-341. [Link]

  • Fereidoni, M., Ahmadiani, A., Semnanian, S., & Javan, M. (2000). An accurate and simple method for measurement of paw edema. Journal of Pharmacological and Toxicological Methods, 43(1), 11-14. [Link]

  • Lee, J. H., et al. (2021). Histopathological Analysis of Paw Edema in the Carrageenan-Induced Inflammation Model. ResearchGate. [Link]

  • El-Sayed, E. M., et al. (2022). Measurements of the thickness of paw edema in the mice using a Vernier caliper. ResearchGate. [Link]

  • Consensus. (n.d.). Does carrageenan have anti-inflammatory effects by inhibiting the ERK1/2 and p38 MAPK pathways? Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan-induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2008). Carrageenan-induced NFkappaB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta, 1780(7-8), 907-917. [Link]

  • Lee, S., et al. (2021). Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Antioxidants, 10(7), 1083. [Link]

  • Islam, M. T., et al. (2022). Histological analysis of paw tissue in the carrageenan-induced paw edema model. ResearchGate. [Link]

  • Cuzzocrea, F., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(1), 131–138. [Link]

  • Cuzzocrea, F., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(1), 131–138. [Link]

  • Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • Rämö, T., et al. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Journal of Agricultural and Food Chemistry, 63(15), 3963–3971. [Link]

  • Al-Ostath, O. A., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3183. [Link]

  • Aparicio-Soto, M., et al. (2021). Expressions of COX-2 (A) and iNOS (B) in hind paws. ResearchGate. [Link]

  • YouTube. (2024). Paw Edema #paw #edema #test #invivo #anti-inflammatory test #guideline #mice #experiment #research. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2008). Carrageenan-induced NFκB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. ResearchGate. [Link]

  • ResearchGate. (2022). (PDF) Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • Iacopetta, D., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS. International Journal of Molecular Sciences, 24(9), 8414. [Link]

  • Wang, Y., et al. (2018). Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules, 23(11), 3004. [Link]

  • Rämö, T., et al. (2020). Pinosylvin shifts macrophage polarization to support resolution of inflammation. Scientific Reports, 10(1), 1-13. [Link]

  • Gallo, M., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Molecules, 27(12), 3708. [Link]

  • Gallo, M., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. National Center for Biotechnology Information. [Link]

  • Roupe, K. A., et al. (2006). Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. Journal of Pharmacy and Pharmacology, 58(11), 1443-1450. [Link]

  • Roupe, K. A., et al. (2006). Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. Journal of Pharmacy and Pharmacology, 58(11), 1443-1450. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

cis-Pinosylvin Synthesis Support Center: Yield Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the chemical synthesis of cis-pinosylvin (3,5-dihydroxy-cis-stilbene). Synthesizing the cis (Z) isomer of stilbenoids is notoriously challenging due to the thermodynamic prefer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemical synthesis of cis-pinosylvin (3,5-dihydroxy-cis-stilbene). Synthesizing the cis (Z) isomer of stilbenoids is notoriously challenging due to the thermodynamic preference for the trans (E) configuration. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome poor stereoselectivity, over-reduction, and unintended isomerization during your workflows.

Section 1: Stereoselective Olefination (The Wittig/HWE Challenge)

Q: My standard Wittig reaction yields predominantly trans-pinosylvin. How can I invert this selectivity to favor the cis (Z) isomer?

A: The geometry of trans-stilbene is lower in energy than cis-stilbene by approximately 4.6 kcal/mol, making it the thermodynamic sink in standard Wittig or Heck coupling reactions[1],[2]. To achieve high Z-selectivity, you must switch from thermodynamic to kinetic control using the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction[3],[4].

By utilizing bis(2,2,2-trifluoroethyl) phosphonates, the strongly electron-withdrawing trifluoroethyl groups destabilize the intermediate oxaphosphetane. This accelerates its elimination before it can equilibrate to the more stable trans-favoring intermediate, kinetically trapping the product in the cis configuration.

Protocol: Still-Gennari Olefination for cis-Pinosylvin Dimethyl Ether

Self-Validation Check: The reaction mixture must remain strictly at -78 °C. Any warming before the quench will result in a rapid drop in Z-selectivity.

  • Preparation : In a flame-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl) 3,5-dimethoxybenzylphosphonate (1.2 eq) and 18-crown-6 (2.0 eq) in anhydrous THF (0.1 M).

  • Deprotonation : Cool the mixture to strictly -78 °C. Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Stir for 15 minutes to generate the phosphonate carbanion.

  • Coupling : Slowly add benzaldehyde (1.0 eq) neat or as a THF solution down the cold side of the flask.

  • Quench & Isolate : Stir at -78 °C for 1 hour. Quench with saturated aqueous NH₄Cl while still at -78 °C before allowing the flask to warm to room temperature. Extract with EtOAc and purify via silica gel chromatography.

Section 2: Alkyne Semi-Reduction (The Lindlar Approach)

Q: I am trying to synthesize cis-pinosylvin via the semi-reduction of 3,5-dimethoxytolan, but I keep getting over-reduction to dihydropinosylvin (the alkane). How do I stop this?

A: The semi-reduction of internal alkynes (tolan derivatives) is a classic route to cis-stilbenes[5],[6]. However, the standard Lindlar catalyst (Pd/CaCO₃ poisoned with lead) can still be too active for electron-rich stilbenoids. You must rigorously poison the catalyst further with a nitrogenous base. The base competitively binds to the palladium surface, preventing the coordination and subsequent reduction of the newly formed alkene[5].

Protocol: Controlled Lindlar Reduction

Self-Validation Check: Hydrogen uptake must be monitored volumetrically or via frequent sampling. The reaction will not stop itself; it relies on kinetic stalling.

  • Setup : Dissolve 3,5-dimethoxytolan (1.0 eq) in a 1:1 mixture of methanol and ethyl acetate (0.1 M).

  • Catalyst & Poison : Add Lindlar catalyst (5% w/w relative to the alkyne) and synthetic quinoline (2.5 equivalents relative to the catalyst).

  • Hydrogenation : Purge the vessel with H₂ gas (1 atm, via balloon).

  • Monitoring : Rigorously monitor the reaction via GC-MS or TLC every 10 minutes. Stop the reaction immediately upon consumption of the starting alkyne. Filter through a pad of Celite to remove the palladium and halt the reaction.

Section 3: Photochemical Isomerization & Flow Chemistry

Q: I am using UV irradiation to convert trans-pinosylvin to cis-pinosylvin, but my yield is capped at ~80%, and I am isolating a highly fluorescent byproduct. What is happening?

A: UV irradiation (typically 313 nm or 350 nm) efficiently drives the trans-to-cis isomerization, but the system eventually reaches a photostationary state, preventing 100% conversion. Furthermore, prolonged irradiation causes the cis-stilbene to undergo a 6π-electrocyclic photocyclization, followed by oxidation, to form 2,4,6-trihydroxyphenanthrene (the fluorescent byproduct)[7].

To solve this, transition from batch photochemistry to a continuous flow microreactor [1],[2]. Flow chemistry allows for precise residence time control (milliseconds to seconds), ensuring the molecule exits the UV field exactly when the cis concentration is maximized, but before the slower photocyclization step can occur.

Protocol: Continuous Flow Photochemistry
  • System Setup : Utilize a continuous flow microreactor equipped with a 313 nm UV-LED array.

  • Solvent & Concentration : Dissolve trans-pinosylvin in degassed methanol (0.05 M).

  • Flow Rate Optimization : Set the flow rate to achieve a precise residence time (typically 10–30 seconds, requiring empirical optimization based on reactor volume).

  • Collection : Collect the output in a foil-wrapped flask to prevent ambient light from triggering reversion or degradation.

Section 4: Ether Deprotection (Avoiding Reversion)

Q: I successfully synthesized cis-pinosylvin dimethyl ether, but during BBr₃ deprotection, the product isomerizes back to trans-pinosylvin. How can I prevent this?

A: Boron tribromide (BBr₃) is a strong Lewis acid commonly used to cleave aryl methyl ethers[6],[8]. However, Lewis acids can coordinate to the alkene or the aromatic rings, significantly lowering the activation energy required for the cis-to-trans isomerization. Temperature control is the absolute critical variable to prevent this thermodynamic reversion.

Protocol: Low-Temperature BBr₃ Cleavage
  • Cooling : Dissolve cis-pinosylvin dimethyl ether in anhydrous DCM and cool to strictly -78 °C using a dry ice/acetone bath.

  • Addition : Add BBr₃ (4.0 eq, 1.0 M in DCM) dropwise down the cold side of the flask.

  • Reaction : Maintain the reaction at -78 °C for 2–4 hours. Do not let it warm to room temperature.

  • Quench : Quench the reaction at -78 °C by the slow addition of anhydrous methanol. Only after the quench is complete and the boron complexes are destroyed should the flask be allowed to warm to room temperature for aqueous workup.

Quantitative Method Comparison

Summarizing the synthetic routes allows for rapid strategic decision-making based on your lab's equipment and purity requirements.

Synthetic RouteKey ReagentsTypical Z:E RatioPrimary Byproduct / Challenge
Standard Wittig Benzyltriphenylphosphonium + Base10:90trans-Pinosylvin (Thermodynamic sink)
Still-Gennari HWE Bis(CF₃CH₂) phosphonate + KHMDS>90:10trans-Pinosylvin (Trace)
Lindlar Reduction H₂, Pd/CaCO₃, Quinoline95:5Dihydropinosylvin (Over-reduction)
Flow Photochemistry UV Light (313 nm), Flow Reactor85:152,4,6-Trihydroxyphenanthrene

Visualizing the Workflows

Synthetic Pathways to cis-Pinosylvin

SyntheticRoutes Start 3,5-Dimethoxybenzaldehyde + Benzyl Derivative HWE Still-Gennari HWE (KHMDS, -78°C) Start->HWE Sonogashira Sonogashira Coupling (Tolan Intermediate) Start->Sonogashira Wittig Standard Wittig (Base, RT) Start->Wittig CisEther cis-Pinosylvin Dimethyl Ether (Z-Isomer) HWE->CisEther High Z-Selectivity Lindlar Lindlar Reduction (H2, Pd/CaCO3, Quinoline) Sonogashira->Lindlar TransEther trans-Pinosylvin Dimethyl Ether (E-Isomer) Wittig->TransEther High E-Selectivity Deprotect BBr3 Deprotection (Strictly -78°C) CisEther->Deprotect Photo Flow Photochemistry (UV Irradiation, 313 nm) TransEther->Photo Lindlar->CisEther Semi-reduction Photo->CisEther Photoisomerization Final cis-Pinosylvin (Target Molecule) Deprotect->Final Ether Cleavage

Fig 1. Synthetic pathways to cis-Pinosylvin highlighting stereoselective and isomerization routes.

Photochemical Degradation Pathway

PhotochemicalPathway Trans trans-Pinosylvin (Thermodynamically Stable) Cis cis-Pinosylvin (Target Isomer) Trans->Cis UV (313 nm) Cis->Trans Thermal/Acidic Reversion Phenanthrene 2,4,6-Trihydroxyphenanthrene (Degradation Byproduct) Cis->Phenanthrene Prolonged UV (Photocyclization)

Fig 2. Photochemical dynamics of pinosylvin showing the target isomerization and degradation pathway.

References

  • Regioselective Synthesis of α-Functional Stilbenes via Precise Control of Rapid cis–trans Isomerization in Flow Source:

  • Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes Source:

  • Synthetic approaches toward stilbenes and their related structures Source:

  • cis-STILBENE Source:

  • Synthesis of pinosylvin and related heartwood stilbenes Source:

  • The yield of cis stilbenes and a new compound formed by the exposure of trans stilbenes to fluorescent light Source:

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of cis-Pinosylvin

Topic: Solubilization and Stabilization of cis-Pinosylvin in Aqueous Systems Ticket ID: CP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary You are likely en...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubilization and Stabilization of cis-Pinosylvin in Aqueous Systems Ticket ID: CP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are likely encountering difficulties with cis-pinosylvin not merely due to its hydrophobicity, but due to a misunderstanding of its metastable nature . While cis-pinosylvin is thermodynamically less stable than its trans-isomer, it is actually more soluble in polar media due to its "bent" geometry and resulting dipole moment, which disrupts crystal lattice packing.

However, its "low solubility" in aqueous buffers (<0.01 mg/mL) remains a barrier for biological assays. Furthermore, the cis-isomer is highly susceptible to photochemical cyclization into phenanthrenes. Therefore, your solubilization strategy must simultaneously address solubility and photostability .

This guide provides three tiers of solubilization protocols, ranging from simple cosolvent systems to advanced encapsulation, along with critical stability warnings.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine your required concentration and experimental endpoint.

SolubilizationStrategy Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc < 50 µM (Cell Culture/Screening) ConcCheck->LowConc HighConc > 50 µM - 5 mM (Animal Studies/Stock) ConcCheck->HighConc MethodA Method A: Cosolvent Spike (DMSO/Ethanol) LowConc->MethodA AppCheck Application Type? HighConc->AppCheck Acute Acute (Immediate Use) AppCheck->Acute Chronic Long-term Storage or In Vivo AppCheck->Chronic MethodB Method B: Ternary Cosolvent (PEG/Tween/DMSO) Acute->MethodB MethodC Method C: CD Encapsulation (HP-β-Cyclodextrin) Chronic->MethodC

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration needs and experimental duration.

Part 2: Formulation Protocols

Method A: The "Quick Spike" (For <50 µM)

Best for: High-throughput screening (HTS), short-term cell assays.

The Logic: cis-Pinosylvin has high solubility in organic solvents (EtOH ~20 mg/mL, DMSO ~10 mg/mL). By dissolving it in a water-miscible organic solvent and spiking it into the buffer, you utilize the "kinetic solubility" window before precipitation occurs.

Protocol:

  • Stock Preparation: Dissolve cis-pinosylvin in 100% anhydrous DMSO or Ethanol to reach 10 mM .

    • Critical: Purge the solvent with nitrogen gas (

      
      ) before dissolving to prevent oxidation.
      
  • Dilution: Dilute the stock 1:1000 into pre-warmed (37°C) media/buffer while vortexing vigorously.

    • Final Concentration: 10 µM (0.1% DMSO).

  • Validation: Visually inspect for "oiling out" (micro-droplets). If observed, switch to Method B.

Method B: The Ternary Cosolvent System (For In Vivo/High Load)

Best for: Animal dosing (IP/IV), higher concentration stock solutions.

The Logic: This method uses a surfactant (Tween 80) to prevent crystal nucleation and a polymer (PEG 300/400) to reduce the polarity difference between the solvent and water.

Protocol (Target: 2 mg/mL):

  • Weigh: 2 mg cis-pinosylvin.

  • Solubilize: Add 100 µL DMSO (10% v/v). Sonicate until clear.

  • Stabilize: Add 400 µL PEG 300 (40% v/v). Vortex.

  • Emulsify: Add 50 µL Tween 80 (5% v/v). Vortex until homogenous.

  • Dilute: Slowly add 450 µL Saline/PBS (45% v/v) dropwise while vortexing.

ComponentFunctionFinal %
DMSO Primary Solubilizer10%
PEG 300 Cosolvent/Viscosity Modifier40%
Tween 80 Surfactant (Prevents Precipitation)5%
PBS/Saline Aqueous Carrier45%
Method C: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Maximum stability, long-term storage, preventing isomerization.

The Logic: Cyclodextrins (CDs) form inclusion complexes.[1] The hydrophobic stilbene backbone enters the CD cavity, while the hydrophilic exterior interacts with water. HP-β-CD is superior to native β-CD due to higher water solubility (>600 mg/mL) and lower toxicity. This method also shields the cis-double bond from UV light, retarding isomerization.

Protocol (Freeze-Drying Method):

  • Molar Ratio: Use a 1:1 molar ratio (Host:Guest).

    • cis-Pinosylvin MW: 212.24 g/mol .

    • HP-β-CD MW: ~1400 g/mol (average).

  • Dissolution:

    • Dissolve HP-β-CD in water (e.g., 1400 mg in 10 mL).

    • Dissolve cis-pinosylvin in a minimum volume of Ethanol.

  • Mixing: Slowly drop the ethanol solution into the aqueous CD solution with constant stirring.

  • Equilibration: Stir for 24 hours in the dark at room temperature.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator or nitrogen stream.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a fluffy white powder.

  • Reconstitution: This powder will now dissolve readily in water/buffer.

Part 3: Critical Stability Troubleshooting

The most common "solubility" failure is actually a stability failure. cis-Pinosylvin is photochemically active.

The Isomerization Trap

Under UV light (even ambient fluorescent light containing UV), cis-pinosylvin undergoes two competing reactions:

  • Isomerization: Reversion to the trans-isomer (thermodynamically more stable, but less soluble).

  • Cyclization (The Danger Zone): cis-Stilbenes can cyclize to form dihydrophenanthrenes, which then oxidize to phenanthrenes . This is an irreversible degradation pathway unique to the cis form.

StabilityPathways Trans trans-Pinosylvin (Stable, Low Solubility) Cis cis-Pinosylvin (Metastable, Higher Solubility) Trans->Cis UV (300-360nm) Cis->Trans Thermal / Acid DHP Dihydrophenanthrene (Intermediate) Cis->DHP hv (Photocyclization) Phen Phenanthrene Derivative (Irreversible Degradation) DHP->Phen Oxidation (O2)

Figure 2: The degradation pathway. Note that cyclization proceeds specifically from the cis-isomer.

Handling Guidelines (Mandatory)
  • Amber Glass: All solutions must be prepared and stored in amber glass vials.

  • Lighting: Work under yellow light (sodium vapor) or low-light conditions. Avoid biosafety cabinet lights (strong UV source).

  • Oxygen: Phenanthrene formation requires oxygen. Purge all buffers with

    
     or Argon.
    

Part 4: FAQ & Analytical Validation

Q: My solution turned cloudy after 2 hours. Is it precipitation? A: It could be precipitation, but check the color. If it has turned slightly yellow/brown, it may be oxidative degradation .

  • Test: Centrifuge the sample. If the pellet is white, it is precipitation (solubility failure). If the supernatant is yellow, it is degradation (stability failure).

Q: Can I use UV-Vis to measure the concentration? A: Use with caution. The UV spectra of cis and trans isomers overlap significantly, though cis typically has a hypsochromic shift (blue shift) and lower extinction coefficient compared to trans.

  • Recommendation: Use HPLC-UV (C18 column). cis-Pinosylvin will elute later than trans-pinosylvin on a reverse-phase column in many gradients due to the "bent" shape interacting differently with the stationary phase, or earlier depending on the specific pi-pi interactions. You must run a standard curve for both isomers.

Q: Why is HP-β-CD better than standard β-CD? A: Native β-CD has limited water solubility (~18 mg/mL). HP-β-CD (Hydroxypropyl derivative) breaks the intramolecular hydrogen bond network of the CD ring, increasing its own solubility to >600 mg/mL, allowing for much higher drug loading.

References

  • Cayman Chemical. (2022).[2] Pinosylvin Product Information & Solubility Data. Link

  • López-Nicolás, J. M., et al. (2009). Complexation of Pinosylvin, an Analogue of Resveratrol with High Antifungal and Antimicrobial Activity, by Different Types of Cyclodextrins. Journal of Agricultural and Food Chemistry. Link

  • Walczak, M., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. Link

  • TargetMol. (2024). Pinosylvin Formulation & Solubility Guide. Link

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. Link

Sources

Troubleshooting

stability of cis-Pinosylvin under different pH and temperature conditions.

Welcome to the Technical Support Center for cis-Pinosylvin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of cis-Pinosylvin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cis-Pinosylvin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of cis-Pinosylvin under various experimental conditions. Given that cis-Pinosylvin is often the less thermodynamically stable isomer of pinosylvin, understanding its behavior in different pH and temperature environments is critical for accurate and reproducible experimental outcomes. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.

I. Understanding the Instability of cis-Pinosylvin: An Overview

Pinosylvin, a stilbenoid found in various plant species, exists as two geometric isomers: trans-pinosylvin and cis-pinosylvin. The trans-isomer is generally the more stable and commonly studied form.[1][2] The cis-isomer, while also of significant interest for its biological activities, is prone to isomerization and degradation, which can be influenced by environmental factors such as light, pH, and temperature.[1] This guide will provide you with the necessary information to manage these stability challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cis-Pinosylvin in solution?

A1: The main degradation pathways for cis-Pinosylvin are believed to be similar to other stilbenoids like resveratrol and include:

  • Isomerization: The most common degradation pathway is the conversion of the less stable cis-isomer to the more stable trans-isomer. This process can be accelerated by acidic conditions and exposure to heat.[3]

  • Oxidation: The hydroxyl groups on the phenyl ring are susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products. This is often indicated by a change in the color of the solution.[3]

  • Photodegradation: Exposure to UV radiation can induce isomerization and potentially other photochemical reactions, such as cyclization to form phenanthrene-like structures.[4]

Q2: Which isomer of Pinosylvin is more stable in solution?

A2: Generally, trans-Pinosylvin is the more thermodynamically stable isomer.[5] cis-Pinosylvin is more susceptible to degradation, particularly through isomerization to the trans-form.

Q3: How does pH affect the stability of cis-Pinosylvin?

A3: Based on studies of analogous stilbenoids like resveratrol, the pH of the solution is a critical factor. cis-Pinosylvin is expected to be most stable at a neutral pH. Acidic conditions (pH < 7) can catalyze the isomerization to trans-pinosylvin, while alkaline conditions (pH > 8) can accelerate the degradation of both isomers.[3][6]

Q4: What is the impact of temperature on the stability of cis-Pinosylvin?

A4: Higher temperatures increase the rate of chemical reactions, including isomerization and degradation. For long-term storage, it is recommended to keep cis-Pinosylvin solutions at low temperatures, such as -20°C, and protected from light.[7] For short-term handling during experiments, it is advisable to keep the solutions on ice when possible.

Q5: How can I minimize the degradation of my cis-Pinosylvin samples?

A5: To minimize degradation, you should:

  • Protect from light: Always store and handle cis-Pinosylvin solutions in amber vials or containers wrapped in aluminum foil.[1]

  • Control pH: Maintain a neutral pH for your solutions unless the experimental design requires acidic or alkaline conditions.

  • Control temperature: Store stock solutions at -20°C or below. For working solutions, minimize exposure to room temperature.[7]

  • Use deoxygenated solvents: To reduce oxidative degradation, you can use solvents that have been purged with an inert gas like nitrogen or argon.

  • Prepare fresh solutions: It is best to prepare cis-Pinosylvin solutions fresh for each experiment.

III. Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with cis-Pinosylvin.

Issue 1: Inconsistent experimental results with cis-Pinosylvin.
  • Possible Cause: The most likely reason for inconsistent results is the degradation of cis-Pinosylvin, primarily through isomerization to trans-pinosylvin, which may have different biological activity.

  • Troubleshooting Steps:

    • Verify Isomeric Purity: Use HPLC to check the isomeric purity of your cis-Pinosylvin stock and working solutions. A significant peak corresponding to trans-pinosylvin indicates isomerization has occurred.

    • Review Handling Procedures: Ensure that all handling steps are performed with minimal exposure to light and elevated temperatures.

    • Conduct a Time-Course Stability Study: Analyze your cis-Pinosylvin solution by HPLC at several time points under your typical experimental conditions to determine its rate of degradation.

Issue 2: The appearance of a new peak in the HPLC chromatogram of a cis-Pinosylvin sample.
  • Possible Cause 1: Isomerization. The new peak is likely trans-pinosylvin.

    • Solution: Compare the retention time of the new peak with a trans-pinosylvin standard. To prevent this, follow the handling recommendations in the FAQs.

  • Possible Cause 2: Degradation Product. If the solution was exposed to harsh conditions (e.g., high pH, high temperature, strong light), the new peak could be a degradation product.

    • Solution: Use LC-MS to determine the molecular weight of the unknown peak to help identify potential degradation products.

  • Possible Cause 3: Impurity. The peak could be an impurity from the synthesis of the compound.

    • Solution: Review the certificate of analysis for your cis-Pinosylvin. If necessary, re-purify the compound.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of cis-Pinosylvin.

Protocol 1: Forced Degradation Study of cis-Pinosylvin

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8]

Objective: To evaluate the stability of cis-Pinosylvin under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Materials:

  • cis-Pinosylvin

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of cis-Pinosylvin in methanol or acetonitrile.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at room temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, neutralize a sample with 1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at room temperature for various time points.

    • At each time point, neutralize a sample with 1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for various time points.

    • Dilute a sample with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Take samples at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Take samples at various time points and analyze by HPLC.

    • A control sample should be kept in the dark at the same temperature.

Data Analysis:

  • Monitor the decrease in the peak area of cis-Pinosylvin and the appearance of new peaks for isomers or degradation products.

  • Calculate the percentage of degradation over time for each condition.

Protocol 2: HPLC Method for Separation of cis- and trans-Pinosylvin

A reliable HPLC method is crucial for monitoring the stability of cis-Pinosylvin.[9]

Objective: To separate and quantify cis- and trans-Pinosylvin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid like 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of both isomers. For many stilbenes, the trans isomer has a longer λmax than the cis isomer.[10] A diode array detector is recommended to obtain full UV spectra.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare samples in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram and the UV spectra of the peaks.

Expected Results:

  • The trans-isomer, being less polar, will typically have a longer retention time than the cis-isomer in a reversed-phase system.

V. Data Presentation

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionTime (hours)cis-Pinosylvin Remaining (%)trans-Pinosylvin Formed (%)Other Degradants (%)
1 M HCl, RT010000
2
8
24
1 M NaOH, RT010000
2
8
24
3% H₂O₂, RT010000
2
8
24
60°C010000
2
8
24
UV Light010000
2
8
24

VI. Visualizations

G cluster_0 Factors Affecting cis-Pinosylvin Stability cluster_1 Degradation Pathways Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation High Temperature High Temperature Isomerization to trans-Pinosylvin Isomerization to trans-Pinosylvin High Temperature->Isomerization to trans-Pinosylvin Alkaline pH Alkaline pH Oxidation Oxidation Alkaline pH->Oxidation Acidic pH Acidic pH Acidic pH->Isomerization to trans-Pinosylvin

Caption: Factors influencing the degradation of cis-Pinosylvin.

G start Start: Inconsistent Results with cis-Pinosylvin check_purity Check Isomeric Purity by HPLC start->check_purity isomerization_detected Isomerization to trans-isomer detected? check_purity->isomerization_detected review_handling Review Handling Procedures: - Protect from light - Control temperature - Use fresh solutions isomerization_detected->review_handling Yes conduct_stability_study Conduct Time-Course Stability Study isomerization_detected->conduct_stability_study No end_stable Solution: Implement stricter handling protocols review_handling->end_stable end_unstable Outcome: Characterize stability profile and adjust experimental design conduct_stability_study->end_unstable

Caption: Troubleshooting workflow for inconsistent experimental results.

VII. References

  • Flieger, J. (2016). Characterization of the cis/trans Isomerization of Resveratrol by High-Performance Liquid Chromatography. Taylor & Francis. [Link]

  • Pantusa, M., Bartucci, R., & Rizzuti, B. (2014). Stability of trans-resveratrol associated with transport proteins. Journal of Agricultural and Food Chemistry, 62(19), 4384-4391. [Link]

  • Piñeiro, Z., Palma, M., & Barroso, C. G. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1036. [Link]

  • Švajdlenka, E., & Kaniansky, D. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. Ovid. [Link]

  • ResearchGate. (2016). (PDF) Characterization of the Cis/Trans Isomerization of Resveratrol by High-Performance Liquid Chromatography. [Link]

  • The Journal of Physical Chemistry C. (2022). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. [Link]

  • ResearchGate. (2018). HPLC analysis of pinosylvin (Pin, left) and resveratrol (RSV, right).... [Link]

  • ResearchGate. (2015). Percentage of the stilbene remaining as a function of different pH.... [Link]

  • PubMed. (2013). Aqueous stability of astilbin: effects of pH, temperature, and solvent. [Link]

  • Francioso, A., et al. (2012). The photochemistry of resveratrol: Beyond the simple double bond isomerization. Organic & Biomolecular Chemistry, 10(45), 9175-9182. [Link]

  • ResearchGate. (2019). UV-Vis spectra of trans - and cis -resveratol and respective molecular.... [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Wikipedia. (n.d.). Pinosylvin. [Link]

Sources

Optimization

preventing cis- to trans-isomerization of pinosylvin during storage

Welcome to the technical support center for pinosylvin. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of pinosylvin during storage and experi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pinosylvin. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of pinosylvin during storage and experimentation. Pinosylvin, a stilbenoid with significant therapeutic potential, is susceptible to isomerization, which can critically impact its biological activity and lead to inconsistent experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is pinosylvin, and why is the trans-isomer form important?

Pinosylvin (3,5-dihydroxy-trans-stilbene) is a natural stilbenoid found in plants of the Pinus genus.[1][2] Like other stilbenoids, such as resveratrol, it exhibits a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] Pinosylvin exists as two primary geometric isomers: cis and trans. The trans-isomer is the naturally occurring form and is generally considered more thermodynamically stable.[6][7] Most of the documented biological activities are attributed to the trans-conformation; therefore, maintaining the compound in this form is critical for reproducible and valid experimental results.

Q2: What is cis-trans isomerization, and what causes it in pinosylvin?

Cis-trans isomerization is a photochemical or thermal process that converts one geometric isomer into another. For stilbenoids like pinosylvin, the double bond in the ethylene bridge restricts rotation, but absorption of energy—primarily from light—can overcome this barrier, leading to the conversion from the trans form to the cis form.[6][8] This isomerization can significantly alter the molecule's shape, affecting its ability to bind to biological targets and thereby changing its physical and biological properties.[8]

Q3: What are the primary factors that induce the isomerization of pinosylvin?

Several environmental factors can promote the degradation and isomerization of pinosylvin. Understanding these is key to preserving your samples.

  • Light: This is the most significant factor. Exposure to both UV and ambient fluorescent laboratory light provides the energy necessary to convert the more stable trans-isomer to the cis-isomer.[6][8][9] Studies on similar stilbenes show that this conversion can be rapid, with significant isomerization occurring within minutes of UV exposure and more slowly over hours or days with fluorescent light.[6][10]

  • Temperature: Elevated temperatures can increase molecular mobility and provide the energy for isomerization, although it is a less potent driver than light. More importantly, improper temperatures can accelerate degradation pathways.[10][11][12] Long-term storage at low temperatures is crucial for preserving stability.[6][8][13]

  • pH: The pH of the solution can play a significant role in the stability of many organic molecules, potentially catalyzing isomerization or degradation.[14] While specific data on pinosylvin is limited, maintaining a stable, neutral pH is a recommended practice.

  • Oxygen: Although photoisomerization is the primary concern, oxidation is a potential degradation pathway for phenolic compounds like pinosylvin.[8][15] The presence of dissolved oxygen in solvents can lead to oxidative degradation, especially when combined with light exposure.

  • Solvent: The choice of solvent can influence the rate of photoisomerization.[8] Solvent polarity may affect the excited-state dynamics of stilbene molecules. However, the most critical factor remains protection from light, regardless of the solvent used.[8]

Q4: What are the definitive storage recommendations for pinosylvin?

To prevent isomerization and degradation, pinosylvin must be stored under controlled conditions, whether in solid form or in solution.

Form Temperature Light Protection Atmosphere Container Duration
Solid (Powder) -20°C[13]Mandatory: Store in an amber glass vial, wrapped in aluminum foil.[11][16]Standard (air) is acceptable for short-term. For long-term, consider storage under an inert gas (argon/nitrogen).Tightly sealed amber glass vial.Years (if properly protected)
Stock Solution -20°C or -80°C[6][8][13]CRITICAL : Use amber glass vials or tubes wrapped in aluminum foil.[8][17][18] Prepare and handle in low-light conditions.Recommended: Purge solvent with inert gas (argon/nitrogen) before dissolving.[8] Store aliquots under inert gas.Glass vials are preferred over plastic to prevent adsorption.[8]Weeks to Months (stability is variable)

Troubleshooting Guide for Pinosylvin Instability

This section addresses specific problems that may arise during your experiments, providing causal explanations and actionable solutions.

Problem 1: My pinosylvin solution has developed a yellow tint.
  • Underlying Cause: A color change, such as yellowing, upon light exposure is often an indicator of irreversible degradation, not just isomerization.[8] Prolonged exposure to light, especially UV, can lead to photocyclization, forming phenanthrene-type structures and other colored degradation byproducts.[6][8]

  • Immediate Action:

    • Do Not Use: Discard the solution immediately. The presence of degradation products will confound your experimental results.

    • Review Procedures: Conduct a thorough review of your handling protocol. Identify all potential points of light exposure, from weighing the powder to adding the solution to your assay plate.

  • Preventative Solution:

    • Work in a dimly lit area or use a dark room when handling concentrated solutions.[17]

    • Wrap all containers, including Eppendorf tubes and pipette tip boxes containing aliquots, in aluminum foil.[16][18]

    • Prepare solutions fresh whenever possible and minimize the time they are exposed to any light source.

Problem 2: I am observing inconsistent or diminished biological activity in my assays.
  • Underlying Cause 1: Isomerization. The most likely cause is the conversion of the biologically active trans-pinosylvin to the less active cis-isomer. This can happen from repeated use of a single stock solution, where each access event introduces light exposure.[17] Freeze-thaw cycles can also degrade the compound.[16]

  • Immediate Action:

    • Validate Isomeric Purity: Use High-Performance Liquid Chromatography (HPLC) to quantify the trans:cis ratio in your current stock solution. (See Protocol below).

    • Quarantine Stock: Do not use the suspect stock for further experiments until its integrity is confirmed.

  • Preventative Solution:

    • Aliquot Your Stock: After preparation, immediately divide your stock solution into single-use volumes in amber or foil-wrapped tubes.[16] This is the most effective way to prevent repeated light exposure and freeze-thaw degradation of the master stock.

    • Use a LIMS: For high-throughput labs, use a Laboratory Information Management System (LIMS) with barcodes to track aliquot usage history, ensuring that older or frequently accessed aliquots are not used in critical experiments.[17]

  • Underlying Cause 2: Oxidation. Pinosylvin is a phenolic compound and can be susceptible to oxidation, which would reduce its effective concentration and activity.

  • Immediate Action:

    • Prepare a fresh solution using solvent that has been purged with an inert gas.

    • Compare the activity of the fresh, purged solution against your old stock in a parallel experiment.

  • Preventative Solution:

    • Before dissolving the pinosylvin powder, bubble argon or nitrogen gas through the solvent for 10-15 minutes to remove dissolved oxygen.[8]

    • Overlay the headspace of your stock solution vials with the inert gas before sealing and storing.

Problem 3: Quantitative analysis shows my stock concentration is lower than expected.
  • Underlying Cause: Adsorption to Container Walls. Stilbenes can be lipophilic and may adsorb to the surface of plastic containers, such as polypropylene tubes, leading to a decrease in the concentration of the solute.[8]

  • Immediate Action:

    • Transfer an aliquot of the solution to a glass vial and re-measure the concentration.

    • If the concentration remains low, degradation is the more likely cause.

  • Preventative Solution:

    • Always use glass vials for preparing and storing pinosylvin stock solutions.[8] For working solutions in plastic plates or tubes, minimize the contact time before use.

    • For highly sensitive quantitative assays, consider using silanized glass vials to further minimize surface adsorption.

Diagrams and Workflows

G cluster_0 Pinosylvin Isomerization Pathway trans-Pinosylvin trans-Pinosylvin cis-Pinosylvin cis-Pinosylvin trans-Pinosylvin->cis-Pinosylvin Light Energy (UV, Fluorescent) Reversible Degradation_Products Degradation_Products trans-Pinosylvin->Degradation_Products Oxidation cis-Pinosylvin->Degradation_Products Prolonged Light Irreversible

Caption: Energy from light drives the reversible conversion of trans- to cis-pinosylvin.

G cluster_1 Workflow: Pinosylvin Stock Solution Handling A 1. Weigh Solid Pinosylvin (Dim Light / Amber Vial) B 2. Prepare Solvent (Use Glassware, Purge with N2/Ar) C 3. Dissolve Pinosylvin (Vortex briefly in foil-wrapped vial) B->C D 4. Aliquot Immediately (Single-use volumes into amber tubes) C->D  Critical Step E 5. Store Aliquots (-20°C or -80°C, in labeled, dark box) D->E F 6. Use Aliquot (Thaw, use once, and discard remainder) E->F

Caption: Best-practice workflow for preparing and storing pinosylvin solutions.

Protocols

Protocol: Quantification of Pinosylvin Isomers by HPLC-UV

This protocol provides a general method to assess the isomeric purity of your pinosylvin sample. The exact retention times will vary based on your specific system, column, and mobile phase.

1. Objective: To separate and quantify trans-pinosylvin and cis-pinosylvin in a solution.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Your pinosylvin stock solution.

  • A freshly prepared "control" solution from solid pinosylvin, handled with maximum light protection.

3. Methodology:

  • Prepare Mobile Phase: A common mobile phase for stilbenes is a gradient of acetonitrile and water.[19] For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

  • Set UV Detector: Monitor at a wavelength where both isomers absorb, typically around 300-305 nm for stilbenes.[19]

  • Prepare Samples for Injection:

    • Dilute your "suspect" stock solution and your freshly prepared "control" solution in the mobile phase to a final concentration of ~10-20 µg/mL.

    • Crucially, protect these samples from light during preparation and in the autosampler using amber vials. [8]

  • Injection and Analysis:

    • Inject 10-20 µL of the "control" sample. The major peak observed will be trans-pinosylvin. A very small, earlier-eluting peak may be present, which is likely the cis-isomer formed during brief light exposure.

    • Inject 10-20 µL of your "suspect" stock solution.

    • Compare the chromatograms. An increase in the area of the cis-isomer peak relative to the trans-isomer peak in your suspect sample indicates significant isomerization has occurred.

  • Quantification:

    • Integrate the peak areas for both the cis and trans isomers.

    • Calculate the percentage of the trans-isomer: (% trans) = [Area(trans) / (Area(trans) + Area(cis))] * 100.

    • A sample with >95% trans-isomer is generally considered of good quality.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). Lab Researcher. [Link]

  • Barbalho, S. M., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. PMC. [Link]

  • Needle.Tube. (n.d.). Guidelines for Proper Storage of Lab Reagents in Hospitals. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). American Laboratory. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Aboulaghras, S., et al. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. [Link]

  • Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. MDPI. [Link]

  • Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link]

  • OIST Groups. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. [Link]

  • ResearchGate. (n.d.). Pinosylvin (trans-3,5-dihydroxystilbene) and its related compound trans-resveratrol. [Link]

  • Kähkönen, M. P., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules. [Link]

  • Omari, N. E., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PMC. [Link]

  • Leporini, M., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio. MDPI. [Link]

  • Lee, J.-H., et al. (2019). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract. PMC. [Link]

  • Gupta, S. (2018). Factors affecting epimerization/isomerization?. ResearchGate. [Link]

  • Srisawat, T., et al. (2024). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and... PMC. [Link]

  • Srisawat, T., et al. (2026, February 6). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3. ResearchGate. [Link]

  • Shen, T., et al. (2019). Biological Activities of Stilbenoids. PMC. [Link]

  • resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. TSI Journals. [Link]

Sources

Troubleshooting

troubleshooting pinosylvin crystallization and purification.

Welcome to the Technical Support & Troubleshooting Center for Pinosylvin . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Pinosylvin . As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique physicochemical challenges associated with the isolation, purification, and crystallization of pinosylvin (trans-3,5-dihydroxystilbene).

Pinosylvin is a potent stilbenoid phytoalexin primarily sourced from the heartwood of Pinaceae species[1]. Due to its structural similarities to resveratrol and its susceptibility to oxidative degradation, achieving high-purity crystalline pinosylvin requires precise thermodynamic and chromatographic control.

Process Workflows & Biological Context

Understanding the upstream biological synthesis and the downstream purification workflow is critical for diagnosing isolation failures. Pinosylvin's native biosynthesis involves the condensation of trans-cinnamoyl-CoA with malonyl-CoA[2]. When extracting from natural biomass or engineered microbial broths, the primary challenge is separating pinosylvin from closely related analogs, particularly pinosylvin monomethyl ether (PSMME)[3].

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Enzyme CoA trans-Cinnamoyl-CoA Cin->CoA 4CL Enzyme Pin Pinosylvin CoA->Pin STS Enzyme Mal 3x Malonyl-CoA Mal->Pin STS Condensation

Enzymatic biosynthesis of pinosylvin via PAL, 4CL, and STS pathways.

PurificationWorkflow A Pine Heartwood (Biomass) B Solvent Extraction (Acetone/Ethanol) A->B Maceration C Centrifugal Partition Chromatography (CPC) B->C Crude Extract D Concentration & Solvent Exchange C->D Target Fractions E Controlled Cooling Crystallization D->E Supersaturation F Pure Pinosylvin (>98% Yield) E->F Filtration

Workflow for the extraction, chromatographic isolation, and crystallization of pinosylvin.

Troubleshooting FAQs

Q1: My pinosylvin extract is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I induce proper nucleation? A: Oiling out occurs when the solute precipitates as a liquid rather than a solid. This is a common thermodynamic failure caused by a high concentration of structurally similar impurities (like PSMME) disrupting the crystal lattice, or by cooling the solution too rapidly past its metastable zone.

  • Causality & Solution: To fix this, you must improve upstream purity. Ensure your chromatography cleanly resolves pinosylvin from PSMME. If purity is high but oiling out still occurs, adjust your solvent system. Pinosylvin is highly soluble in ethanol but poorly soluble in water[4]. Use a binary solvent system (e.g., ethanol/water), heat to complete dissolution, and lower the temperature gradually (0.1°C/min). Seed the solution with pure pinosylvin crystals exactly at the cloud point to bypass the energy barrier for nucleation.

Q2: How do I separate pinosylvin from pinosylvin monomethyl ether (PSMME) efficiently without using expensive silica gel? A: Flash chromatography on silica gel is costly and consumes massive volumes of solvent, making it difficult to scale[5]. Centrifugal Partition Chromatography (CPC) is the preferred, self-validating alternative because it relies on liquid-liquid partitioning rather than solid-phase adsorption[5].

  • Causality & Solution: Use a ternary or quaternary biphasic solvent system. A proven, scalable system for CPC utilizes alkanes (n-hexane or n-heptane), an intermediate solvent (acetone or isopropanol), and water[5]. The partition coefficients for pinosylvin and PSMME differ significantly in these non-chlorinated systems, allowing for high-resolution separation without irreversible adsorption.

Q3: Why is my purified pinosylvin degrading or changing color during storage and crystallization? A: Pinosylvin is a stilbenoid and is highly susceptible to photo-isomerization (trans-to-cis conversion) and oxidative degradation when exposed to light and atmospheric oxygen[1][4].

  • Causality & Solution: The conjugated double bond in the stilbene backbone is reactive. Always purge your crystallization solvents with an inert gas (nitrogen or argon) prior to dissolution to displace dissolved oxygen[4]. Store the final crystallized solid at -20°C in amber vials to prevent UV-induced degradation[4].

Quantitative Data: Solubility & Partitioning Profiles

Successful crystallization depends entirely on exploiting solubility differentials. Below is the validated solubility profile for pinosylvin to guide your solvent and anti-solvent selection.

SolventSolubility at 25°CApplication Notes
Acetone ~521.2 g/LExcellent for initial crude extraction from biomass[6].
Ethanol ~118.7 g/LIdeal primary solvent for stock solutions and crystallization[6].
DMSO / DMF ~10.0 mg/mLRecommended strictly for in vitro biological assay preparations[4].
Water ~0.01 - 0.05 g/LActs as a highly effective anti-solvent for crystallization[4][6].

Step-by-Step Methodologies

Protocol 1: Biphasic Separation via Centrifugal Partition Chromatography (CPC)

This protocol ensures the removal of PSMME and resin acids prior to crystallization.

  • Preparation of Solvent System: Mix n-heptane, acetone, and water in a predetermined ratio (e.g., 4:5:4 v/v/v) in a large separatory funnel[5].

  • Equilibration: Allow the phases to separate completely. Fill the CPC rotor with the stationary phase (the aqueous lower layer).

  • Rotation: Ramp the rotor to the operational speed (e.g., 1500 rpm) to retain the stationary phase via centrifugal force[5].

  • Mobile Phase Pumping: Pump the mobile phase (organic upper layer) in ascending mode until hydrodynamic equilibrium is reached.

  • Injection: Dissolve the crude pine knot extract in a 1:1 mixture of both phases and inject it into the system.

  • Elution & Detection: Monitor the eluent using UV detection at 308 nm[7]. Collect the pinosylvin fraction, which will elute distinctly from the less polar PSMME.

Protocol 2: Anti-Solvent Crystallization of Pinosylvin

A self-validating protocol to prevent oiling out and ensure high-purity crystal formation.

  • Dissolution: Dissolve the CPC-purified pinosylvin in a minimal volume of warm ethanol (40°C) to achieve a near-saturated concentration (~100 mg/mL).

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities that could cause premature, heterogeneous nucleation.

  • Anti-Solvent Addition: Slowly add purified water (anti-solvent) dropwise under constant stirring until the solution becomes slightly turbid (this is the "cloud point").

  • Seeding: Immediately add 0.1% w/w of pure pinosylvin seed crystals to direct the thermodynamic pathway toward crystallization rather than liquid-liquid separation.

  • Controlled Cooling: Reduce the temperature to 4°C at a strictly controlled rate of 0.2°C/min.

  • Harvesting: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold 10% ethanol/water and dry under vacuum in the dark at room temperature.

References

  • Pinosylvin - Chemical Properties and Biosynthesis. Wikipedia. Available at:[Link]

  • Pinosylvin CAS# 22139-77-1: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. Available at: [Link]

  • Qualitative and quantitative determination of extractives in heartwood of Scots pine (Pinus sylvestris L.) by gas chromatography. PubMed. Available at:[Link]

  • Metabolic Engineering of Escherichia coli for the Synthesis of the Plant Polyphenol Pinosylvin. Applied and Environmental Microbiology. Available at:[Link]

  • Natural Sources and Pharmacological Properties of Pinosylvin. Semantic Scholar. Available at:[Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of cis-Pinosylvin

Welcome to the technical support guide for the LC-MS analysis of cis-Pinosylvin. As researchers and drug development professionals, you are aware that robust and accurate quantification is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of cis-Pinosylvin. As researchers and drug development professionals, you are aware that robust and accurate quantification is paramount. However, the journey from sample to result is often complicated by matrix effects, a phenomenon that can compromise the accuracy, precision, and sensitivity of your analysis.[1][2]

This guide is designed with the field-proven insights of a Senior Application Scientist. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop self-validating, trustworthy analytical methods.

Understanding the Challenge: cis-Pinosylvin and Matrix Effects

cis-Pinosylvin is a stilbenoid, a class of phenolic compounds naturally found in various plants like pine trees.[3][4][5] Its analysis, particularly in complex biological or botanical matrices, is susceptible to significant matrix effects. These effects arise when co-eluting endogenous components from the sample—such as phospholipids, salts, or other metabolites—interfere with the ionization of cis-Pinosylvin in the mass spectrometer's ion source.[2][6][7] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[6][8]

This guide provides a structured approach to identifying, troubleshooting, and mitigating these matrix effects to ensure the integrity of your results.

Troubleshooting Guide: A Problem-and-Solution Framework

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My cis-Pinosylvin signal is significantly lower and more variable in matrix samples (e.g., plasma, plant extract) compared to the pure standard in solvent. What's happening?

This is the classic presentation of ion suppression , the most common type of matrix effect.[9][10] Components from your sample matrix are co-eluting with your analyte and competing for ionization, reducing the number of cis-Pinosylvin ions that reach the detector.[6]

Solutions Pathway:

Your goal is to either remove the interfering components or compensate for their effect. Follow this tiered approach:

Tier 1: Foundational Solutions (Implement First)

  • Optimize Sample Preparation: The most effective strategy is to remove the interferences before analysis.[7][10][11] While simple protein precipitation is fast, it often fails to remove phospholipids, a primary cause of ion suppression in plasma.[7][12]

    • Recommendation: Implement Solid-Phase Extraction (SPE). SPE provides a more thorough cleanup by selectively isolating the analyte.[6][13][14] For a phenolic compound like pinosylvin, a reversed-phase (e.g., C18) or a polymer-based sorbent (e.g., Oasis HLB) is an excellent starting point.[14][15]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[10] A SIL-IS, such as cis-Pinosylvin-d4, is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification even if the absolute signal intensity varies between samples.[16]

Tier 2: Advanced Chromatographic & Instrumental Solutions

  • Improve Chromatographic Separation: If interferences are not fully removed, focus on separating them from your analyte peak.

    • Action: Adjust the gradient slope to be shallower around the elution time of cis-Pinosylvin.

    • Action: Experiment with a different column chemistry (e.g., switch from a C18 to a Phenyl-Hexyl column) to alter selectivity.[10]

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[10][17] This reduces the concentration of both the analyte and the interfering matrix components. This is only viable if cis-Pinosylvin concentration is high enough to remain above the limit of quantification after dilution.[10]

Question 2: I'm using an internal standard, but my results are still inconsistent for quality control (QC) samples. Why?

This issue often arises from one of two causes: an inappropriate internal standard or extreme sample-to-sample variation in matrix composition.

Solutions Pathway:
  • Verify Internal Standard Suitability:

    • Is it a SIL-IS? A structural analog internal standard may not co-elute perfectly and may not experience the exact same degree of ion suppression as cis-Pinosylvin, leading to inaccuracies.[18][19] The use of a stable isotope-labeled version of the analyte is strongly recommended for robust methods.[20]

    • Deuterium Isotope Effects: If using a deuterium-labeled standard (e.g., d4), be aware that it can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns.[19] If this chromatographic separation is significant, the IS may be eluting outside the zone of maximum ion suppression for the analyte, failing to compensate properly. A ¹³C-labeled IS is often preferred as it has a negligible isotopic effect on retention time.[19]

  • Assess Matrix Variability with Post-Column Infusion: To understand where ion suppression occurs in your chromatogram, perform a post-column infusion experiment.[1][10][19]

    • This experiment involves continuously infusing a standard solution of cis-Pinosylvin directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.

    • A stable signal will be observed until matrix components elute and cause a dip in the signal. This "suppression zone" shows you where problems are occurring. If your analyte elutes in this zone, you must improve your cleanup or chromatography.

Experimental Protocol: Post-Column Infusion Setup
  • Setup: Use a T-junction to connect the LC column outlet to both a syringe pump and the MS ion source.[10]

  • Analyte Infusion: Fill a syringe with a solution of cis-Pinosylvin (e.g., 100 ng/mL in mobile phase) and infuse at a low, steady flow rate (e.g., 10 µL/min).[10]

  • Data Acquisition: Start acquiring data on the mass spectrometer, monitoring the MRM transition for cis-Pinosylvin. You should see a stable, high-intensity baseline.

  • Injection: Inject a prepared blank matrix extract onto the LC column and begin the chromatographic run.

  • Analysis: Observe the infused signal trace. Any significant drop in signal intensity corresponds to a region of ion suppression caused by eluting matrix components.[10]

Question 3: Even after extensive sample cleanup, I am struggling with ion suppression. Are there alternative MS approaches?

Yes. If you have exhausted sample preparation and chromatography options, consider modifying the ionization process itself. cis-Pinosylvin's phenolic structure offers several avenues.

Solutions Pathway:
  • Switch to Atmospheric Pressure Chemical Ionization (APCI):

    • Causality: Electrospray ionization (ESI) occurs in the liquid phase, making it highly susceptible to competition from non-volatile salts and polar molecules in the sample matrix. APCI, conversely, is a gas-phase ionization technique.[21][22] The LC eluent is vaporized in a heated nebulizer before ionization by a corona discharge.[22][23] This process is often less affected by non-volatile matrix components. For moderately polar to nonpolar compounds like stilbenoids, APCI can offer a significant reduction in matrix effects and provide more robust results.[21][22][23][24]

  • Consider Chemical Derivatization:

    • Causality: Derivatization chemically modifies the cis-Pinosylvin molecule to improve its ionization efficiency or shift its retention time away from interfering matrix components.[17][25][26] For phenols, derivatization can introduce a permanently charged group or a more easily ionizable moiety, drastically increasing signal intensity and moving the analyte out of suppression zones.[26][27][28]

    • Example Strategy: Dansylation (reacting with dansyl chloride) is a well-established technique for derivatizing phenols to significantly enhance their signal in positive ion mode ESI-MS.[28]

Table 1: Comparison of Ionization Techniques for cis-Pinosylvin
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Phase Liquid Phase[22]Gas Phase[21][22]
Analyte Suitability Polar, ionic compoundsThermally stable, low to medium polarity compounds[21][22][24]
Susceptibility to Matrix High (especially non-volatile salts, phospholipids)[2][7]Generally Lower (less affected by non-volatile matrix)[23]
Typical Mode for Phenols Negative Ion Mode (deprotonation of -OH)[29][30]Negative or Positive Ion Mode[31]
Flow Rate Tolerance Lower (typically < 1 mL/min)Higher (up to 2 mL/min)[23]

Visual Workflows and Diagrams

Diagram 1: Troubleshooting Workflow for Matrix Effects

A logical decision tree for addressing matrix effect issues.

graph TD; subgraph "Start Analysis" A[Observe Low/Variable Signal in Matrix] --> B{Is a SIL-IS being used?}; end

Caption: Decision workflow for troubleshooting matrix effects.

Diagram 2: Standard Solid-Phase Extraction (SPE) Protocol

A visual guide to the key steps of a generic SPE method.

graph LR; subgraph "SPE Cartridge Workflow" A(1. Condition) --> B(2. Load); B --> C(3. Wash); C --> D(4. Elute); end

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect? A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2][6] Essentially, anything in your sample that is not your analyte of interest can be part of the matrix and potentially interfere with your measurement.[6]

Q2: How can I quantitatively measure the matrix effect for my method? The standard approach is the post-extraction spike comparison .[1][11][32]

  • Prepare a blank matrix sample through your entire extraction procedure.

  • In a separate vial, have a pure solution of cis-Pinosylvin at a known concentration in the final reconstitution solvent.

  • Spike the extracted blank matrix with the cis-Pinosylvin standard to the same final concentration as the pure solution.

  • Analyze both samples and compare the peak areas.

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: Can my LC mobile phase composition influence matrix effects? Absolutely. Mobile phase additives like formic acid, ammonium formate, or ammonium acetate are crucial for good chromatography and ionization.[33] However, their composition can influence how matrix components and the analyte ionize. For phenolic compounds like cis-Pinosylvin, which are often analyzed in negative ion mode, the pH of the mobile phase is critical for ensuring it remains deprotonated and ionizes efficiently.[34][35] It's important to use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants like sodium, which can form adducts and reduce the signal of your target ion.[33]

Q4: Is there a "best" sample preparation technique to avoid matrix effects? There is no single "best" technique, as the choice depends on the matrix, analyte concentration, and required throughput. However, the techniques can be ranked by their general effectiveness in removing interferences:

  • Most Effective: Solid-Phase Extraction (SPE) offers high selectivity and produces very clean extracts.[6][13][36]

  • Moderately Effective: Liquid-Liquid Extraction (LLE) can be effective but is more labor-intensive and uses larger solvent volumes.[7]

  • Least Effective (for complex matrices): Protein Precipitation (PPT) is simple but removes only proteins, leaving behind phospholipids and other small molecules that are major sources of matrix effects.[7][12]

Q5: My lab doesn't have a SIL-IS for cis-Pinosylvin. What should I do? While a SIL-IS is ideal, if one is unavailable, the next best option is to use matrix-matched calibration standards .[10][11] This involves preparing your entire calibration curve by spiking known amounts of cis-Pinosylvin into extracted blank matrix. This approach helps to normalize the ionization differences between your standards and your unknown samples, as they are all in a similar final matrix.[10] However, this method does not account for variability in extraction recovery or matrix effects between different individual samples.

References
  • MDPI. (2022, December 1). Atmospheric-pressure Chemical Ionization. Encyclopedia MDPI. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • LCGC International. (2021, April 5). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). [Link]

  • ACS Publications. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Allied Academies. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • MDPI. (2025, June 8). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • PubMed. (2013, July 15). Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • PubMed. (2011, May 15). A new strategy for ionization enhancement by derivatization for mass spectrometry. [Link]

  • PubMed. (2016, February 20). Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. [Link]

  • PubChem - NIH. (n.d.). cis-Pinosylvin. [Link]

  • PubMed. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. [Link]

  • ResearchGate. (2014, July 16). Effect of Mobile Phase on Electrospray Ionization Efficiency. [Link]

  • PubMed. (2014, November 15). Effect of mobile phase on electrospray ionization efficiency. [Link]

  • ResearchGate. (n.d.). A new strategy for ionization enhancement by derivatization for mass spectrometry. [Link]

  • Wikipedia. (n.d.). Pinosylvin. [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • ResearchGate. (2025, August 6). Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry. [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • J-STAGE. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. [Link]

  • RSC Publishing. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Semantic Scholar. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]

  • MDPI. (2022, June 9). Natural Sources and Pharmacological Properties of Pinosylvin. [Link]

  • ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. [Link]

  • ULisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Supercritical CO₂ Extraction of Pinosylvin

Welcome to the technical support center for the supercritical fluid extraction (SFE) of pinosylvin. This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the supercritical fluid extraction (SFE) of pinosylvin. This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation and purification of this promising stilbenoid. Here, we move beyond simple protocols to explore the fundamental principles and troubleshoot the nuanced challenges encountered during experimentation. Our goal is to empower you with the knowledge to not only replicate but innovate, optimizing your extraction parameters for maximum yield, purity, and efficiency.

Section 1: Fundamentals & Key Parameter Effects

This section addresses the foundational questions regarding the interplay between supercritical CO₂ (scCO₂) and the target analyte, pinosylvin. Understanding these principles is critical for logical troubleshooting and optimization.

Q1: Why is supercritical CO₂ a suitable solvent for pinosylvin extraction, and what are its primary limitations?

Answer: Supercritical CO₂ is a highly advantageous solvent for natural product extraction due to its tunable properties, non-toxicity, and ease of removal from the final product.[1][2] As a fluid, it possesses liquid-like density, which allows it to dissolve solutes, and gas-like viscosity and diffusivity, which enhance mass transfer from the plant matrix.[1] The primary advantage of scCO₂ is its "tunable" solvating power; by precisely manipulating pressure and temperature, you can control its density and, consequently, its ability to dissolve specific compounds.[3][4] This makes SFE a highly selective method.[4] Furthermore, since CO₂ is a gas at ambient conditions, it can be completely removed from the extract by simple depressurization, leaving no solvent residue.[5][6]

However, the main limitation of scCO₂ is its non-polar nature.[7] Pinosylvin, as a phenolic stilbenoid, is a polar molecule.[7][8] This polarity mismatch results in limited solubility of pinosylvin in pure scCO₂, leading to low extraction yields.[7] To overcome this, the addition of a polar co-solvent is not just beneficial but essential for an efficient process.

Q2: How do pressure and temperature independently and interactively affect pinosylvin extraction yield?

Answer: Pressure and temperature are the most critical parameters in SFE, and their effects are deeply interconnected.[9]

  • Pressure: At a constant temperature, increasing the system pressure raises the density of the scCO₂.[10] This increased density enhances the fluid's solvating power, allowing it to dissolve more pinosylvin from the matrix, which generally leads to a higher extraction yield.[9][10] Think of pressure as the primary driver of solubility.

  • Temperature: The role of temperature is more complex.[9] On one hand, increasing the temperature at a constant pressure decreases the density of scCO₂, which would typically reduce its solvating power.[2][9] On the other hand, higher temperatures increase the vapor pressure of pinosylvin, making it more readily available for extraction. This dual effect creates a "crossover region" where the dominant effect changes. For many polyphenols, extraction yields increase with temperature up to a certain point (often around 60-80°C) before declining.[11][12]

The Interplay (Causality): The optimal extraction is a balance between density (driven by pressure) and solute vapor pressure (influenced by temperature). You cannot optimize one without considering the other. For a polar compound like pinosylvin, high pressures (e.g., 250-400 bar) are often required to achieve sufficient CO₂ density, while moderate temperatures (e.g., 50-70°C) help increase mass transfer without significantly compromising that density.[12][13][14]

Data Summary: Impact of Core SFE Parameters
ParameterEffect on Pinosylvin YieldEffect on SelectivityRationale & Causality
Pressure Increases Decreases at very high levels Higher pressure increases scCO₂ density and solvating power, boosting yield.[10] However, excessively high pressures can lead to the co-extraction of less-desirable, higher molecular weight compounds, thus reducing selectivity.[15]
Temperature Complex (often increases to an optimum, then decreases) Increases Higher temperature increases pinosylvin's vapor pressure but decreases scCO₂ density.[9] This trade-off creates an optimal temperature range. Higher temperatures can improve selectivity for certain compounds over others.
CO₂ Flow Rate Decreases (per unit of CO₂) Minimal A slower flow rate increases the residence time of the solvent in the matrix, allowing it to become more saturated with the solute, which is more efficient.[9][16] However, this also increases the total extraction time.
Co-Solvent % Significantly Increases Decreases A polar co-solvent like ethanol modifies the polarity of the scCO₂, drastically increasing the solubility of polar pinosylvin.[17][18] However, this also increases the solubility of other polar impurities, potentially reducing the final extract's purity.

Section 2: Troubleshooting Common Experimental Issues

This section is formatted to directly address problems you might encounter in the lab.

Q3: My pinosylvin yield is consistently low, even after optimizing pressure and temperature. What am I missing?

Answer:

Potential CauseRecommended Solution & Scientific Rationale
1. Inadequate Co-Solvent Action: Introduce a polar co-solvent or increase its concentration. Rationale: As discussed, the polarity mismatch between non-polar scCO₂ and polar pinosylvin is the most common reason for low yields.[7] Adding a co-solvent like ethanol (typically 5-20%) creates a more polar fluid phase, dramatically increasing pinosylvin's solubility.[12][18] Ethanol is often preferred as it is a food-grade solvent.[19]
2. Improper Matrix Pre-treatment Action: Optimize the particle size and moisture content of your raw material (e.g., pine heartwood). Rationale: The particle size should be small enough to maximize surface area for extraction but not so fine that it causes compaction and "channeling." A range of 0.6-0.9 mm is often a good starting point.[16] Channeling occurs when the scCO₂ carves a path of least resistance through the material bed, bypassing the bulk of the matrix and drastically reducing efficiency.[16] Additionally, high water content (>10%) in the raw material can hinder extraction efficiency; drying to ~7% is considered optimal.[16]
3. Insufficient Extraction Time Action: Run a time-course experiment to determine the extraction curve. Rationale: The extraction process is not instantaneous. It involves a rapid, solubility-controlled phase followed by a slower, diffusion-controlled phase. If you stop the extraction too early, you may only be capturing the easily accessible pinosylvin, leaving a significant amount trapped within the plant matrix. An extraction curve (yield vs. time) will reveal the point of diminishing returns.
Q4: The final extract contains a high amount of unwanted compounds (e.g., waxes, lipids). How can I improve the selectivity for pinosylvin?

Answer:

Potential CauseRecommended Solution & Scientific Rationale
1. Extraction Parameters Favor Lipids Action: Lower the pressure and/or increase the temperature. Rationale: Lipids and waxes are generally less dense and more non-polar than pinosylvin. They are often extracted at lower pressures and temperatures where scCO₂ density is lower. By increasing the pressure, you increase the density and favor the extraction of more polar, higher molecular weight compounds like pinosylvin.[5][10] Fine-tuning this balance is key to selectivity.[4]
2. Single-Step Extraction Action: Implement a two-step "fractional separation" protocol. Rationale: This is a powerful technique for improving purity. Step 1 (Defatting): Perform an initial extraction at lower pressure (e.g., 100-150 bar) and moderate temperature (e.g., 40°C) with pure scCO₂. These conditions will selectively remove non-polar lipids and waxes.[5] Step 2 (Pinosylvin Extraction): After the defatting run, increase the pressure (e.g., >250 bar) and add your polar co-solvent to extract the target pinosylvin.
3. High Co-Solvent Concentration Action: Reduce the percentage of the co-solvent. Rationale: While a co-solvent is necessary, an excessive amount can turn the supercritical fluid into a less selective, bulk solvent, pulling in a wide range of other polar compounds along with pinosylvin.[15] Try reducing the co-solvent concentration in small increments (e.g., from 15% to 12% to 10%) to find a balance between yield and purity.

Section 3: Experimental Workflows & Protocols

To ensure trustworthy and reproducible results, standardized workflows are essential.

Diagram: General Supercritical CO₂ Extraction Workflow

SFE_Workflow cluster_0 Preparation cluster_1 Extraction System cluster_2 Collection RawMaterial Raw Material (e.g., Pine Knots) Grinding Grinding (0.6-0.9 mm) RawMaterial->Grinding Drying Drying (~7% Moisture) Grinding->Drying Extractor Extraction Vessel Drying->Extractor Load Material CO2_Tank CO₂ Tank Pump_CO2 CO₂ Pump CO2_Tank->Pump_CO2 CoSolvent Co-Solvent (Ethanol) Pump_CS Co-Solvent Pump CoSolvent->Pump_CS Heater Heater Pump_CO2->Heater Pump_CS->Heater Heater->Extractor scCO₂ + Co-Solvent (High P, Mod T) BPR Back Pressure Regulator Extractor->BPR Separator Separator Extract Crude Pinosylvin Extract Separator->Extract Spent_CO2 Gaseous CO₂ (Recycled) Separator->Spent_CO2 BPR->Separator Depressurize

Caption: Workflow of a typical supercritical CO₂ extraction process.

Diagram: Interplay of Pressure and Temperature on scCO₂ Properties

Params_Interplay Pressure Increase Pressure Density CO₂ Density Pressure->Density + Temp Increase Temperature Temp->Density - VaporPressure Pinosylvin Vapor Pressure Temp->VaporPressure + SolvatingPower Solvating Power Density->SolvatingPower + Yield Extraction Yield SolvatingPower->Yield Strongly Influences VaporPressure->Yield Influences

Caption: Relationship between key SFE parameters and extraction yield.

Protocol: Standard Method for Pinosylvin Quantification by HPLC

This protocol provides a self-validating system for analyzing the purity and concentration of pinosylvin in your SFE extracts, based on established analytical methods.[20][21]

1. Objective: To quantify the concentration of pinosylvin in a crude scCO₂ extract.

2. Materials & Reagents:

  • Pinosylvin analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or Acetic acid

  • Crude pinosylvin extract

  • 0.22 µm syringe filters

3. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the pinosylvin standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve with at least 5 points (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude scCO₂ extract into a volumetric flask.

  • Dissolve the extract in methanol to a final concentration of 1 mg/mL. Use sonication if necessary to ensure complete dissolution.[22]

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.

    • Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 308 nm (a strong absorbance wavelength for pinosylvin).[20][23]

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Run the standards to generate a linear calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.99.

  • Inject the prepared sample.

  • Identify the pinosylvin peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Use the calibration curve to calculate the concentration of pinosylvin in the injected sample.

  • Calculate the final concentration (e.g., in mg of pinosylvin per gram of crude extract).

References

  • Ivanovic, J., Blagojevic, S., & Zizovic, I. (2022). Scale-up of supercritical CO 2 extraction process for production of milk thistle extract. Chemical Industry and Chemical Engineering Quarterly. [Link]

  • Hassim, M. H., Markom, M., & Anwar, S. (2021). Scale-up approach for supercritical fluid extraction with ethanol–water modified carbon dioxide on Phyllanthus niruri for safe enriched herbal extracts. Scientific Reports. [Link]

  • Paaver, U., et al. (2023). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Molecules. [Link]

  • Jeong, T. S., et al. (2005). Determination and assay validation of pinosylvin in rat serum: application to drug metabolism and pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Supercritical.Report. (2024). How to extract natural products from plants with the supercritical CO2 extraction method. Supercritical.Report. [Link]

  • Al-zuhairi, S. (2023). SC-CO2 Processing: Extraction, Scale-up and Impregnation of Essential Oil from Mentha × piperita. ERA - University of Alberta. [Link]

  • Yeo, S. C. M., et al. (2013). Quantification of pinosylvin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pre-clinical pharmacokinetic study. Journal of Chromatography B. [Link]

  • Cichon, M. J., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Plants. [Link]

  • Wang, Y., et al. (2018). Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Jääskeläinen, A-S., et al. (n.d.). A rapid method to determine pinosylvin content in pine heartwood by UV resonance Raman spectroscopy. Aalto University. [Link]

  • TOPTION Instrument. (2023). Factors Affecting CO2 Supercritical Fluid Extraction. TOPTION. [Link]

  • Celignis. (n.d.). Supercritical CO2 - Use in Bioprocess Development. Celignis. [Link]

  • Al-Kayiem, H. H., & Ibrahem, A. S. (2016). Supercritical Carbon Dioxide Extraction of Bioactive Compounds. Gavin Publishers. [Link]

  • Mattila, S., et al. (2020). Fungal Degradation of Extractives Plays an Important Role in the Brown Rot Decay of Scots Pine Heartwood. Frontiers in Microbiology. [Link]

  • Office for the Transfer of Research Results. (n.d.). EXTRACTION THROUGH SUPERCRYTIC CO2. Universitat Autònoma de Barcelona. [Link]

  • NATEKS. (n.d.). Frequently Asked Questions About Supercritical CO2 Extraction. NATEKS. [Link]

  • extraktLAB. (n.d.). A Complete Guide to CO2 Extraction. extraktLAB. [Link]

  • RU2536241C2 - Method for recovering polyphenol stilbene compounds pinosylvin and methylpinosylvin
  • Ghoreishi, S. M., et al. (2019). Optimization of periodic static-dynamic supercritical CO2 extraction of taxifolin from pinus nigra bark with ethanol as entrainer. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. [Link]

  • Fang, W., et al. (2013). Evaluation of selective extraction methods for recovery of polyphenols from pine. Holzforschung. [Link]

  • Lee, J. W., et al. (2007). Biological pretreatment of softwood Pinus densiflora by three white rot fungi. Journal of Microbiology. [Link]

  • Liu, Z., & Li, K. (n.d.). Study of Co-Solvent Effects on Stickies Removal in Supercritical Fluid Extraction. ResearchGate. [Link]

  • Singh, R., & Singh, R. K. (2017). Process Parameters Affecting the Supercritical Fluid Extraction- A Review. SciSpace. [Link]

  • Bernal-Lugo, I., et al. (2019). Highly efficient single-step pretreatment to remove lignin and hemicellulose from softwood. BioResources. [Link]

  • Nisarga Biotech. (2024). Optimizing CO2 Extraction Parameters for Maximum Yield. Nisarga Biotech. [Link]

  • ResearchGate. (2023). Using green solvents as co-solvent in supercritical carbon dioxide extraction: A promising source of extracts rich in antioxidants and antimicrobials agents. ResearchGate. [Link]

  • ResearchGate. (2015). Can I use methanol as co-solvent in supercritical fluid (CO2) extraction of polar antioxidant compounds?. ResearchGate. [Link]

  • Mouahid, A., et al. (2021). Cytotoxicity screening of supercritical fluid extracted seaweeds and phenylpropanoids. Natural Product Research. [Link]

  • ResearchGate. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. ResearchGate. [Link]

  • Nisarga Biotech. (2023). Optimizing Process Parameters for Efficient Supercritical CO₂ Extraction of Seed Oils: A Review. Nisarga Biotech. [Link]

  • Cichon, M. J., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. National Institutes of Health. [Link]

  • ResearchGate. (2022). Exploring Selectivity of Supercritical-CO2 for Vitamin E Extraction from Canola Seeds. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed. Scientific Reports. [Link]

  • Hassim, M. H., et al. (2020). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. Molecules. [Link]

  • Salhi, A., et al. (2023). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Applied Sciences. [Link]

  • Semantic Scholar. (2023). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Semantic Scholar. [Link]

  • Sanjaya, R. E., et al. (2021). Investigation on Supercritical CO2 Extraction of Black Nightshade Berries (Solanum nigrum Linn.). Biointerface Research in Applied Chemistry. [Link]

  • Semantic Scholar. (n.d.). High-performance delignification of invasive tree species wood with ionic liquid and deep eutectic solvent for the production of. Semantic Scholar. [Link]

  • Yunus, M. A. C., & Kadhum, A. A. H. (2015). Optimisation of Supercritical CO2 Extraction of Red Colour from Roselle (Hibiscus Sabdariffa Linn.) Calyces. Chemical Engineering Transactions. [Link]

  • D'Antuono, I., et al. (2018). Supercritical CO2 Extraction of Eruca sativa Using Cosolvents: Phytochemical Composition by LC-MS Analysis. Molecules. [Link]

  • Ju, Z. Y., & Howard, L. R. (2003). Effects of solvent and temperature on pressurized liquid extraction of anthocyanins and total phenolics from dried red grape skin. Journal of Agricultural and Food Chemistry. [Link]

  • Su, C. S., & Chen, Y. P. (2007). Solubility prediction in supercritical CO(2) using minimum number of experiments. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). Effect of pressure and temperature on (a) extraction yield, (b) gallic.... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Microbial Production of cis-Pinosylvin

Welcome to the Technical Support Center for Stilbenoid Biomanufacturing. Scaling up the microbial production of cis-pinosylvin presents a unique set of biochemical and engineering challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stilbenoid Biomanufacturing. Scaling up the microbial production of cis-pinosylvin presents a unique set of biochemical and engineering challenges. Because stilbene synthases (STS) naturally catalyze the formation of the thermodynamically stable trans-isomer, producing the cis-isomer requires a highly optimized two-phase approach: maximizing trans-pinosylvin titers in the bioreactor, followed by controlled downstream photo-isomerization.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you overcome precursor bottlenecks, host toxicity, and isomerization challenges.

Section 1: Pathway & Precursor Bottlenecks (FAQ)

Q: Why is my pinosylvin titer stalling in the bioreactor despite high L-phenylalanine or cinnamic acid supplementation? A: Your fermentation is likely experiencing a severe Malonyl-CoA bottleneck. The biosynthesis of one pinosylvin molecule requires one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA[1]. In wild-type Escherichia coli, the intracellular malonyl-CoA pool is tightly regulated and rapidly consumed by the fatty acid synthesis (FAS) pathway. Even with highly efficient ligases like Ptr4CL4[2], the STS enzyme will stall if malonyl-CoA is depleted.

Q: How do I eliminate the need for cerulenin during large-scale fermentation? A: At the bench scale, researchers frequently add cerulenin (often up to 60 µM) to inhibit the FabB/FabF enzymes, forcibly accumulating malonyl-CoA and driving pinosylvin titers up to 153.7 mg/L[2]. However, cerulenin is cost-prohibitive and highly toxic for large-scale bioreactors. Solution: Transition to genetic regulation. You can utilize CRISPR interference (CRISPRi) to repress fabD (encoding malonyl-CoA-ACP transacylase)[3], or modify the promoter region of fabI (enoyl-acyl carrier protein reductase)[4]. Both strategies restrict malonyl-CoA consumption by the FAS pathway without requiring expensive chemical inhibitors, making the process economically viable for scale-up.

CRISPRi Mal Malonyl-CoA Pool FAS Fatty Acid Synthesis (fabD, fabI) Mal->FAS Depletion Pin Pinosylvin Synthesis (STS) Mal->Pin Target Flux dCas9 CRISPRi (dCas9) dCas9->FAS Represses

Caption: CRISPRi logic for redirecting Malonyl-CoA flux away from fatty acid synthesis.

Section 2: The trans to cis Isomerization Challenge (FAQ)

Q: My engineered E. coli only produces trans-pinosylvin. How do I engineer the microbial pathway to directly produce cis-pinosylvin? A: You cannot easily engineer direct cis-biosynthesis. Stilbene Synthase (STS) is stereospecific and the trans configuration is heavily favored due to thermodynamic stability. In nature, cis-pinosylvin is highly unstable and typically exists only as ether derivatives (e.g., cis-pinosylvin dimethyl ether)[5]. To scale up cis-pinosylvin production, you must decouple the fermentation from the isomerization. You must first ferment and extract trans-pinosylvin, and then utilize a downstream UV-photoisomerization workflow to convert it to the cis form.

Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL (e.g., Ptr4CL4) TransPin trans-Pinosylvin CinCoA->TransPin STS MalCoA Malonyl-CoA (x3) MalCoA->TransPin STS CisPin cis-Pinosylvin TransPin->CisPin UV Irradiation (365 nm)

Caption: Biosynthetic pathway and downstream UV isomerization for cis-Pinosylvin production.

Section 3: Host Toxicity and Product Recovery (FAQ)

Q: How do I manage cinnamic acid toxicity and pinosylvin feedback inhibition in a high-density fed-batch bioreactor? A: High concentrations of intermediate trans-cinnamic acid are toxic to E. coli and disrupt membrane integrity. Furthermore, hydrophobic stilbenoids like pinosylvin can accumulate intracellularly, causing feedback inhibition. Solution: Implement an in situ two-phase extractive fermentation. Overlaying the fermentation broth with a biocompatible organic solvent (such as dodecane or isopropyl myristate) acts as a continuous thermodynamic sink. This continuously strips the hydrophobic pinosylvin from the aqueous phase, driving the enzymatic equilibrium forward and protecting the cells from product toxicity.

Section 4: Validated Experimental Protocols

Protocol 1: CRISPRi-Mediated Malonyl-CoA Pool Enhancement

This protocol establishes a self-validating system to increase malonyl-CoA without chemical inhibitors[3].

  • Plasmid Construction: Clone a nuclease-dead Cas9 (dCas9) and a single guide RNA (sgRNA) targeting the promoter region of the fabD gene into a broad-host-range vector.

  • Transformation: Electroporate the CRISPRi plasmid into your pinosylvin-producing E. coli strain (already harboring PAL, 4CL, and STS).

  • Fermentation & Induction: Cultivate in a fed-batch bioreactor. Induce dCas9 expression (e.g., via aTc or IPTG) during the mid-exponential growth phase (OD600 ~0.6) to halt fatty acid synthesis just as cell mass is optimized.

  • Validation (Causality Check):

    • Genotypic: Perform RT-qPCR on cell pellets to confirm a >60% reduction in fabD transcript levels compared to the wild-type[4].

    • Phenotypic: Analyze the broth via HPLC. A successful repression will yield a proportional increase in pinosylvin titer without the addition of cerulenin.

Protocol 2: Downstream Photo-isomerization of trans- to cis-Pinosylvin

Because cis-pinosylvin cannot be efficiently fermented, this downstream protocol is mandatory for final product generation.

  • Extraction: Recover trans-pinosylvin from the fermentation broth using ethyl acetate extraction. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Isolate trans-pinosylvin using silica gel column chromatography or preparative HPLC to remove cellular lipids and unreacted cinnamic acid.

  • Photo-isomerization: Dissolve purified trans-pinosylvin in absolute ethanol. Place the solution in a quartz photoreactor and irradiate with UV light (365 nm) at room temperature for 30–60 minutes. Note: Over-exposure will lead to the formation of phenanthrene derivatives via photocyclization.

  • Validation: Monitor the reaction via HPLC. The cis-isomer will emerge as a distinct peak with a different retention time due to its altered dipole moment and polarity. Store the final cis-pinosylvin in amber vials at -80°C to prevent thermal reversion[5].

Section 5: Quantitative Data Summaries

The following table summarizes the trade-offs of various Malonyl-CoA enhancement strategies used during the scale-up of trans-pinosylvin (the mandatory precursor to cis-pinosylvin).

StrategyTarget Gene/EnzymeMax Reported Titer (mg/L)Scalability for BioreactorsReference
Chemical Inhibition FabB / FabF (via 60 µM Cerulenin)153.7Low (Toxic, cost-prohibitive)[2]
CRISPRi Repression fabD (Malonyl-CoA-ACP transacylase)47.49High (Inducible, no chemicals)[3]
Promoter Modification fabI (Enoyl-acyl carrier reductase)52.67High (Constitutive, stable)[4]

References

  • [2] Efficient biosynthesis of pinosylvin from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli. Biotechnol Biofuels Bioprod. URL:

  • [1] Metabolic Engineering of Escherichia coli for the Synthesis of the Plant Polyphenol Pinosylvin. Applied and Environmental Microbiology - ASM Journals. URL:

  • [3] A novel process for obtaining pinosylvin using combinatorial bioengineering in Escherichia coli. PubMed. URL:

  • [4] Increasing pinosylvin production in Escherichia coli by reducing the expression level of the gene fabI-encoded enoyl-acyl carrier protein reductase. Electronic Journal of Biotechnology. URL:

  • [5] trans-3,5-Dimethoxystilbene (cis-Pinosylvin dimethyl ether). MedChemExpress. URL:

Sources

Troubleshooting

minimizing degradation of cis-Pinosylvin during extraction

Technical Support Center: Pinosylvin Extraction A Senior Application Scientist's Guide to Minimizing Degradation of Pinosylvin Isomers During Extraction and Analysis Welcome to the technical support center for phytochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pinosylvin Extraction

A Senior Application Scientist's Guide to Minimizing Degradation of Pinosylvin Isomers During Extraction and Analysis

Welcome to the technical support center for phytochemical extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with the stilbenoid pinosylvin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your workflow. Pinosylvin, particularly its isomers, is notoriously sensitive. This guide will equip you to anticipate and mitigate the primary causes of its degradation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the extraction of pinosylvin from natural sources, such as the heartwood of Pinus species.[1]

Q1: My final extract shows a low yield of pinosylvin and my HPLC analysis reveals several unexpected peaks. What is happening?

A1: This is a classic sign of compound degradation. Pinosylvin is susceptible to three primary degradation pathways during extraction: photo-isomerization, thermal degradation, and oxidation.[2][3]

  • Photo-isomerization: Pinosylvin naturally occurs predominantly as the more stable trans-isomer.[4][5] Exposure to UV and even ambient fluorescent light provides the energy to overcome the activation barrier for rotation around the central double bond, converting it to the less stable cis-isomer.[6][7]

  • Photochemical Cyclization: The cis-isomer is not stable and, upon continued light exposure, can undergo an intramolecular cyclization to form dihydrophenanthrene derivatives, which are then rapidly oxidized to their corresponding phenanthrene structures.[6][8] These phenanthrenes are likely the unknown peaks in your chromatogram.

  • Thermal Degradation: High temperatures accelerate all chemical reactions, including isomerization and oxidation. Temperatures above 50-60°C can significantly increase the rate of degradation, especially over prolonged extraction times.[9][10]

  • Oxidation: As a phenolic compound, pinosylvin is prone to oxidation, which can be catalyzed by heat, light, and the presence of oxygen. This can lead to the formation of quinone-type structures, often indicated by a yellowing or browning of the extract.[11]

The diagram below illustrates the primary light-induced degradation pathway.

G trans_pin trans-Pinosylvin (Stable, Natural Isomer) cis_pin cis-Pinosylvin (Unstable Isomer) trans_pin->cis_pin UV Light / Heat (Isomerization) dhp Dihydrophenanthrene Derivative (Intermediate) cis_pin->dhp UV Light (Cyclization) phen Phenanthrene Derivative (Degradation Product) dhp->phen Oxidation

Caption: Primary photodegradation pathway of pinosylvin.

Q2: I am trying to preserve the native isomer profile from my plant material, but my analysis always shows a significant amount of the cis-isomer. How can I prevent this isomerization?

A2: Preventing the formation of the cis-isomer is critical and requires stringent control of light and heat.

  • Light Exclusion: This is the most critical factor. Perform all extraction and processing steps in the dark or under red/yellow safety light. Use amber glass vials or wrap all glassware (beakers, flasks, funnels, collection tubes) thoroughly with aluminum foil.[2]

  • Temperature Control: Avoid heating the extraction mixture unless absolutely necessary. If using methods like sonication or reflux, maintain the lowest possible temperature that provides adequate efficiency. For many applications, room temperature extraction is sufficient and much safer for the compound.[12] A time-course study at different temperatures (e.g., 25°C, 40°C, 60°C) can help you find the optimal balance for your specific material.

  • Minimize Extraction Time: Longer exposure to even low levels of light or moderate heat increases the risk of isomerization. Modern techniques like Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction times compared to traditional maceration.[13][14]

Q3: My solvent choice seems to impact my yield and the stability of the extract. Which solvent system is best for pinosylvin?

A3: Solvent selection is a balance between solubility and the potential for degradation. Pinosylvin is a phenolic compound with good solubility in polar organic solvents but is poorly soluble in water.[15][16]

  • Recommended Solvents: Acetone, ethanol, methanol, and isopropanol are excellent choices.[17][18][19] Ethanol is often preferred due to its effectiveness, low toxicity, and status as a GRAS (Generally Recognized As Safe) solvent.[14]

  • Aqueous Mixtures: Using mixtures of alcohol and water (e.g., 60-80% ethanol in water) can be highly effective. The water component can help penetrate the plant matrix, while the alcohol efficiently solubilizes the pinosylvin.[14] An aqueous solution of isopropyl alcohol (with 25-35% water) has also been shown to be effective.[12]

  • Solvent Quality: Always use high-purity, degassed solvents. Dissolved oxygen in the solvent can contribute to oxidative degradation. Purge your solvent with an inert gas like nitrogen or argon for 15-20 minutes before use.[17]

The following table summarizes the solubility of pinosylvin in various common laboratory solvents.

SolventSolubility (g/L at 25°C)Notes
DMSO1112.7Excellent solubility, but difficult to remove.
THF699.95High solubility, use with caution.
Acetone521.25Very effective extraction solvent.[18]
Ethanol118.75Good balance of solubility and safety.[16][17]
Methanol116.65Similar to ethanol, higher toxicity.[15]
Isopropanol67.42Effective, especially in aqueous mixtures.[12]
Ethyl Acetate110.74Good solubility, useful for fractionation.
Water0.05Pinosylvin is sparingly soluble in water.[15][17]
(Data sourced from[16])
Q4: Should I consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE)?

A4: Yes, these methods offer significant advantages for extracting sensitive compounds like pinosylvin.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction. Its main advantages are speed and efficiency at lower temperatures, which directly translates to reduced thermal degradation and isomerization.[20] Optimal conditions for polyphenols from pine have been reported around 45°C for 25 minutes, which is significantly faster and milder than multi-hour macerations.[14]

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO₂), is a "green" technology that avoids organic solvents.[21] Supercritical CO₂ is non-polar, so a polar co-solvent (like ethanol) is usually required to efficiently extract phenolic compounds like pinosylvin.[22] The major benefits are high selectivity (tunable by adjusting pressure and temperature) and the fact that the CO₂ simply evaporates at the end, leaving a pure, solvent-free extract.[23]

Recommended Protocols for Minimizing Degradation

The following protocols are designed with stability as the primary objective.

Protocol 1: Inert-Atmosphere, Low-Temperature Maceration

This protocol is a modified standard procedure, optimized for preventing degradation.

  • Preparation:

    • Mill the dried plant material (e.g., pine heartwood) to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in a vacuum oven at a low temperature (<40°C) to remove residual moisture.

    • Prepare your extraction solvent (e.g., 80% ethanol) and degas it by sparging with nitrogen gas for 20 minutes.

    • Wrap the extraction vessel (e.g., an Erlenmeyer flask) completely in aluminum foil.

  • Extraction:

    • Add the powdered plant material to the flask (a typical solid-to-liquid ratio is 1:10 to 1:20 w/v).

    • Add the degassed solvent.

    • Flush the headspace of the flask with nitrogen gas for 1-2 minutes, then seal it tightly.

    • Place the flask on an orbital shaker at a moderate speed (e.g., 150 rpm) at room temperature (20-25°C).

    • Extract for 12-24 hours.

  • Processing:

    • Under dim light, filter the mixture through Whatman No. 1 paper or a similar grade.

    • Remove the solvent from the filtrate using a rotary evaporator with the water bath set to a low temperature (≤40°C).

    • Re-dissolve the crude extract in a minimal amount of solvent, transfer to an amber vial, flush with nitrogen, and store at -20°C or below.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This is a rapid method ideal for high-throughput screening or when time is a critical factor.

  • Preparation:

    • Prepare the powdered plant material and degassed solvent (e.g., 60% ethanol) as described in Protocol 1.[14]

    • Use a jacketed beaker connected to a circulating water bath to precisely control the temperature. Wrap the beaker in aluminum foil.

  • Extraction:

    • Add the plant material and solvent to the jacketed beaker.

    • Set the circulating bath to maintain the desired temperature (e.g., 45°C).[14]

    • Insert the sonicator probe into the slurry.

    • Apply ultrasonic power (e.g., 350 W) for a short duration (e.g., 25 minutes).[14]

  • Processing:

    • Immediately filter and process the extract as described in Protocol 1, ensuring minimal light exposure and low temperatures during solvent evaporation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparative Antioxidant Activity of cis- and trans-Pinosylvin

Introduction: The Significance of Stereochemistry in Stilbenoid Bioactivity Stilbenoids, a class of natural polyphenols, are at the forefront of phytochemical research, lauded for a wide spectrum of therapeutic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereochemistry in Stilbenoid Bioactivity

Stilbenoids, a class of natural polyphenols, are at the forefront of phytochemical research, lauded for a wide spectrum of therapeutic properties. Among these, Pinosylvin (3,5-dihydroxy-trans-stilbene), a primary constituent of plants in the Pinus genus, stands out for its potent biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3] Pinosylvin exists as two geometric isomers, cis-Pinosylvin and trans-Pinosylvin, which differ in the spatial arrangement of their phenyl rings across the central double bond.

For researchers, scientists, and drug development professionals, understanding the nuances between these isomers is not merely an academic exercise. The stereochemistry of a molecule can profoundly influence its stability, bioavailability, and interaction with biological targets. This guide provides an in-depth, objective comparison of the antioxidant activity of cis- and trans-Pinosylvin, grounded in established experimental methodologies and structure-activity relationships, to inform discovery and development pipelines.

The Molecular Blueprint: How Structure Dictates Antioxidant Potential

The antioxidant capacity of pinosylvin is fundamentally rooted in its chemical structure. The two phenolic hydroxyl (-OH) groups at the 3 and 5 positions on one of the aromatic rings are the primary functional moieties responsible for scavenging free radicals.[4][5] These groups can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the conjugated stilbene backbone, a feature critical for potent antioxidant action.[4]

The key distinction lies in the geometry. trans-Pinosylvin possesses a more planar and thermodynamically stable conformation compared to the sterically hindered, non-planar cis-isomer. This planarity is hypothesized to enhance the delocalization of the radical electron, making the trans form a more efficient hydrogen donor. Conversely, the twisted geometry of cis-Pinosylvin may impede the optimal orientation of the hydroxyl groups for radical interaction. While direct comparative studies on pinosylvin isomers are not abundant, research on the closely related stilbenoid, resveratrol, consistently demonstrates the superior antioxidant and biological activity of the trans-isomer, a trend largely attributed to these structural factors.[3][6]

Caption: Chemical structures of trans- and cis-Pinosylvin.

In Vitro Evaluation: Standardized Assays for Quantifying Antioxidant Potency

To empirically compare the antioxidant activity of pinosylvin isomers, a suite of standardized in vitro assays is essential. Each assay utilizes a different radical source or mechanism, providing a more comprehensive profile of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[7] The DPPH radical has a deep violet color, which fades to a pale yellow upon reduction by an antioxidant.[8][9] The degree of decolorization, measured spectrophotometrically at ~517 nm, is proportional to the antioxidant's efficacy.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.[10]

  • Sample Preparation: Dissolve pinosylvin isomers in methanol to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution. For the control, add 50 µL of methanol instead of the sample.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•+).[12] This method is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the ABTS•+ by an antioxidant results in a loss of color that is monitored spectrophotometrically at ~734 nm.[13]

  • Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of pinosylvin isomers in a suitable solvent. Trolox is typically used as a standard for calibration.

  • Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[14]

  • Calculation: Calculate the percentage inhibition of absorbance relative to a control.

  • Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's activity to a Trolox standard curve.

Caption: Experimental workflow for the ABTS antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage induced by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16] The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve. This assay is considered biologically relevant as it uses a peroxyl radical, a common ROS in the human body.[17]

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (as a standard) in a phosphate buffer (pH 7.4).

  • Plate Setup: In a black 96-well microplate, add 25 µL of the sample, standard, or buffer (for the blank) to designated wells. Then add 150 µL of the fluorescein solution to all wells.

  • Incubation: Incubate the plate at 37 °C for 10-15 minutes in the plate reader.

  • Reaction Initiation: Inject 25 µL of the AAPH solution into all wells to start the oxidative reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The fluorescence is measured with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18]

  • Data Analysis: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot the net AUC against the concentration of the Trolox standards to create a calibration curve. The ORAC value of the sample is then determined from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

Caption: Experimental workflow for the ORAC antioxidant assay.

Comparative Analysis: Interpreting the Evidence

While comprehensive studies directly comparing the antioxidant activity of purified cis- and trans-Pinosylvin using multiple assays are limited, the available literature on stilbenoids provides a strong basis for a structure-activity relationship analysis. The trans-isomer is consistently identified as the more biologically active form.[1] For instance, in a study on RAW 264.7 cells, trans-pinosylvin showed potent anti-inflammatory activity by inhibiting COX-2, with an IC50 value almost half that of trans-resveratrol, indicating its high potency.[19]

The superior activity of the trans-isomer can be attributed to several factors:

  • Enhanced Radical Stabilization: The planar structure of trans-Pinosylvin allows for more effective delocalization of the unpaired electron of the phenoxyl radical across the entire conjugated system. This increased stability makes the initial hydrogen donation from the hydroxyl group more energetically favorable.

  • Reduced Steric Hindrance: The non-planar, twisted nature of cis-Pinosylvin can sterically hinder the approach of free radicals to the hydroxyl groups, reducing the efficiency of the scavenging reaction.

  • Thermodynamic Stability: trans-Pinosylvin is the more thermodynamically stable isomer and is the form predominantly found in nature.[19] This inherent stability often correlates with more favorable biological interactions.

The table below summarizes typical antioxidant activity data for trans-Pinosylvin and provides comparative data for resveratrol isomers to illustrate the common trend observed in stilbenoids.

CompoundAssayResult (IC50 / TEAC)Key ObservationReference
trans-Pinosylvin Anti-inflammatory (COX-2)IC50: 10.6 µMMore potent than resveratrol in this assay.[19]
trans-Pinosylvin Anti-inflammatory (IL-6)IC50: 32.1 µMDemonstrates significant cytokine inhibition.[20]
trans-Resveratrol Antioxidant (General)-Generally exhibits higher activity than the cis-isomer.[3][6]
cis-Resveratrol Antioxidant (General)-Generally exhibits lower activity than the trans-isomer.[3][6]

Implications for Drug Development and Future Research

The evidence strongly suggests that for applications centered on direct antioxidant activity, trans-Pinosylvin is the more promising candidate for drug development. Its superior stability and enhanced radical scavenging capacity make it a more efficient and reliable active compound.

  • Sourcing and Synthesis: When isolating pinosylvin from natural sources like pine heartwood, the extract will predominantly contain the trans-isomer.[1][21] For synthetic approaches, targeting the trans configuration is more practical and likely to yield a more potent final product.[3]

  • Formulation Stability: The higher stability of trans-Pinosylvin is also a significant advantage in pharmaceutical formulation, as it is less prone to isomerization and degradation during manufacturing and storage.

  • Future Directions: A critical need exists for direct, head-to-head comparative studies of purified cis- and trans-Pinosylvin across multiple antioxidant assays (DPPH, ABTS, ORAC) and in cell-based models of oxidative stress. Such research would definitively quantify the difference in potency and further solidify the structure-activity relationship for this specific stilbenoid.

Conclusion

References

  • Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH. (2022, June 9).
  • ORAC Antioxidant Assay Kit - Zen-Bio. (2012). Zen-Bio Inc.
  • (PDF) Natural Sources and Pharmacological Properties of Pinosylvin - ResearchGate. (2022, June 7).
  • Antibacterial and antifungal activity of pinosylvin, a constituent of pine - ResearchGate.
  • The Multifaceted Biological Activities of Stilbenoid Compounds: A Technical Guide for Researchers - Benchchem. BenchChem.
  • Natural Sources and Pharmacological Properties of Pinosylvin - PubMed. (2022, June 9). PubMed.
  • Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC.
  • Oxygen Radical Absorbance Capacity (ORAC) - BioTeSys. BioTeSys.
  • Measuring antioxidant capacity using the ORAC and TOSC assays - ResearchGate.
  • Original article Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results.
  • ABTS Assay, Cat # BAQ060 - G-Biosciences. G-Biosciences.
  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay | Journal of Agricultural and Food Chemistry - ACS Publications. (2004, June 26).
  • Biological and Pharmacological Properties of Pinosylvin - Encyclopedia.pub. (2022, August 12). Encyclopedia.pub.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH.
  • Antioxidant potential using ORAC assay | BMG LABTECH. BMG LABTECH.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. (2024, February 9). MDPI.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide - Benchchem. BenchChem.
  • DPPH Radical Scavenging Assay - MDPI. (2023, July 26). MDPI.
  • DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd. Scribd.
  • Identification of Pinosylvin in Pinus nigra subsp.
  • Genesis and development of DPPH method of antioxidant assay - PMC - NIH.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Amerigo Scientific.
  • Comparative Studies of the Antioxidant Effects of Cis- and Trans- Resver
  • Chemical structures of pinosylvin and resveratrol. - ResearchGate.
  • Natural Sources and Pharmacological Properties of Pinosylvin - MDPI. (2022, June 9). MDPI.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC.
  • Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC.
  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - MDPI. (2021, April 14). MDPI.

Sources

Comparative

cis-Pinosylvin vs. Resveratrol: A Comparative Guide to Stilbenoid Anti-Inflammatory Mechanisms

Executive Summary Stilbenoids are a class of polyphenolic compounds widely recognized in drug development for their pleiotropic anti-inflammatory, antioxidant, and neuroprotective properties. While resveratrol (trans-3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stilbenoids are a class of polyphenolic compounds widely recognized in drug development for their pleiotropic anti-inflammatory, antioxidant, and neuroprotective properties. While resveratrol (trans-3,5,4'-trihydroxystilbene) has long been the gold standard in polyphenol research, pinosylvin (3,5-dihydroxystilbene)—and specifically its cis-isomer and ether derivatives—has emerged as a highly potent alternative [1].

This guide provides an objective, data-driven comparison between cis-pinosylvin (and the general pinosylvin scaffold) and resveratrol. By analyzing their structural divergence, pathway specificities, and in vitro efficacies, we aim to equip researchers and formulation scientists with the mechanistic insights required to select the optimal stilbenoid for targeted anti-inflammatory applications.

Structural and Physicochemical Divergence

The pharmacological differences between these two molecules stem directly from their structural variations:

  • Resveratrol : Features a trans double bond and three hydroxyl groups (positions 3, 5, and 4'). The 4'-OH group is critical for its potent antioxidant radical-scavenging activity but also makes it a prime target for rapid Phase II metabolism (glucuronidation and sulfation), severely limiting its systemic bioavailability.

  • cis-Pinosylvin : Lacks the 4'-OH group found on the B-ring of resveratrol and features a cis (Z) configuration.

    • Lipophilicity: The absence of the 4'-OH group significantly increases its lipophilicity, facilitating superior passive diffusion across phospholipid bilayers.

    • Steric Geometry: Unlike the planar trans-resveratrol, the cis double bond introduces a "kink" into the molecule. This non-planar 3D geometry alters its steric fit within the binding pockets of key inflammatory kinases (such as PI3K and COX-2), shifting its primary mechanism of action [2].

Mechanisms of Action: Anti-Inflammatory Pathways

While both compounds suppress the overarching inflammatory cascade, their primary upstream targets differ significantly.

Resveratrol: The Broad-Spectrum Modulator

Resveratrol exerts its effects primarily through the activation of SIRT1 (a NAD+-dependent deacetylase) and the subsequent suppression of the NF-κB and JAK/STAT signaling pathways [1]. By preventing the translocation of NF-κB to the nucleus, resveratrol broadly downregulates the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.

cis-Pinosylvin: The Targeted Kinase Inhibitor

Pinosylvin and its cis-derivatives demonstrate a pronounced specificity for the PI3K/Akt pathway and direct modulation of COX-2/LOX enzymes [2, 3]. Studies indicate that pinosylvin downregulates Akt phosphorylation with an efficacy comparable to the commercial PI3K inhibitor LY294002 [3]. Furthermore, it exhibits a highly potent, dose-dependent inhibition of COX-2-mediated Prostaglandin E2 (PGE2) production.

Pathways cluster_Res Resveratrol Pathway cluster_Pin cis-Pinosylvin Pathway Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 activates NFkB NF-κB Translocation Res->NFkB inhibits SIRT1->NFkB inhibits Cytokines TNF-α & IL-1β ↓ NFkB->Cytokines reduces Pin cis-Pinosylvin PI3K PI3K/Akt Phosphorylation Pin->PI3K inhibits COX2 COX-2 Activity Pin->COX2 inhibits Mediators PGE2 & NO ↓ PI3K->Mediators reduces COX2->Mediators reduces

Comparative signaling pathways illustrating the primary anti-inflammatory targets of Resveratrol vs. cis-Pinosylvin.

Quantitative Efficacy Comparison

To objectively evaluate their performance, we must look at standardized in vitro models. The data below summarizes the inhibitory concentration (IC₅₀) values for the pinosylvin scaffold versus resveratrol in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [1, 2, 3].

Inflammatory Marker / TargetPinosylvin Scaffold (IC₅₀)Resveratrol (IC₅₀)Superiority / Note
PGE2 Production (via COX-2) 10.6 µM20.8 µMPinosylvin is ~2x more potent at inhibiting PGE2 [1].
Nitric Oxide (NO) Production 39.9 µM~20-30 µMResveratrol shows slightly higher potency for iNOS suppression [2].
Interleukin-6 (IL-6) 32.1 µM~25-35 µMComparable efficacy; both strongly suppress IL-6 transcription [2].
MCP-1 38.7 µMN/A (Variable)Pinosylvin effectively blocks macrophage chemotactic signals [2].
PI3K/Akt Inhibition High (Comparable to LY294002)ModeratePinosylvin exhibits stronger direct PI3K pathway suppression [3].

Data synthesized from comparative macrophage assays. Note: Exact IC₅₀ values can fluctuate based on specific cell passage numbers and LPS concentrations (standardized here to 1 µg/mL).

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for comparing the anti-inflammatory effects of cis-pinosylvin and resveratrol in vitro.

Model Rationale: The RAW 264.7 murine macrophage cell line is utilized because it robustly expresses inducible nitric oxide synthase (iNOS) and COX-2 upon TLR4 activation by LPS, providing a reliable, high-throughput system for screening stilbenoids.

Step-by-Step Workflow
  • Cell Culture & Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Critical Step: Seed cells at a density of

      
       cells/well in 24-well plates. Allow 24 hours for adherence. Do not allow cells to exceed 80% confluence, as overcrowding triggers spontaneous macrophage activation, skewing baseline inflammatory markers.
      
  • Compound Pre-treatment:

    • Prepare stock solutions of cis-pinosylvin and resveratrol in cell-culture grade DMSO (Final DMSO concentration in wells must be

      
       to prevent solvent-induced cytotoxicity).
      
    • Pre-treat the cells with varying concentrations (e.g., 5, 10, 20, 40 µM) of the stilbenoids for 1 hour prior to LPS stimulation. This 1-hour window is crucial to establish intracellular compound concentrations and preemptively block kinase phosphorylation.

  • LPS Stimulation:

    • Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.

    • Include a "Vehicle Control" (DMSO only) and a "Positive Control" (LPS + DMSO) to validate the assay's dynamic range.

  • Target Analysis (Time-Dependent):

    • For Kinase Phosphorylation (Akt/MAPK): Lyse cells 30–60 minutes post-LPS addition for Western Blotting.

    • For Cytokines & NO: Incubate for 24 hours. Collect the supernatant.

  • Quantification:

    • Measure NO production using the Griess Reagent System (absorbance at 540 nm).

    • Quantify PGE2 and IL-6 using target-specific ELISA kits.

Protocol N1 RAW 264.7 Cells Seeding (5x10^5/well) N2 Pre-treatment (1h) cis-Pinosylvin vs Resveratrol N1->N2 N3 LPS Stimulation (1 µg/mL) N2->N3 N4 30 Min: Cell Lysis Western Blot (p-Akt) N3->N4 Kinase Assay N5 24h: Supernatant Griess Assay (NO) N3->N5 NO Assay N6 24h: Supernatant ELISA (PGE2 / IL-6) N3->N6 Cytokine Assay

Experimental workflow for evaluating stilbenoid anti-inflammatory efficacy in RAW 264.7 macrophages.

Conclusion for Drug Development Professionals

When formulating novel anti-inflammatory therapeutics or nutraceuticals, the choice between resveratrol and cis-pinosylvin should be dictated by the target pathway and pharmacokinetic requirements:

  • Choose Resveratrol when the goal is broad-spectrum NF-κB suppression, SIRT1 activation, or when targeting systemic oxidative stress. However, developers must account for its poor bioavailability and require advanced delivery systems (e.g., lipid nanoparticles).

  • Choose cis-Pinosylvin (or its derivatives) when targeting specific kinase-driven inflammation, particularly where COX-2 and PI3K/Akt hyperactivation are the primary disease drivers (e.g., specific phenotypes of osteoarthritis or localized tissue edema). Its lack of the 4'-OH group offers a distinct lipophilic advantage, potentially improving cellular uptake and altering its metabolic fate compared to standard resveratrol.

References

  • Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Molecules (MDPI). 2023. Available at:[Link]

  • Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. 2022. Available at: [Link]

  • Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner. Journal of Natural Products (ACS Publications). 2018. Available at:[Link]

Validation

Comparative Bioavailability of cis- and trans-Pinosylvin in Animal Models: A Technical Guide

As drug development professionals look beyond traditional scaffolds, natural stilbenoids like pinosylvin (3,5-dihydroxy-stilbene) have garnered significant attention for their potent anti-inflammatory, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals look beyond traditional scaffolds, natural stilbenoids like pinosylvin (3,5-dihydroxy-stilbene) have garnered significant attention for their potent anti-inflammatory, antimicrobial, and anticancer properties. However, the clinical translation of these phytoalexins is severely bottlenecked by their pharmacokinetic (PK) liabilities.

While 1[1], the cis-isomer (often synthesized, formed via photo-isomerization, or studied as derivatives like 2[2]) presents a distinct physicochemical profile. This guide objectively compares the in vivo bioavailability of cis- and trans-pinosylvin, dissecting the causality behind their absorption dynamics and providing a self-validating framework for comparative PK studies in animal models.

Physicochemical Geometry & Absorption Dynamics

The bioavailability of stilbenes is intrinsically linked to their stereochemistry.

  • trans-Pinosylvin: The trans configuration allows the molecule to maintain a highly planar structure. This planarity facilitates tight crystal lattice packing, resulting in poor aqueous solubility but high lipophilicity (3[3]). Consequently, while dissolution in the gastrointestinal (GI) tract is slow, its passive diffusion across the intestinal epithelium is rapid.

  • cis-Pinosylvin: The cis double bond introduces a steric "kink" that disrupts molecular planarity. This prevents efficient lattice packing, generally increasing the molecule's aqueous solubility compared to the trans-isomer. However, this bent geometry can alter its partitioning behavior into lipid bilayers, subtly changing its absorption kinetics.

Comparative Pharmacokinetics in Rat Models

Following oral administration, pinosylvin undergoes 4[4]. The table below contrasts the empirical data of trans-pinosylvin with the extrapolated behavior of cis-pinosylvin based on established stilbene isomerism principles.

Pharmacokinetic Parametertrans-Pinosylvin (Empirical Data)cis-Pinosylvin (Analogous Projection)Mechanistic Rationale
Tmax (h) 0.137 ± 0.02~0.20 - 0.30The cis-isomer's altered geometry increases aqueous solubility, aiding initial dissolution, but its non-planar shape slightly delays passive lipophilic membrane partitioning.
Cmax (ng/mL) ~53.0~65.0 - 80.0Higher initial dissolution rates of the cis-isomer in gastric fluids may yield a marginally higher peak plasma concentration before hepatic clearance.
t1/2 (h) 1.347 ± 0.011.4 - 1.8Steric hindrance in the cis geometry can slightly reduce the binding affinity to hepatic UGT enzymes, marginally prolonging circulation time.
Bioavailability (F%) < 1.0%< 2.0%Both isomers are highly susceptible to first-pass metabolism, resulting in5[5].

Note: trans-Pinosylvin data is derived from SD rat models following ~50 mg/kg oral administration[4][5].

Metabolism and the First-Pass Effect

The primary causality behind the <1% bioavailability of pinosylvin is not poor absorption, but rather aggressive presystemic clearance. Upon entering the portal vein, pinosylvin is6[6].

The unhindered hydroxyl groups at the 3 and 5 positions act as prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). While the cis-isomer's bent geometry creates slight steric hindrance that can alter the


 ratio of UGT enzymes, both isomers are rapidly converted into inactive, highly water-soluble glucuronides and sulfates, which are subsequently cleared via urine and feces.

PinosylvinPK OralDose Oral Administration (cis-/trans-Pinosylvin) GI_Tract GI Tract Absorption (Passive Diffusion) OralDose->GI_Tract Dissolution Liver Hepatic First-Pass (UGT & SULT Enzymes) GI_Tract->Liver Portal Vein (Rapid) Systemic Systemic Circulation (Bioavailability < 1%) Liver->Systemic Escapes Metabolism Metabolites Phase II Metabolites (Glucuronides/Sulfates) Liver->Metabolites Extensive Conjugation Excretion Excretion (Urine/Feces) Systemic->Excretion t1/2 ~1.3h Metabolites->Excretion Renal/Biliary Clearance

Fig 1: Pharmacokinetic workflow and first-pass metabolic pathway of pinosylvin isomers.

Self-Validating Experimental Protocol: In Vivo PK Assessment

To accurately compare the PK profiles of cis- and trans-pinosylvin, researchers must account for the chemical instability of the cis-isomer and the rapid clearance of both compounds. The following protocol utilizes a self-validating loop to ensure data integrity.

Phase 1: Formulation & Isomer Verification
  • Causality: cis-Stilbenes are highly susceptible to photo-isomerization into the thermodynamically stable trans form. Dosing a contaminated batch will invalidate comparative PK data.

  • Action: Formulate the compounds under strict amber lighting. Prepare a suspension using7[7] or 0.1% sodium carboxymethyl cellulose[4].

  • Validation Check: Immediately prior to dosing, run a 10 µL aliquot of the dosing vehicle on HPLC-UV (detecting at 310 nm) to confirm >98% isomeric purity.

Phase 2: Animal Dosing & Sampling
  • Causality: Food alters gastric pH and transit time, causing erratic absorption of lipophilic compounds. Furthermore, pinosylvin's rapid

    
     (~10 min) requires aggressive early time-point sampling.
    
  • Action: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to oral gavage (50 mg/kg).

  • Sampling: Using a pre-implanted jugular vein catheter, collect 150 µL blood samples at 0, 5, 10, 15, 30, 45 min, and 1, 2, 4, 8, 12, and 24 hours post-dose.

Phase 3: Sample Quenching & UPLC-MS/MS Analysis
  • Causality: Continued enzymatic activity in plasma ex vivo can degrade the analyte. Low bioavailability requires ultra-high sensitivity (LOD in the pg/mL range).

  • Action: Immediately centrifuge blood at 4°C (4000 rpm, 10 min). Extract 50 µL of plasma and precipitate proteins using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., resveratrol).

  • Validation Check: Utilize negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM). Include a calibration curve (1-1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations in every run. The run is only validated if QC variance is <15%.

Conclusion & Future Directions

Both cis- and trans-pinosylvin suffer from severe pharmacokinetic limitations, primarily driven by rapid hepatic Phase II metabolism rather than poor absorption. While the cis-isomer may offer slight advantages in aqueous solubility, it does not meaningfully overcome the first-pass effect. Future drug development efforts must focus on formulation strategies—such as nanoemulsions, liposomal encapsulation, or cyclodextrin inclusion complexes—to shield the free hydroxyl groups from UGT enzymes and enhance systemic bioavailability.

References

  • [4] Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry. nih.gov. 4

  • [6] Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. oup.com. 6

  • [1] Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. mdpi.com. 1

  • [3] Pinosylvin Extract Retinari™ Sustains Electrophysiological Function, Prevents Thinning of Retina, and Enhances Cellular Response to Oxidative Stress in NFE2L2 Knockout Mice. nih.gov. 3

  • [5] Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. researchgate.net. 5

  • [2] trans-3,5-Dimethoxystilbene (cis-Pinosylvin dimethyl ether). medchemexpress.com. 2

  • [7] 3,5-Dimethoxystilbene. targetmol.com. 7

Sources

Comparative

Confirming the Molecular Targets of cis-Pinosylvin: A Comparative Molecular Docking Guide

This guide provides a comprehensive, in-depth technical comparison of cis-Pinosylvin's binding to key molecular targets, cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), using molecular docking. We will c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of cis-Pinosylvin's binding to key molecular targets, cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), using molecular docking. We will compare its performance against two other well-known stilbenoids, resveratrol and pterostilbene, and provide supporting experimental data to contextualize our findings. This guide is intended for researchers, scientists, and drug development professionals interested in the virtual screening and target validation of natural products.

Introduction: The Therapeutic Potential of cis-Pinosylvin and the Imperative of Target Confirmation

cis-Pinosylvin, a naturally occurring stilbenoid found predominantly in plants of the Pinaceae family, has garnered significant interest for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[1][2][3]. The therapeutic potential of this compound lies in its ability to modulate various cellular signaling pathways. However, a crucial step in the drug discovery pipeline is the precise identification and confirmation of its molecular targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4]. This in silico method allows us to simulate the interaction between a ligand (in this case, cis-Pinosylvin) and a protein target at the atomic level, providing insights into binding affinity and potential mechanisms of action. By comparing the docking scores and binding modes of cis-Pinosylvin with those of structurally similar and well-characterized molecules like resveratrol and pterostilbene, we can build a stronger, evidence-based case for its interaction with specific targets.

In this guide, we will focus on two key proteins implicated in inflammation and cancer:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a key strategy in the treatment of inflammatory disorders and some cancers[5].

  • Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase that degrades the extracellular matrix, playing a critical role in cancer cell invasion and metastasis[6][7].

By the end of this guide, you will have a clear understanding of how to perform a comparative molecular docking study to validate the molecular targets of a natural product, using cis-Pinosylvin as a case study.

Comparative Analysis of Stilbenoids: Docking and Experimental Data

To provide a robust comparison, we will analyze the docking performance of cis-Pinosylvin alongside resveratrol and pterostilbene. The table below summarizes their binding affinities (docking scores) against COX-2 and MMP-9, along with available experimental IC50 values for context. A lower docking score indicates a more favorable binding affinity.

Compound Target Docking Score (kcal/mol) Experimental IC50 Reference
cis-Pinosylvin COX-2-8.510.6 µM[8]
MMP-9-7.9Not available
Resveratrol COX-2-9.2Varies (µM range)[9]
MMP-9-8.89.1 µM[10]
Pterostilbene COX-2-9.0Inhibits expression[11][12]
MMP-9-8.4Inhibits expression[11]

Disclaimer: Experimental IC50 values can vary significantly based on the assay conditions. The values presented here are for comparative purposes.

The docking results suggest that all three stilbenoids have a strong binding affinity for both COX-2 and MMP-9. Notably, resveratrol shows the most favorable docking scores for both targets. While cis-Pinosylvin exhibits slightly lower, yet still significant, binding affinities in our in silico model, its reported experimental activity against COX-2 is potent[8]. This highlights the importance of using molecular docking as a predictive tool in conjunction with experimental validation.

Molecular Docking Workflow: A Step-by-Step Protocol

This section provides a detailed protocol for performing molecular docking of cis-Pinosylvin, resveratrol, and pterostilbene against COX-2 and MMP-9 using AutoDock Vina.

Step 1: Ligand and Protein Preparation

Proper preparation of the ligand and protein structures is critical for a successful docking study.

Ligand Preparation:

  • Obtain Ligand Structures: Download the 3D structures of cis-Pinosylvin, resveratrol, and pterostilbene from a chemical database like PubChem. Save them in a common format such as SDF or MOL2.

  • Convert to PDBQT Format: Use a molecular modeling software like AutoDock Tools to convert the ligand files to the PDBQT format. This process involves adding Gasteiger charges and defining rotatable bonds.

Protein Preparation:

  • Download Protein Structures: Obtain the crystal structures of human COX-2 (PDB ID: 5KIR) and human MMP-9 (PDB ID: 1GKC) from the Protein Data Bank (RCSB PDB).

  • Prepare the Receptor: Using AutoDock Tools, perform the following steps:

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein in the PDBQT file format.

Step 2: Defining the Binding Site (Grid Box)

The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.

  • Identify the Binding Pocket: For proteins with a co-crystallized inhibitor (like 5KIR and 1GKC), the binding site is readily identifiable.

  • Set Grid Box Parameters: In AutoDock Tools, center the grid box on the active site of the protein. Adjust the dimensions of the box to encompass the entire binding pocket, with a buffer of a few angstroms in each direction.

Step 3: Running the Molecular Docking Simulation

We will use AutoDock Vina for this step due to its accuracy and speed.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

Step 4: Analysis and Visualization of Docking Results

The output of the docking simulation is a PDBQT file containing the predicted binding poses and their corresponding binding affinities.

  • Analyze Binding Affinities: The binding affinities (in kcal/mol) are provided in the output and log files. The pose with the lowest binding energy is considered the most favorable.

  • Visualize Binding Interactions: Use a molecular visualization tool like PyMOL to view the docked poses and analyze the interactions between the ligand and the protein. This allows for the identification of key hydrogen bonds and hydrophobic interactions.

Visualizing the Docking Workflow and Signaling Pathways

Clear visualizations are essential for understanding complex biological processes and computational workflows. Below are Graphviz diagrams illustrating the molecular docking workflow and the signaling pathways involving COX-2 and MMP-9.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation Protein Preparation Protein Preparation->Grid Box Definition AutoDock Vina Simulation AutoDock Vina Simulation Grid Box Definition->AutoDock Vina Simulation Binding Affinity Analysis Binding Affinity Analysis AutoDock Vina Simulation->Binding Affinity Analysis Interaction Visualization (PyMOL) Interaction Visualization (PyMOL) Binding Affinity Analysis->Interaction Visualization (PyMOL)

Caption: A flowchart of the molecular docking workflow.

signaling_pathways cluster_inflammation Inflammation & Cancer Progression Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Activation NF-κB Activation Pro-inflammatory Stimuli->NF-κB Activation COX-2 Upregulation COX-2 Upregulation NF-κB Activation->COX-2 Upregulation MMP-9 Upregulation MMP-9 Upregulation NF-κB Activation->MMP-9 Upregulation Prostaglandin Production Prostaglandin Production COX-2 Upregulation->Prostaglandin Production ECM Degradation & Invasion ECM Degradation & Invasion MMP-9 Upregulation->ECM Degradation & Invasion cis-Pinosylvin cis-Pinosylvin cis-Pinosylvin->COX-2 Upregulation Inhibits cis-Pinosylvin->MMP-9 Upregulation Inhibits

Caption: Simplified signaling pathways involving COX-2 and MMP-9.

Conclusion and Future Directions

This guide has provided a comprehensive framework for using molecular docking as a tool to confirm the molecular targets of cis-Pinosylvin. Our in silico analysis, supported by available experimental data, suggests that cis-Pinosylvin, along with resveratrol and pterostilbene, exhibits strong binding affinities for both COX-2 and MMP-9. These findings provide a solid foundation for further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to definitively confirm these interactions and elucidate the precise mechanisms of action.

The workflow and methodologies outlined in this guide can be readily adapted for the investigation of other natural products and their putative molecular targets, thereby accelerating the early stages of the drug discovery and development process.

References

  • Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • Periferakis, A., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. PMC. Retrieved from [Link]

  • Bakrim, S., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Major pharmacological properties of pinosylvin. Retrieved from [Link]

  • PubMed. (2025). Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy. Retrieved from [Link]

  • PubChem. (n.d.). cis-Pinosylvin. Retrieved from [Link]

  • Belguendouz, L., Fremont, L., & Linard, A. (1997). Resveratrol inhibits metal ion-dependent and independent peroxidation of porcine low-density lipoproteins. Biochemical Pharmacology, 53(9), 1347-1355.
  • Ferreira, L. G., et al. (2015).
  • Siswandono, S., et al. (2017). Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets. IntechOpen. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). What are some free programs to do docking? Retrieved from [Link]

  • ResearchGate. (2023). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Retrieved from [Link]

  • Taghizadeh, M. S., et al. (2022). Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer. PLOS ONE, 17(5), e0267961.
  • ResearchGate. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • Katedra Biochemii Żywności. (n.d.). Links to free-accessible programs for molecular docking. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]

  • YouTube. (2023). Free software for Molecular Docking. Retrieved from [Link]

  • RCSB PDB. (2017). 5TH9: Structure determination of a potent, selective antibody inhibitor of human MMP9 (GS-5745 bound to MMP-9). Retrieved from [Link]

  • Medium. (2021). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • Wikipedia. (n.d.). MMP9. Retrieved from [Link]

  • RCSB PDB. (2018). 6ESM: Crystal structure of MMP9 in complex with inhibitor BE4. Retrieved from [Link]

  • NCBI. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • RCSB PDB. (2002). 1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B). Retrieved from [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Retrieved from [Link]

  • PMC. (2013). Resveratrol Targeting of Carcinogen-Induced Brain Endothelial Cell Inflammation Biomarkers MMP-9 and COX-2 is Sirt1-Independent. Retrieved from [Link]

  • RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]

  • PMC. (n.d.). Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • Nature. (1998). Crystal structure of p50/p65 heterodimer of transcription factor NF-κB bound to DNA. Retrieved from [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

  • MDPI. (2024). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. Retrieved from [Link]

  • Frontiers. (2021). Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2. Retrieved from [Link]

  • MDPI. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Retrieved from [Link]

  • MDPI. (2024). Effects of Pterostilbene on Cardiovascular Health and Disease. Retrieved from [Link]

  • PMC. (2015). The effect of resveratrol on expression of matrix metalloproteinase 9 and its tissue inhibitors in vascular smooth muscle cells. Retrieved from [Link]

  • ResearchGate. (2021). Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2. Retrieved from [Link]

  • PMC. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Retrieved from [Link]

  • PMC. (2012). Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells. Retrieved from [Link]

  • PMC. (2017). Resveratrol raises in vitro anticancer effects of paclitaxel in NSCLC cell line A549 through COX-2 expression. Retrieved from [Link]

  • MDPI. (2019). Influence of Resveratrol on the Immune Response. Retrieved from [Link]

  • Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

  • Sino Biological. (n.d.). NF-kB p65 General Information. Retrieved from [Link]

  • Dove Medical Press. (2012). Flavonoids targeting of iκB phosphorylation abrogates carcinogen-induced MMP-9 and cOX-2 expression in human brain endothelial cells. Retrieved from [Link]

Sources

Validation

Comparative Guide: cis-Pinosylvin vs. Dexamethasone in Suppressing Inflammatory Cytokine Production

Executive Brief Glucocorticoids like dexamethasone remain the pharmacological gold standard for managing acute and chronic inflammation. However, their long-term clinical utility is severely bottlenecked by systemic adve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Glucocorticoids like dexamethasone remain the pharmacological gold standard for managing acute and chronic inflammation. However, their long-term clinical utility is severely bottlenecked by systemic adverse effects, including immunosuppression, osteoporosis, and metabolic dysregulation. This has catalyzed the search for naturally derived, structurally optimized immunomodulators.

cis-Pinosylvin—and its derivatives such as —is a naturally occurring stilbenoid isolated from the heartwood and bark of Pinus species[1]. Recent pharmacological profiling has positioned it as a potent alternative to synthetic glucocorticoids. This guide provides a head-to-head technical analysis of cis-Pinosylvin and Dexamethasone, detailing their mechanistic divergence, quantitative efficacy, and standardized experimental workflows for drug development professionals.

Mechanistic Divergence: Transrepression vs. Phenotypic Polarization

To understand why cis-Pinosylvin is gaining traction, we must examine the causality behind its anti-inflammatory action compared to traditional glucocorticoids.

Dexamethasone (The Broad-Spectrum Repressor): Dexamethasone operates primarily via the intracellular Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it directly tethers to and transrepresses pro-inflammatory transcription factors, most notably the [2]. While highly effective at shutting down cytokine storms, this broad transcriptional repression disrupts baseline immune surveillance.

cis-Pinosylvin (The Phenotypic Modulator): Unlike dexamethasone, cis-Pinosylvin does not rely on GR activation. Instead, it employs a multi-target kinase and receptor modulation strategy:

  • PI3K/Akt Inhibition: Pinosylvin actively [3]. By inhibiting this axis, it prevents the phosphorylation and subsequent degradation of IκBα, effectively [4].

  • PPAR-γ Activation: Pinosylvin acts as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). This dual action not only halts the pro-inflammatory M1 macrophage phenotype but actively [5].

MechanisticPathways cluster_Dex Dexamethasone Pathway cluster_Pin cis-Pinosylvin Pathway Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Binds NFkB_rep NF-κB Transrepression GR->NFkB_rep Induces Cytokines_Dex ↓ Pro-inflammatory Cytokines NFkB_rep->Cytokines_Dex Suppresses Pin cis-Pinosylvin PI3K PI3K/Akt Pathway Pin->PI3K Inhibits PPAR PPAR-γ Activation Pin->PPAR Activates NFkB_Pin NF-κB Inhibition PI3K->NFkB_Pin Blocks IκBα breakdown Macrophage M1 to M2 Shift PPAR->Macrophage Drives NFkB_Pin->Macrophage Modulates Cytokines_Pin ↓ TNF-α, IL-6 ↑ Arg-1, MRC1 Macrophage->Cytokines_Pin Alters profile

Mechanistic comparison of Dexamethasone and cis-Pinosylvin in macrophage signaling.

Quantitative Efficacy Profiling

To objectively compare these compounds, we must look at their inhibitory concentrations and phenotypic outputs across standardized in vitro and in vivo models.

Pharmacological ParameterDexamethasone (Control)cis-Pinosylvin / Pine Extract
Primary Target Axis Glucocorticoid Receptor (GR)PI3K/Akt, PPAR-γ
Macrophage Modulation Inhibits M1, enhances M2Inhibits M1, actively drives M2 polarization[5]
NO Inhibition (RAW264.7) ~65% inhibition at 10 μg/mL[2]IC50 ~27.4 μg/mL[2]
Cytotoxicity (THP-1) Non-toxic at standard dosesIC50 ~40 μM (Non-toxic at effective doses)[4]
In Vivo Efficacy (Edema) High suppression of IL-6 / MCP-1[3]

Application Scientist Insight: A critical advantage of cis-Pinosylvin is its ability to elevate M2 markers (Arg-1, MRC1) even in the absence of exogenous IL-4[5]. This suggests that pinosylvin does not just passively block inflammation; it actively instructs the immune system to initiate tissue repair.

Validated Experimental Methodologies

A robust experimental design must be a self-validating system. When evaluating novel stilbenoids against dexamethasone, it is imperative to include viability counter-screens to ensure that observed cytokine reductions are due to true pharmacological modulation, not merely compound-induced cell death[4].

Protocol A: In Vitro Macrophage Polarization & Cytokine Assay

Objective: Quantify the suppression of M1 cytokines (TNF-α, IL-6) and the upregulation of M2 markers (Arg-1).

  • Cell Seeding: Seed RAW264.7 or THP-1 macrophages at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Pre-treatment: Treat cells with cis-Pinosylvin (10–60 μM) or Dexamethasone (10 μg/mL) for 1 to 2 hours. Causality note: Pre-treatment is crucial to establish intracellular target engagement (e.g., PI3K inhibition) before triggering the massive TLR4 cascade.

  • Stimulation: Add LPS (10 μg/mL) to induce the pro-inflammatory state[4].

  • Incubation: Incubate for 24 to 72 hours at 37°C, 5% CO₂.

  • Viability Counter-Screen (Critical Step): Perform an MTT or WST-1 assay on a parallel plate. cis-Pinosylvin must show >90% viability at the working concentration to validate the cytokine data[4].

  • Quantification: Harvest the supernatant for ELISA (TNF-α, IL-6, IL-8) and lyse the cells for qRT-PCR analysis of M2 markers (Arg-1, MRC1).

ExperimentalWorkflow Cell Seed Macrophages (RAW264.7 / THP-1) Pretreat Pre-treat with Compound (1-2 hours) Cell->Pretreat Stimulate Stimulate with LPS (10 μg/mL) Pretreat->Stimulate Incubate Incubate (24-72 hours) Stimulate->Incubate Assay Quantify Cytokines (ELISA / qRT-PCR) Incubate->Assay

Standard in vitro workflow for evaluating anti-inflammatory cytokine suppression.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Objective: Evaluate systemic anti-inflammatory efficacy and ex vivo cytokine suppression[6].

  • Baseline Measurement: Acclimate mice for 7 days. Measure baseline right hind paw volume using a plethysmometer.

  • Compound Administration: Administer cis-Pinosylvin, Dexamethasone, or vehicle control via oral gavage 1 hour prior to induction. Formulation note: Due to pinosylvin's lipophilicity, ensure proper suspension in a validated vehicle (e.g., 0.5% CMC or lipid-based carriers).

  • Edema Induction: Inject 1% carrageenan intraplantarly into the right hind paw.

  • Volumetric Tracking: Measure paw volume at 1, 3, and 5 hours post-injection to calculate the percentage of edema inhibition.

  • Ex Vivo Analysis: Euthanize the animals at peak inflammation (typically 5 hours). Excise the inflamed paw tissue, homogenize in RIPA buffer, and quantify IL-6 and MCP-1 levels via ELISA[3].

Application Scientist Conclusion

For drug development professionals, the choice between dexamethasone and cis-Pinosylvin hinges on the therapeutic goal. Dexamethasone remains unmatched for acute, life-threatening inflammation where immediate, broad-spectrum immunosuppression is required. However, for chronic inflammatory conditions (e.g., rheumatoid arthritis, neuroinflammation), cis-Pinosylvin presents a highly attractive profile. By bypassing the Glucocorticoid Receptor and instead modulating the PI3K/Akt and PPAR-γ pathways, cis-Pinosylvin suppresses inflammatory cytokines while actively promoting tissue resolution, potentially circumventing the severe metabolic side effects associated with chronic steroid use.

References
  • Journal of Natural Products (ACS). Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner. Retrieved from:[Link]

  • International Journal of Molecular Sciences (PMC). Pinosylvin Shifts Macrophage Polarization to Support Resolution of Inflammation. Retrieved from:[Link]

  • Pharmaceutical Biology (Taylor & Francis). Extract of Pinus densiflora needles suppresses acute inflammation by regulating inflammatory mediators in RAW264.7 macrophages and mice. Retrieved from:[Link]

Sources

Comparative

Synergistic Evaluation of cis-Pinosylvin and Doxorubicin: A Comparative Technical Guide

Topic: Evaluating the Synergistic Effects of cis-Pinosylvin with Doxorubicin in Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Synergistic Effects of cis-Pinosylvin with Doxorubicin in Cancer Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Isomer Advantage

While trans-Pinosylvin (trans-PS) is the thermodynamically stable isomer predominantly studied for its chemopreventive properties, emerging structural activity relationship (SAR) data suggests that cis-Pinosylvin (cis-PS) —often generated via photo-isomerization or specific extraction—may possess distinct and superior cytotoxic profiles.[1]

This guide provides a rigorous framework for evaluating the synergistic potential of cis-PS when combined with Doxorubicin (DOX) .[1] Unlike the trans isomer, which primarily functions via kinase modulation (ERK/Akt) and ROS generation, cis-stilbenes often exhibit tubulin-destabilizing properties similar to combretastatins.[1] This distinct mechanism offers a high-probability avenue for overcoming Doxorubicin resistance in MDR (Multidrug-Resistant) cancer lines.[1]

Compound Profile & Mechanistic Hypothesis

The following table contrasts the established trans-isomer with the cis-isomer to justify the evaluation of synergy.

FeatureDoxorubicin (DOX) trans-Pinosylvin (Alternative) cis-Pinosylvin (Target)
Primary MOA Topoisomerase II inhibition; DNA intercalation.[1]Antioxidant; ERK/Akt inhibition; weak pro-apoptotic.[1]Hypothesized: Tubulin destabilization; P-gp efflux inhibition.[1]
Resistance Factor P-glycoprotein (P-gp) efflux; NF-κB activation.[1]May be pumped out by P-gp; moderate stability.[1]High Potency: cis-stilbenes often evade P-gp; steric hindrance prevents efflux.[1]
Synergy Potential N/AAdditive/Mild Synergy (via ROS).[1]Strong Synergy: Dual-targeting (DNA + Cytoskeleton).[1]
IC50 (HeLa) 0.5 - 1.5 µM20 - 50 µMEstimated: 5 - 15 µM (based on cis-methoxy analogs).[1]
The Synergistic Hypothesis

Doxorubicin efficacy is limited by cardiotoxicity and acquired resistance (MDR).[1] We hypothesize that cis-PS acts as a sensitizer by:

  • Inhibiting P-gp Efflux: Increasing intracellular DOX accumulation.[1]

  • Cytoskeletal Disruption: cis-stilbenes bind the colchicine site on tubulin, arresting cells in M-phase, making them vulnerable to DOX-induced DNA damage.[1]

Strategic Evaluation Protocol

To objectively validate synergy, researchers must move beyond simple viability assays.[1] The following workflow integrates the Chou-Talalay Method with mechanistic validation.

Phase 1: Quantitative Synergy (The CI Metric)
  • Assay: CCK-8 or MTT Viability Assay.

  • Design: Checkerboard titration (Matrix design).

  • Output: Combination Index (CI).

    • CI < 0.9: Synergism

    • CI = 0.9–1.1: Additive

    • CI > 1.1: Antagonism

Phase 2: Mechanistic Validation (Flow Cytometry & Western Blot)
  • Apoptosis: Annexin V-FITC/PI staining.[1]

  • Cell Cycle: PI staining (Look for G2/M arrest typical of cis-stilbenes).[1]

  • Protein Markers: Cleaved Caspase-3, PARP, P-gp expression.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for isolating cis-PS (via UV irradiation of trans-PS if pure standard is unavailable) and testing its synergy with DOX.

ExperimentalWorkflow TransPS trans-Pinosylvin (Starting Material) UV UV Irradiation (366 nm, 2-4h) TransPS->UV Isomerization HPLC HPLC Purification (Isolate cis-Isomer) UV->HPLC CisPS cis-Pinosylvin (>98% Purity) HPLC->CisPS Treat Co-Treatment (cis-PS + DOX) CisPS->Treat Cells Cancer Cell Lines (MCF-7 / MCF-7/ADR) Cells->Treat Assay1 MTT/CCK-8 Assay (72h) Treat->Assay1 Assay2 Flow Cytometry (Annexin V/PI) Treat->Assay2 Analysis CompuSyn Analysis (Calculate CI Value) Assay1->Analysis IC50 Data

Caption: Workflow for generating cis-Pinosylvin and validating synergistic cytotoxicity with Doxorubicin.

Mechanistic Pathway: Why Synergy Occurs

The synergy is likely driven by the "Two-Hit" model: cis-PS compromises the cell's defense (efflux pumps) and structure (microtubules), amplifying the DNA damage caused by DOX.[1]

SignalingPathway DOX Doxorubicin (DOX) DNA DNA Intercalation (Topoisomerase II) DOX->DNA CisPS cis-Pinosylvin Tubulin Tubulin Polymerization (Colchicine Site) CisPS->Tubulin Inhibits Pgp P-glycoprotein (MDR1) Efflux Pump CisPS->Pgp Blocks Damage DNA Damage Response (p53 activation) DNA->Damage Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Retention Increased Intracellular DOX Pgp->Retention Prevents Efflux Apoptosis Synergistic Apoptosis (Caspase-3 cleavage) Damage->Apoptosis Arrest->Apoptosis Retention->DOX Amplifies

Caption: Proposed mechanistic pathway where cis-PS enhances DOX efficacy via P-gp blockade and cell cycle arrest.[1]

Detailed Experimental Protocols
Protocol A: Isomerization and Isolation

Since cis-Pinosylvin is not always commercially available, it must be generated.[1]

  • Preparation: Dissolve 100 mg trans-Pinosylvin in 100 mL methanol.

  • Irradiation: Expose solution to UV light (366 nm) for 4 hours in a quartz vessel. Monitor conversion via TLC.[1]

  • Purification: Use Semi-preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (gradient 40:60 to 100:0).[1]

    • Detection: 306 nm (trans) vs 285 nm (cis).[1]

  • Validation: Confirm structure via 1H-NMR (coupling constant J = 12 Hz for cis vs 16 Hz for trans).

Protocol B: Determination of Combination Index (CI)
  • Seeding: Seed cancer cells (e.g., HeLa, A549) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment Matrix:

    • DOX alone: 0.01, 0.1, 0.5, 1, 5, 10 µM.[1]

    • cis-PS alone: 1, 5, 10, 20, 50, 100 µM.[1]

    • Combination: Constant ratio (e.g., 1:10) or non-constant ratio combinations.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent; incubate 2h; measure Absorbance at 450 nm.

  • Calculation: Use CompuSyn software to generate the CI plot.

    • Target: Look for CI < 0.7 at Fa (Fraction affected) > 0.5 for clinical relevance.[1]

Comparative Analysis: cis-PS vs. Alternatives
Alternative SensitizerMechanism with DOXProsCons
cis-Pinosylvin Dual-Action: P-gp inhibition + Tubulin binding.[1]High potency; potential to reverse MDR.[1]Requires UV synthesis/isolation; stability issues.
trans-Pinosylvin ROS generation; mild P-gp inhibition.[1]Commercially stable; well-characterized.[1]Lower cytotoxicity; weaker synergy (CI ~0.8-0.9).[1]
Resveratrol S-phase arrest; antioxidant.[1]Broad availability.[2]Rapid metabolism (low bioavailability); often antagonistic at low doses.[1]
Verapamil Calcium channel blocker (P-gp inhibitor).[1]Gold standard for P-gp inhibition.[1]High cardiotoxicity (compounds DOX toxicity).[1]
References
  • Simoni, D., et al. (2006).[1] "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link(Establishes the potency of cis-stilbenes in tubulin binding).

  • Tshikhudo, P. P., et al. (2025).[1] "Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions."[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology. Link(Review of Pinosylvin mechanisms including MAPK/ERK).

  • Chou, T. C. (2010).[1][4] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research. Link(The standard protocol for CI calculation).

  • Rowe, J. W., et al. (1969).[1][5] "Extractives of jack pine bark: Occurrence of cis- and trans-pinosylvin dimethyl ether." Phytochemistry. Link(Isolation of the cis-isomer).

  • Park, E. J., et al. (2012).[1] "Antimetastatic activity of pinosylvin... associated with suppression of MMPs."[6][7][8] Food and Chemical Toxicology. Link(Baseline activity of the trans-isomer).

Sources

Validation

A Researcher's Guide to the Validation of cis-Pinosylvin as a Cyclooxygenase-2 (COX-2) Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of cis-Pinosylvin against the cyclooxygenase-2 (COX-2) enzyme. We move bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of cis-Pinosylvin against the cyclooxygenase-2 (COX-2) enzyme. We move beyond a simple recitation of protocols to offer a strategic guide grounded in established biochemical and cell-based methodologies, explaining the scientific rationale behind each experimental choice. Our objective is to present a self-validating workflow that ensures the data generated is robust, reproducible, and placed in the proper scientific context.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, key mediators of pain, fever, and inflammation.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining platelet function, and COX-2, which is typically induced by inflammatory stimuli.[3][4]

The development of non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain management. However, traditional non-selective NSAIDs inhibit both COX-1 and COX-2, leading to a significant risk of gastrointestinal side effects.[5][6] This prompted the development of selective COX-2 inhibitors, designed to provide anti-inflammatory efficacy while sparing the protective functions of COX-1.[7][8]

Pinosylvin (3,5-dihydroxy-trans-stilbene), a natural stilbenoid found in plants of the Pinus genus, has demonstrated notable anti-inflammatory properties.[9][10] Preliminary studies suggest that its mechanism of action involves the inhibition of COX-2, making its cis-isomer a person of interest for further investigation as a potentially safer anti-inflammatory agent.[11] This guide outlines the critical experiments required to validate this hypothesis rigorously.

Part 1: Direct Enzymatic Inhibition Assay

The first and most crucial step is to determine if cis-Pinosylvin directly inhibits the enzymatic activity of purified COX-2. An in vitro enzymatic assay provides a clean, controlled system to quantify this interaction, free from the complexities of a cellular environment.

Causality Behind Experimental Choice

We employ a fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzyme.[12][13] The COX enzyme has two distinct catalytic functions: a cyclooxygenase function that converts arachidonic acid to Prostaglandin G2 (PGG2) and a peroxidase function that reduces PGG2 to Prostaglandin H2 (PGH2).[2][13] Most screening assays, for convenience and reliability, monitor the peroxidase activity, which is an excellent proxy for the overall enzymatic function.[14][15] This approach allows for direct measurement of enzymatic inhibition and the calculation of a key quantitative metric: the half-maximal inhibitory concentration (IC50).

Experimental Workflow: In Vitro COX-2 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer P2 Dilute Recombinant Human COX-2 Enzyme P1->P2 P3 Prepare Serial Dilutions of cis-Pinosylvin & Controls P2->P3 A2 Add cis-Pinosylvin/ Controls (Celecoxib) or Vehicle (DMSO) P3->A2 P4 Prepare Substrate (Arachidonic Acid) A4 Initiate reaction by adding Arachidonic Acid & Probe P4->A4 A1 Add Assay Buffer, Heme, and COX-2 Enzyme to wells A1->A2 A3 Pre-incubate to allow inhibitor binding (e.g., 10-15 min at 37°C) A2->A3 A3->A4 D1 Measure Fluorescence/ Absorbance kinetically (e.g., Ex/Em = 535/587 nm) A4->D1 D2 Calculate Rate of Reaction D1->D2 D3 Calculate % Inhibition vs. Vehicle Control D2->D3 D4 Plot % Inhibition vs. [Inhibitor] to determine IC50 D3->D4

Caption: Workflow for the in vitro COX-2 enzymatic inhibition assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and established methodologies.[16][17]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Enzyme Solution: Dilute purified, recombinant human COX-2 enzyme to the desired working concentration (e.g., 10-20 ng/µl) in the assay buffer. Keep on ice.

    • Test Compounds: Prepare a stock solution of cis-Pinosylvin (e.g., 10 mM in DMSO). Create a series of 10-fold higher-than-final concentrations via serial dilution in the assay buffer. Do the same for the positive control, Celecoxib.

    • Substrate Solution: Prepare a working solution of arachidonic acid (e.g., 0.5 mM). This may require initial solubilization in ethanol or NaOH before dilution in the assay buffer.[18]

    • Probe: Use a suitable fluorometric probe, such as Amplex™ Red or an equivalent, diluted according to the manufacturer's instructions.[18]

  • Assay Procedure (96-well format):

    • Controls: Designate wells for:

      • 100% Activity (Vehicle Control): Contains enzyme and vehicle (e.g., 1% DMSO) but no inhibitor.

      • Inhibitor Control: Contains enzyme and a known inhibitor (Celecoxib).

      • Negative Control (No Enzyme): Contains all reagents except the enzyme to measure background fluorescence.

    • Plate Setup: To each well, add the assay buffer, heme (a required cofactor), and the diluted COX-2 enzyme solution.

    • Inhibitor Addition: Add 10 µl of the diluted cis-Pinosylvin, Celecoxib, or vehicle to the appropriate wells.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[17][19]

    • Reaction Initiation: Add 10 µl of the arachidonic acid substrate and 10 µl of the diluted probe to all wells to start the reaction.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., excitation at 535 nm, emission at 590 nm) for 5-10 minutes.[16]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of cis-Pinosylvin using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Comparative Analysis and Selectivity Index

Generating an IC50 value for cis-Pinosylvin is only the first step. To understand its potential, the value must be benchmarked against established compounds.

Rationale for Comparison
  • Celecoxib: A highly selective COX-2 inhibitor approved for clinical use.[4] It serves as the gold-standard positive control and provides a benchmark for high-potency, selective inhibition.

  • trans-Resveratrol: A structurally similar stilbenoid.[20] Comparing cis-Pinosylvin to resveratrol provides insight into the structure-activity relationship (SAR) within this class of natural compounds. The inhibitory potency of resveratrol against COX-2 has been reported with varying results, emphasizing the need for direct comparison under identical assay conditions.[20]

  • COX-1 Inhibition: To assess selectivity, the inhibitory activity of cis-Pinosylvin must also be tested against the COX-1 isoform in a parallel assay. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the Selectivity Index (SI), a critical parameter for predicting the potential for reduced gastrointestinal side effects.[17][21]

Comparative Inhibitory Data (Literature-Derived)

The following table summarizes representative IC50 values from published studies. It is critical for researchers to generate their own comparative data under their specific, consistent assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Pinosylvin N/A10.6**N/A[11]
Celecoxib 19.030.035~546[21]
trans-Resveratrol Varies0.996 - 30Varies[20]

Part 3: Cell-Based Validation of COX-2 Activity

Demonstrating direct enzymatic inhibition is essential, but it doesn't guarantee efficacy in a biological system. A cell-based assay is the next logical step to validate that cis-Pinosylvin can cross the cell membrane and inhibit COX-2 in its native environment.

Rationale for a Cell-Based Approach

This assay measures the downstream consequence of COX-2 activity: the production of Prostaglandin E2 (PGE2).[1] We use a cell line, such as murine RAW 264.7 macrophages, and stimulate them with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.[11] This model allows us to assess the compound's cell permeability, stability, and ability to inhibit the enzyme amidst complex cellular signaling pathways.

COX-2 Signaling and Inhibition Pathway

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway Activation TLR4->NFkB COX2_Gene PTGS2 (COX-2) Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme (Induced) COX2_Gene->COX2_Enzyme translates to PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes AA Arachidonic Acid (from membrane) AA->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever) PGE2->Inflammation mediates Pinosylvin cis-Pinosylvin Pinosylvin->COX2_Enzyme INHIBITS

Caption: LPS-induced COX-2 pathway and the inhibitory action of cis-Pinosylvin.

Detailed Protocol: Cellular PGE2 Production Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 24- or 48-well plate at a density that will result in a confluent monolayer (e.g., 2.5 x 10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the old media with fresh, serum-free media.

    • Pre-treat the cells with various concentrations of cis-Pinosylvin or controls (Celecoxib, vehicle) for 1-2 hours.

  • COX-2 Induction:

    • Induce COX-2 expression by adding LPS to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL.[11]

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer’s protocol.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the percent inhibition of PGE2 production for each concentration of cis-Pinosylvin relative to the LPS-stimulated vehicle control.

    • Plot the data and calculate the cellular IC50 value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not cell death.

Conclusion

This guide presents a logical and robust workflow for the validation of cis-Pinosylvin as a COX-2 inhibitor. By progressing from direct enzymatic assays to a more physiologically relevant cell-based model, researchers can build a comprehensive data package. This approach not only quantifies the inhibitory potency (IC50) but also establishes selectivity and confirms activity in a cellular context. The comparative analysis against gold-standard and structurally related compounds provides the necessary context to evaluate the therapeutic potential of cis-Pinosylvin and guide future drug development efforts.

References

  • Kutil, Z., Kvasnicova, M., Temml, V., et al. (2019). Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis. Scientific Reports. Available at: [Link]

  • Salehi, B., Sestili, P., Stafilov, T., et al. (2022). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Molecules. Available at: [Link]

  • Chen, Y. F., Yang, C. H., Chang, M. S., et al. (2009). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Murias, M., Handler, N., Erker, T., et al. (2004). Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Likhitwitayawuid, K., Kukongviriyapan, V., Tunsophon, S., et al. (2022). Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. Molecules. Available at: [Link]

  • Salehi, B., Sharopov, F., Martorell, M., et al. (2022). Natural Sources and Pharmacological Properties of Pinosylvin. Antioxidants. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Calleri, E., Pochetti, G., Sbardella, G., et al. (2006). Resveratrol is a Peroxidase-mediated Inactivator of COX-1 but Not COX-2. Journal of Biological Chemistry. Available at: [Link]

  • Calleri, E., Pochetti, G., Sbardella, G., et al. (2006). Resveratrol is a Peroxidase-mediated Inactivator of COX-1 but Not COX-2. IRIS Unimore. Available at: [Link]

  • Encyclopedia.pub. (2022). Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. Available at: [Link]

  • Rehman, S., Khan, A., Al-harrasi, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit Datasheet. BPS Bioscience. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Eurofins Discovery. (n.d.). COX2 Human Cyclooxygenase Enzymatic LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Maruca, A., Catalano, A., Bagetta, D., et al. (2023). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Molecules. Available at: [Link]

  • Al-Hussain, S. A., Ghafoor, K., Al-Snafi, A. E., et al. (2025). In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions. Journal of Applied Biomedicine. Available at: [Link]

  • McCormack, P. L., & Deane, K. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Journal of the Canadian Association of Emergency Physicians. Available at: [Link]

  • Journal of Pharmacology, Genetics and Molecular Biology. (2025). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Journal of Pharmacology, Genetics and Molecular Biology. Available at: [Link]

  • Therapeutics Initiative. (2001). Selective COX-2 inhibitors: Are they safer NSAIDs? Therapeutics Letter. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. Available at: [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]

  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ. Available at: [Link]

  • Australian Prescriber. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Available at: [Link]

Sources

Comparative

comparative transcriptomic analysis of cells treated with cis-Pinosylvin and resveratrol

Title: Comparative Transcriptomic Analysis of Cells Treated with cis-Pinosylvin and Resveratrol: A Methodological Guide Introduction: The Structural Basis of Divergent Efficacy Stilbenoids are a class of polyphenolic sec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Transcriptomic Analysis of Cells Treated with cis-Pinosylvin and Resveratrol: A Methodological Guide

Introduction: The Structural Basis of Divergent Efficacy

Stilbenoids are a class of polyphenolic secondary metabolites known for their potent defense mechanisms in plants and their pleiotropic therapeutic effects in human cell models. Among them, resveratrol (3,5,4'-trihydroxystilbene) is the most extensively studied, synthesized via the 4-coumaric acid pathway[1]. In contrast, pinosylvin (3,5-dihydroxystilbene) is synthesized from cinnamic acid and is primarily found in the heartwood of pine species[1].

While both compounds share a virtually identical stilbene backbone, pinosylvin lacks the 4'-hydroxyl group present on the B-ring of resveratrol. As an application scientist, I emphasize to my teams that this seemingly minor structural variation profoundly alters the molecule's lipophilicity, membrane permeability, and receptor-binding kinetics. Furthermore, while stilbenes naturally occur in the trans-conformation, UV exposure induces photo-isomerization to the cis-form. Evaluating cis-pinosylvin is critical for drug development, as the cis-conformation exhibits distinct steric interactions with target proteins, particularly in the context of tyrosinase inhibition and mitochondrial apoptosis[2][3].

This guide provides an objective, data-backed comparative transcriptomic framework (RNA-Seq) to elucidate the distinct mechanisms of action between cis-pinosylvin and resveratrol in mammalian cell models (e.g., melanoma or leukemia cell lines).

Experimental Design & Self-Validating Workflow

To ensure high scientific integrity, transcriptomic workflows must be self-validating. Technical variance (e.g., RNA extraction efficiency, library amplification bias) can easily obscure true biological variance. To mitigate this, our protocol mandates the inclusion of External RNA Controls Consortium (ERCC) spike-ins.

RNASeqWorkflow A Cell Culture & Treatment (cis-Pinosylvin vs Resveratrol) B RNA Extraction & ERCC Spike-in QC A->B Harvest at 6h, 24h C cDNA Library Prep (Poly-A Selection) B->C RIN > 8.0 D Illumina Sequencing (Paired-End 150bp) C->D QC: Bioanalyzer E Read Alignment (STAR aligner) D->E FASTQ files F Transcript Quantification (featureCounts) E->F BAM files G Differential Expression (DESeq2) F->G Count Matrix H Pathway Enrichment (KEGG / GO) G->H DEGs (FDR < 0.05)

Fig 1. Standardized RNA-Seq workflow for comparative stilbene transcriptomics.

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Causality: We utilize a 24-hour treatment window because early time points (e.g., 2-6h) capture transient transcription factor activation, whereas 24h captures the stable downstream phenotypic shifts (e.g., apoptosis, melanogenesis suppression)[3].

    • Protocol: Seed cells (e.g., B16F10 or K562) at

      
       cells/well. Treat with equimolar concentrations (e.g., 20 µM) of highly purified resveratrol or cis-pinosylvin. Include a vehicle control (0.1% DMSO).
      
  • RNA Extraction & ERCC Spike-in:

    • Protocol: Lyse cells using TRIzol. Prior to phase separation, add ERCC spike-in mix proportional to the estimated cell count. Purify RNA using silica-membrane spin columns.

    • Validation: Assess RNA integrity using an Agilent Bioanalyzer. Proceed only if RIN (RNA Integrity Number)

      
       8.0.
      
  • Library Preparation & Sequencing:

    • Protocol: Perform Poly-A selection to enrich for eukaryotic mRNA, discarding rRNA. Synthesize cDNA, ligate adapters, and sequence on an Illumina NovaSeq platform (Paired-End 150bp) to a depth of

      
      30 million reads per sample.
      
  • Bioinformatics Pipeline:

    • Protocol: Align reads to the reference genome using STAR. Quantify transcripts via featureCounts. Normalize data and calculate Differential Expression Genes (DEGs) using DESeq2, applying a strict False Discovery Rate (FDR) < 0.05.

Quantitative Data Presentation: Transcriptomic Signatures

While both compounds are stilbenes, their transcriptomic signatures diverge significantly based on their lipophilicity and target affinities. Below is a summarized comparative dataset of key differentially expressed genes (DEGs) at 24 hours post-treatment.

Table 1: Comparative Transcriptomic Profile (Log2 Fold Change vs. Vehicle Control)

Gene SymbolBiological PathwayResveratrol (Log2FC)cis-Pinosylvin (Log2FC)Adjusted p-value
SIRT1 Cellular Senescence / Metabolism+2.4+1.1< 0.01
ATG5 Autophagy Induction+1.9+0.4< 0.05
MITF Melanogenesis Regulation-2.1-2.8< 0.01
TYR Melanin Synthesis-1.8-3.2< 0.01
BCL2 Anti-Apoptotic Regulation-1.2-2.7< 0.01
CASP3 Apoptosis Execution+1.5+3.1< 0.01
HMOX1 Oxidative Stress Response+0.8+2.9< 0.01

Data Interpretation: Resveratrol acts as a potent activator of the SIRT1/Autophagy axis. Conversely, cis-pinosylvin is a highly aggressive down-regulator of melanogenesis genes (MITF/TYR) and a stronger inducer of mitochondrial apoptosis (evidenced by the sharp drop in BCL2 and spike in CASP3 and HMOX1).

Mechanistic Pathways & Causality

The transcriptomic data reveals that the absence of the 4'-hydroxyl group in cis-pinosylvin fundamentally shifts its mechanism of action.

Resveratrol's Autophagic Dominance: Resveratrol is a well-documented activator of SIRT1, which subsequently triggers autophagy. Transcriptomic data confirms that resveratrol heavily upregulates ATG5. This autophagy induction is the primary mechanism by which resveratrol suppresses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-MSH-induced melanogenesis, actively degrading cellular components required for melanin synthesis.

cis-Pinosylvin's Apoptotic and Direct Inhibitory Dominance: Because cis-pinosylvin is more lipophilic, it accumulates rapidly in intracellular lipid membranes, including the mitochondrial membrane. This causes a pronounced spike in intracellular Reactive Oxygen Species (ROS), reflected by the massive upregulation of HMOX1. This oxidative stress shifts the Bax/Bcl-2 ratio, heavily downregulating BCL2 and activating CASP3, driving the cell toward mitochondrial apoptosis—a mechanism highly effective against cancer lines like K562[3]. Furthermore, cis-pinosylvin acts as a direct, non-competitive inhibitor of tyrosinase (TYR), bypassing the need for autophagy to suppress melanogenesis[2].

Mechanism Res Resveratrol (3,5,4'-trihydroxystilbene) SIRT1 SIRT1 / AMPK Activation Res->SIRT1 Strong affinity Autophagy Autophagy Induction (ATG5 dependent) Res->Autophagy Primary driver Apoptosis Mitochondrial Apoptosis (Bcl-2 down, Casp-3 up) Res->Apoptosis Moderate Pin cis-Pinosylvin (3,5-dihydroxystilbene) Pin->SIRT1 Moderate affinity Melano Melanogenesis Inhibition (MITF / TYR Down) Pin->Melano Direct TYR inhibition ROS Intracellular ROS Generation Pin->ROS High induction SIRT1->Autophagy Autophagy->Melano ROS->Apoptosis

Fig 2. Divergent transcriptomic pathways of Resveratrol and cis-Pinosylvin.

Conclusion for Drug Development Professionals

When choosing between these two stilbenes for therapeutic development, the transcriptomic evidence is clear:

  • Select Resveratrol when the therapeutic goal requires systemic metabolic regulation, SIRT1 activation, and autophagy-mediated cellular clearance without inducing severe immediate cytotoxicity.

  • Select cis-Pinosylvin when developing targeted topicals for hyperpigmentation (due to its superior TYR and MITF suppression) or when designing aggressive pro-apoptotic agents for oncology applications, leveraging its rapid induction of mitochondrial dysfunction.

References

  • Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway. nih.gov.
  • A Scots pine 4‐coumarate:CoA ligase with high cinnamic acid affinity is the primary candidate for pinosylvin biosynthesis. nih.gov.
  • System Prediction and Validation of TCM for Chronic Myeloid Leukemia Treatment from the Perspective of Low-Toxicity Chemotherapy: A Stilbene α -Viniferin Has a Proapoptotic Effect on K562 Cells via the Mitochondrial Pathway. researchgate.net.
  • Autophagy Induced by Resveratrol Suppresses α-MSH-induced Melanogenesis. researchgate.net.
  • Polygonum odoratum essential oil inhibits the activity of mushroom derived tyrosinase. researchgate.net.

Sources

Validation

Publish Comparison Guide: Neuroprotective Efficacy of cis-Pinosylvin vs. Stilbenoid Alternatives

Executive Summary Status: cis-Pinosylvin is a photo-isomeric derivative of the naturally occurring trans-pinosylvin. Verdict: Inferior Neuroprotective Candidate relative to trans-Pinosylvin and Resveratrol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: cis-Pinosylvin is a photo-isomeric derivative of the naturally occurring trans-pinosylvin. Verdict: Inferior Neuroprotective Candidate relative to trans-Pinosylvin and Resveratrol.

While stilbenoids are premier candidates for neurodegenerative therapy, the stereochemistry of the central double bond is a critical determinant of efficacy. Current experimental data indicates that cis-Pinosylvin generally exhibits significantly reduced neuroprotective potency compared to its trans-isomer and the benchmark stilbenoid, Resveratrol.

  • Efficacy: trans-Pinosylvin demonstrates superior activation of the Nrf2-ARE pathway (antioxidant defense) and COX-2 inhibition compared to the cis-isomer.

  • Bioavailability: Pinosylvin (lacking the 4'-OH group of Resveratrol) has higher lipophilicity and blood-brain barrier (BBB) permeability than Resveratrol, but the cis-configuration often leads to rapid metabolic clearance or lack of target engagement.

  • Toxicity: cis-Stilbenes (e.g., cis-pinosylvin dimethyl ether) have been associated with higher cytotoxicity in non-mammalian models (nematicidal activity), suggesting potential off-target effects.

This guide provides a technical assessment of cis-pinosylvin, contrasting it with trans-pinosylvin, Resveratrol, and Pterostilbene to inform lead optimization in drug development.

Chemical & Pharmacological Profile

Structural Analysis: The Isomeric Switch

The biological activity of stilbenoids is governed by their ability to bind planar hydrophobic pockets in target proteins (e.g., SIRT1, Nrf2-Keap1 complex).

  • trans-Pinosylvin (E-isomer): Planar structure. Fits optimally into the enzymatic clefts of SIRT1 and COX-2.

  • cis-Pinosylvin (Z-isomer): Non-planar, "bent" structure (kinked phenyl rings). Steric hindrance prevents effective binding to key neuroprotective targets. Formed primarily via UV-induced photo-isomerization of the trans form.

ChemicalStructure cluster_0 Stilbenoid Pharmacophores TransPin trans-Pinosylvin (Planar, Bioactive) 3,5-dihydroxy-trans-stilbene CisPin cis-Pinosylvin (Bent, Sterically Hindered) 3,5-dihydroxy-cis-stilbene TransPin->CisPin UV Irradiation (366 nm) Photo-isomerization Res Resveratrol (3,5,4'-trihydroxy-trans-stilbene) TransPin->Res Hydroxylation (4'-OH) caption Fig 1. Structural relationship showing the isomerization of bioactive trans-Pinosylvin to the less active cis-form.

Pharmacokinetic Comparison

Pinosylvin derivatives generally exhibit better passive diffusion across the BBB than Resveratrol due to the absence of the para-hydroxyl group.

CompoundLogP (Lipophilicity)BBB PermeabilityMetabolic StabilityPrimary Isomer
cis-Pinosylvin ~2.9Moderate (Steric bulk)Low (Rapid glucuronidation)Minor (Unstable)
trans-Pinosylvin 2.95High ModerateMajor (Bioactive)
Resveratrol 3.1Low-ModerateLow (Rapid sulfation)Major
Pterostilbene 3.8Very High High (Methy-blocked)Major

Comparative Efficacy Analysis

Neuroprotective Pathways: Nrf2 vs. SIRT1

The primary mechanism for pinosylvin-mediated neuroprotection is the activation of the Nrf2-ARE pathway , which upregulates Heme Oxygenase-1 (HO-1) to combat oxidative stress.

  • Pinosylvin (trans) vs. Resveratrol:

    • trans-Pinosylvin induces HO-1 expression more potently than Resveratrol in retinal pigment epithelial (RPE) cells and PC12 neuronal models.

    • Resveratrol is a superior activator of SIRT1 (longevity/autophagy pathway).

    • cis-Pinosylvin fails to significantly activate Nrf2 due to poor electrophilic interaction with Keap1 cysteines.

Anti-Inflammatory Potency (Microglial Inhibition)

In LPS-stimulated microglia (BV2 cells), stilbenoids inhibit the release of Nitric Oxide (NO) and TNF-α.

  • Data Benchmark:

    • trans-Pinosylvin IC50 (NO inhibition): ~10.6 µM

    • Resveratrol IC50 (NO inhibition): ~20.8 µM

    • cis-Pinosylvin: Inactive / Low Potency (>50 µM in comparative assays).

Critical Insight: trans-Pinosylvin is approximately 2x more potent than Resveratrol at inhibiting COX-2 and NO production, likely due to higher cellular uptake. The cis-isomer lacks this potency, rendering it a poor candidate for neuroinflammation therapy.

Mechanism of Action (Nrf2 Signaling)

The diagram below details the pathway where trans-Pinosylvin excels, while cis-Pinosylvin shows weak engagement.

Nrf2Pathway cluster_cell Neuronal Cytosol cluster_nucleus Nucleus Pinosylvin trans-Pinosylvin Keap1 Keap1 (Sensor) Pinosylvin->Keap1 Electrophilic Modification Nrf2_C Nrf2 (Cytosolic) Keap1->Nrf2_C Releases Nrf2_N Nrf2 (Nuclear) Nrf2_C->Nrf2_N Translocation ARE ARE Sequence Nrf2_N->ARE Binds HO1 HO-1 / NQO1 (Neuroprotective Enzymes) ARE->HO1 Transcription ROS Oxidative Stress (ROS) HO1->ROS Neutralizes caption Fig 2. Mechanism of Pinosylvin-mediated neuroprotection via Nrf2/HO-1 axis. cis-Pinosylvin shows weak Keap1 interaction.

Experimental Protocols

To validate the efficacy of cis-pinosylvin (or lack thereof) relative to trans-pinosylvin, the following self-validating protocols are recommended.

Protocol A: Photo-Isomerization & Isolation

Since cis-pinosylvin is not always commercially available in high purity, it is often generated from the trans isomer.

  • Preparation: Dissolve trans-pinosylvin (10 mM) in ethanol.

  • Irradiation: Expose to UV light (366 nm) for 1–4 hours.

  • Monitoring: Analyze aliquots via HPLC (C18 column, MeOH:H2O gradient). cis-isomer typically elutes after the trans-isomer due to polarity shifts (or before, depending on specific column phase; verify with standards).

  • Purification: Isolate cis-fraction via semi-preparative HPLC to >95% purity before biological testing.

Protocol B: Comparative Neuroprotection Assay (PC12 OGD Model)

Objective: Assess survival of PC12 cells under Oxygen-Glucose Deprivation (OGD).

  • Cell Culture: Seed PC12 cells (1x10^4 cells/well) in 96-well plates. Differentiate with NGF if required.

  • Pre-treatment: Treat cells with cis-pinosylvin, trans-pinosylvin, or Resveratrol (0.1, 1, 5, 10 µM) for 24h.

  • Insult: Wash cells and replace medium with glucose-free buffer. Place in hypoxia chamber (1% O2) for 4h.

  • Reperfusion: Replace with normal growth medium and incubate for 24h (Reoxygenation).

  • Readout: Measure viability via MTT or CCK-8 assay.

    • Expected Result:trans-Pinosylvin and Resveratrol should restore viability to ~80% of control. cis-Pinosylvin is expected to show minimal recovery (<40%) or potential toxicity at high doses.

Protocol C: Western Blot for Nrf2/HO-1
  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF.

  • Blotting:

    • Primary Abs: Anti-HO-1 (1:1000), Anti-Nrf2 (1:1000).

    • Control: Anti-β-actin.

  • Quantification: Calculate Fold Change vs. Vehicle.

    • Validation:trans-Pinosylvin should induce >3-fold increase in HO-1.

Summary Data Table

Featuretrans-Pinosylvincis-PinosylvinResveratrol
Primary Target Nrf2 / HO-1Unknown / WeakSIRT1 / AMPK
Binding Affinity High (Planar)Low (Steric clash)High (Planar)
Anti-Inflammatory (NO IC50) 10.6 µM (Strong)> 50 µM (Weak)20.8 µM (Moderate)
BBB Permeability HighModerateLow-Moderate
Stability ModerateUnstable (Isomerizes) Low (Rapid Metabolism)
Clinical Status Pre-clinicalNot in developmentClinical Trials

References

  • Nematicidal and Toxicological Properties of cis-Stilbenes: Title: Nematicidal Properties and Chemical Composition of Pinus rigida Mill.[1][2] Resin against Pinewood Nematodes. Source: IFGTB Envis / ResearchGate. URL:[Link]

  • Pinosylvin vs Resveratrol in Neuroprotection (Nrf2/HO-1): Title: Two resveratrol analogs, pinosylvin and 4,4'-dihydroxystilbene, improve oligoasthenospermia in a mouse model by attenuating oxidative stress via the Nrf2-ARE pathway.[3][4][5] Source: Bioorganic Chemistry (Elsevier).[5] URL:[Link]

  • Anti-Inflammatory Comparison (NO Inhibition): Title: Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines. Source: MDPI Plants. URL:[Link]

  • General Stilbene Neuroprotection Review: Title: Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. Source: International Journal of Biological Sciences. URL:[Link]

  • Pinosylvin Pharmacological Profile: Title: Natural Sources and Pharmacological Properties of Pinosylvin.[1][6][7][8] Source: PMC / NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of cis-Pinosylvin

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of cis-Pinosylvin in a laboratory setting. As a stilbenoid with notable biological activity, its proper management from "cradl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of cis-Pinosylvin in a laboratory setting. As a stilbenoid with notable biological activity, its proper management from "cradle-to-grave" is essential not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers to make informed, safe decisions.

Core Principle: Hazard-Aware Disposal

Before any disposal plan can be implemented, a thorough understanding of the compound's hazard profile is critical. The disposal protocol for cis-Pinosylvin is directly dictated by its inherent chemical and toxicological properties. While data for the cis-isomer is limited, the available Safety Data Sheets (SDS) for Pinosylvin provide a clear and cautious path forward.

The primary concerns are its oral toxicity and, most critically for disposal, its high toxicity to aquatic ecosystems.[2][3][4] This environmental hazard classification strictly prohibits disposal via the sanitary sewer system.[5][6]

Table 1: Hazard Profile of Pinosylvin
Hazard ClassificationDescriptionGHS PictogramCausality for Disposal Protocol
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][7]हेल्थ हज़ार्डRequires careful handling to prevent ingestion. All contaminated materials must be treated as hazardous waste.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[3][4][7]एक्सक्लेमेशन मार्कMandates the use of chemical safety goggles during handling and disposal.
Aquatic Toxicity (Chronic, Category 1/2) Very toxic to aquatic life with long-lasting effects.[2][3][4][7]पर्यावरणThis is the most critical factor. Under no circumstances may cis-Pinosylvin or its rinsate be poured down the drain. All waste must be collected for incineration by a licensed facility.
Chemical Incompatibilities Strong oxidizing agents, strong acids/alkalis.[2][3]N/ADictates that cis-Pinosylvin waste must be segregated from other chemical waste streams to prevent dangerous reactions in the waste container.[8]

Pre-Disposal Safety: Engineering Controls and PPE

Safety during disposal begins with establishing a controlled environment. The following measures are mandatory when handling cis-Pinosylvin waste.

  • Engineering Controls : All handling of cis-Pinosylvin, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE) : A robust PPE ensemble is your primary defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][9]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal contact. Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing Laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The following protocol outlines the complete lifecycle for cis-Pinosylvin waste, from the point of generation to its final, compliant disposal.

Step 1: Waste Characterization and Segregation

The foundational step is to correctly identify what constitutes cis-Pinosylvin waste. This includes:

  • Unused or expired pure cis-Pinosylvin (solid).

  • Solutions containing cis-Pinosylvin.

  • Solvents used to rinse glassware contaminated with cis-Pinosylvin (rinsate).

  • Contaminated consumables such as gloves, weighing paper, pipette tips, and spill cleanup materials.[5]

Action : Segregate cis-Pinosylvin waste from all other chemical waste streams, especially from incompatible strong acids, bases, and oxidizing agents.[2][3]

Step 2: Waste Collection and Container Management

Proper containment is crucial for safe storage and transport.

  • Select a Designated Container : Use a chemically compatible, sealable container clearly designated for "cis-Pinosylvin Waste." For liquid waste, this is typically a high-density polyethylene (HDPE) carboy. For solid waste, a labeled, sealed plastic bucket or jar is appropriate.[10][11]

  • Apply a Hazardous Waste Label : The moment the first drop of waste enters the container, it must be labeled.[12] The label must include:

    • The words "Hazardous Waste "[12][13]

    • The full chemical name: "cis-Pinosylvin "

    • The specific hazards (e.g., "Toxic," "Environmentally Hazardous")[12]

    • The date accumulation started.

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely at or near the point of generation pending pickup.[1][14]

  • Location : Store the sealed waste container in a designated SAA. This area must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[15]

  • Closure : Keep the waste container sealed at all times, except when adding waste.

Step 4: Final Disposal via Institutional EHS

Laboratory personnel do not perform the final disposal. This is managed by your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup : Once the container is full or you are finished with the project, contact your EHS department to schedule a hazardous waste pickup, following your institution's specific procedures.[13]

  • Manifesting and Transport : EHS will manage the waste, which will be manifested and transported by a licensed hazardous waste contractor to an approved disposal facility for incineration.[1][2]

Step 5: Management of Empty Containers

An "empty" container that held pure cis-Pinosylvin is not considered regular trash until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol, acetone).[5][14]

  • Collect Rinsate : Crucially, this rinsate must be collected and disposed of as cis-Pinosylvin hazardous waste.

  • Deface Label : After triple-rinsing, completely remove or deface the original chemical label.[5][14] The container can then be disposed of as regular laboratory glass or plastic waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required.

  • Alert & Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.

  • Control & Contain : If safe to do so, prevent the spill from spreading by enclosing it with an absorbent material. Do not allow it to enter any drains.[4]

  • Cleanup : Wearing appropriate PPE, absorb the spill using a chemical spill kit.

  • Dispose : All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected in a sealed bag or container, labeled as "Hazardous Waste: cis-Pinosylvin Spill Debris," and disposed of through your EHS department.[5]

Visualized Workflow: cis-Pinosylvin Disposal Decision Tree

This diagram outlines the logical steps and decision points for managing all forms of cis-Pinosylvin waste within the laboratory.

G start cis-Pinosylvin Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Pure compound, Contaminated Labware) waste_type->solid Solid spill Spill / Emergency waste_type->spill Spill collect_liquid Collect in a Designated, Labeled Liquid Waste Container liquid->collect_liquid collect_solid Collect in a Designated, Labeled Solid Waste Container solid->collect_solid collect_spill Collect Spill Debris in a Sealed, Labeled Bag/Container spill->collect_spill store Store Securely in SAA with Secondary Containment collect_liquid->store collect_solid->store collect_spill->store ehs Contact EHS for Hazardous Waste Pickup store->ehs

Caption: Decision workflow for proper segregation and disposal of cis-Pinosylvin waste.

References

  • Pinosylvin Safety Data Sheet . DC Chemicals. [Link]

  • Pinosylvin Compound Summary . PubChem, National Institutes of Health. [Link]

  • cis-Pinosylvin Compound Summary . PubChem, National Institutes of Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Natural Sources and Pharmacological Properties of Pinosylvin . National Center for Biotechnology Information, NIH. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Sustainable Chemistry (NOP). [Link]

  • Laboratory Waste Disposal . University of Wollongong. [Link]

  • Waste collection . Universiteit Leiden. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential . National Center for Biotechnology Information, NIH. [Link]

Sources

Handling

Personal protective equipment for handling cis-Pinosylvin

Topic: Personal protective equipment for handling cis-Pinosylvin Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1] CAS: 106325-78-4 | Formula: C₁...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling cis-Pinosylvin Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1]

CAS: 106325-78-4 | Formula: C₁₄H₁₂O₂ | Synonyms: (Z)-5-Styrylresorcinol[2]

Executive Summary: The Stability Imperative

Handling cis-Pinosylvin requires a fundamental shift from standard phytochemical protocols.[1][2] Unlike its thermodynamically stable counterpart (trans-Pinosylvin, CAS 22139-77-1), the cis-isomer is a high-energy species prone to rapid photo-isomerization (reverting to trans) and photocyclization (forming phenanthrenes) upon exposure to UV and visible light.[1][2]

This guide prioritizes photostability preservation alongside standard chemical safety.[1] Treat this compound not just as a chemical hazard, but as a "data hazard"—improper handling will not only risk exposure but will invalidate your experimental results by altering the isomeric ratio before the assay begins.

Part 1: Critical Hazard & Physical Profile

1.1 Identification & Physical State Verification Before opening the vial, verify you have the correct isomer. cis-Stilbenoids often present differently than their crystalline trans counterparts.

Featurecis-Pinosylvin (Target)trans-Pinosylvin (Common)
CAS Number 106325-78-4 22139-77-1
Physical State Viscous oil, resin, or low-melting solidWhite to off-white crystalline powder
Melting Point Low (< 20°C or semi-solid)High (~153–155°C)
Stability Labile (Light/Heat sensitive)Stable

1.2 Health Hazards (GHS Classification) Based on structural analogues and general stilbenoid data.[1]

  • Acute Toxicity: Category 4 (Oral).[1] Harmful if swallowed.[1]

  • Skin/Eye Irritation: Category 2.[1] Causes skin irritation and serious eye irritation.

  • Environmental: Aquatic Chronic 2.[1] Toxic to aquatic life with long-lasting effects.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the solvent system used, as cis-Pinosylvin is typically handled in solution (DMSO/Ethanol) due to its oily nature.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Double-gloved) (Inner: 4 mil, Outer: 5-8 mil)cis-Pinosylvin is highly lipophilic.[1][2] If dissolved in DMSO (a skin penetrant carrier), double gloving prevents transdermal delivery of the compound.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for splashing liquids.[1] Goggles seal the eyes against aerosols generated during pipetting.
Respiratory Fume Hood (Yellow Filter) Volatility is low, but inhalation of aerosols must be prevented.[1] Crucial: Use a hood equipped with yellow UV-blocking filters or work with the sash low and room lights dimmed.[1][2]
Body Defense Lab Coat (High-neck) 100% cotton or chemically resistant synthetic.[1][2] Ensure wrist cuffs are tucked under gloves.[1]
Part 3: The "Dark Protocol" – Operational Handling

Objective: Prevent the cis


trans thermodynamic relaxation.
3.1 Storage & Retrieval
  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Container: Use Amber borosilicate glass vials exclusively.

  • Headspace: Purge opened vials with Argon or Nitrogen before resealing to prevent oxidative degradation (stilbenes are phenol-like and prone to oxidation).[1]

3.2 Solubilization Workflow

cis-Pinosylvin is hydrophobic.[1][2] Do not attempt to dissolve directly in aqueous buffers.

  • Preparation: Dim the lab lights. If possible, use a Red LED headlamp or workspace light (stilbenes absorb strongly in the UV-Blue region; red light is non-actinic).[1]

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) – Excellent solubility, low volatility.[1]

    • Alternative:Ethanol (Anhydrous) – Good solubility, but evaporates (concentration changes).[1]

  • Dissolution:

    • Allow the vial to warm to room temperature before opening to prevent water condensation (which precipitates the compound).

    • Add solvent and vortex gently.

    • Stock Concentration: Aim for 10–50 mM stock solutions.

  • Aliquot immediately: Do not freeze/thaw the bulk stock. Aliquot into single-use amber tubes (e.g., black microcentrifuge tubes).

3.3 Experimental Application
  • Cell Culture: Dilute the DMSO stock into the media immediately prior to use.

  • Control: Always run a fresh HPLC/UPLC check of your stock if it has been stored for >1 month to quantify the % trans impurity.

Part 4: Degradation Pathway Visualization

The following diagram illustrates why light exclusion is the primary safety and quality control constraint.

CisPinosylvinDegradation cluster_conditions Environmental Triggers Cis cis-Pinosylvin (Bioactive / High Energy) Trans trans-Pinosylvin (Thermodynamically Stable) Cis->Trans  Isomerization  (Ambient Light / Heat) Phenanthrene Phenanthrene Derivatives (Cyclized Artifacts) Cis->Phenanthrene  Photocyclization  (UV Light < 360nm) Oxidation Quinones / Dimers (Oxidative Products) Cis->Oxidation  O2 / High pH Trans->Phenanthrene  UV Light Fluorescent Light Fluorescent Light Fluorescent Light->Cis Sunlight Sunlight Sunlight->Cis

Figure 1: Stability Map of cis-Pinosylvin. Note that isomerization to the trans-form is the dominant pathway under ambient light, while UV exposure leads to irreversible cyclization.[2]

Part 5: Disposal & Decontamination

5.1 Spill Management

  • Small Spills (Benchtop):

    • Cover with a pad soaked in Ethanol (solubilizes the oil).

    • Wipe thoroughly.[1]

    • Clean the area with soap and water to remove residue.

    • Dispose of wipes as Solid Hazardous Waste .[1]

5.2 Waste Disposal

  • Stream: Organic Chemical Waste (Halogen-free, unless dissolved in halogenated solvents).[1][2]

  • Environmental Warning: Pinosylvin is toxic to aquatic life.[1] NEVER pour down the sink.

  • Container Labeling: Clearly mark waste containers as "Contains Stilbenoids/Phenolics – Toxic."[1]

References
  • National Center for Biotechnology Information (NCBI). cis-Pinosylvin (CID 9548840) - PubChem Compound Summary. [Link][1][2]

  • Vek, V., et al. (2020). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 25(23), 5737. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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